5'-Deoxy-5'-fluorouridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H11FN2O5 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
JIWIXZJAAUQOCE-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |
Synonyms |
5'-deoxy-5'-fluorouridine 5'-deoxy-5-fluorouridine 5'-DFUR 5'-fluoro-5'-deoxyuridine doxifluridine doxyfluridine Furtulon Ro 21-9738 |
Origin of Product |
United States |
Foundational & Exploratory
5'-Deoxy-5'-fluorouridine: A Technical Guide to a Tumor-Activated Prodrug of 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-Deoxy-5'-fluorouridine (5'-DFUR), a second-generation nucleoside analog prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1] Designed to improve the therapeutic index of 5-FU, 5'-DFUR offers the potential for enhanced tumor selectivity and reduced systemic toxicity.[2][3] This document delves into the core aspects of 5'-DFUR, including its mechanism of action, the enzymatic conversion to 5-FU, its pharmacokinetic and pharmacodynamic profiles, and a summary of key clinical findings. Detailed experimental protocols for the evaluation of 5'-DFUR and its active metabolite are provided, alongside visual representations of the critical signaling pathways involved in 5-FU's efficacy and resistance. This guide is intended to be a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[4] However, its clinical utility is often limited by a narrow therapeutic window and significant systemic toxicity, including myelosuppression and gastrointestinal disturbances.[2] To address these limitations, several prodrugs of 5-FU have been developed, with this compound (5'-DFUR), also known as doxifluridine, emerging as a promising second-generation agent.[1][5]
5'-DFUR was designed to exploit the differential expression of certain enzymes in tumor tissues compared to normal tissues, thereby achieving tumor-selective activation of 5-FU.[4] This targeted approach aims to concentrate the cytotoxic effects of 5-FU at the tumor site, potentially leading to improved efficacy and a more favorable safety profile.[3]
Mechanism of Action and Enzymatic Conversion
The therapeutic activity of 5'-DFUR is entirely dependent on its conversion to the active cytotoxic agent, 5-FU. This biotransformation is a single enzymatic step catalyzed by pyrimidine (B1678525) nucleoside phosphorylase, an enzyme that is often found at higher concentrations in various tumor tissues compared to adjacent normal tissues.[4][5] Specifically, studies have shown that in human tumors, this conversion is primarily mediated by thymidine (B127349) phosphorylase (TP).[6]
The elevated levels of thymidine phosphorylase in tumor cells lead to a localized conversion of 5'-DFUR to 5-FU, resulting in higher concentrations of the active drug within the tumor microenvironment.[4][6] Once formed, 5-FU exerts its anticancer effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: The metabolites of 5-FU, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and fragmentation.
The following diagram illustrates the conversion of 5'-DFUR to 5-FU and the subsequent mechanisms of action of 5-FU.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Phase I clinical study with 5'-deoxy-5-fluorouridine, a new fluoropyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMGA2 enhances 5-fluorouracil chemoresistance in colorectal cancer via the Dvl2/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 5'-Deoxy-5'-fluorouridine to 5-Fluorouracil: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic conversion of the fluoropyrimidine prodrug 5'-Deoxy-5'-fluorouridine (5'-DFUR) to the active anticancer agent 5-Fluorouracil (B62378) (5-FU). This process is a cornerstone of targeted cancer chemotherapy, exploiting the differential expression of key enzymes in tumor and normal tissues. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the underlying biochemistry, relevant experimental protocols, and the intricate signaling pathways involved. All quantitative data are presented in structured tables for clarity, and complex biological and experimental processes are visualized using detailed diagrams.
Introduction
5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, including colorectal, breast, and gastric cancers, for several decades. Its clinical utility, however, is often limited by systemic toxicity due to its non-selective action on both cancerous and healthy rapidly dividing cells. The development of prodrugs such as this compound (5'-DFUR) and its oral precursor capecitabine (B1668275) represents a significant advancement in cancer therapy. The therapeutic strategy behind these prodrugs is their targeted conversion to 5-FU preferentially within the tumor microenvironment, thereby increasing the local concentration of the cytotoxic agent while minimizing systemic exposure.
The central mechanism underpinning this tumor-selective activation is the enzymatic conversion of 5'-DFUR to 5-FU, a reaction predominantly catalyzed by thymidine (B127349) phosphorylase (TP). This enzyme, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is frequently overexpressed in a wide variety of solid tumors compared to adjacent normal tissues.[1][2] This differential expression provides a biochemical basis for the tumor-targeted activation of 5'-DFUR. A secondary enzyme, uridine (B1682114) phosphorylase (UP), can also contribute to this conversion.[3]
This guide will delve into the core aspects of this critical enzymatic conversion, providing a detailed examination of the enzymes involved, their kinetic properties, and their expression in cancerous versus normal tissues. Furthermore, it will furnish detailed experimental protocols for the assessment of enzyme activity and the quantification of 5'-DFUR and 5-FU. Finally, it will explore the downstream signaling pathways influenced by this enzymatic conversion, offering a broader context for its role in cancer biology and therapy.
The Core Enzymatic Conversion
The conversion of 5'-DFUR to 5-FU is a phosphorolytic reaction where the glycosidic bond of 5'-DFUR is cleaved in the presence of inorganic phosphate (B84403) (Pi), yielding 5-FU and 2-deoxy-α-D-ribose-1-phosphate.
Key Enzymes
Thymidine Phosphorylase (TP): The primary enzyme responsible for the conversion of 5'-DFUR to 5-FU in human tumors is thymidine phosphorylase (TP).[4] TP, a 55 kDa homodimeric protein, is encoded by the TYMP gene and plays a crucial role in nucleoside homeostasis.[5] Beyond its metabolic function, TP is also a potent angiogenic factor.[6][7] Its expression is often upregulated in various cancers, a characteristic that is exploited for the targeted activation of fluoropyrimidine prodrugs.[1][2]
Uridine Phosphorylase (UP): Uridine phosphorylase can also catalyze the conversion of 5'-DFUR to 5-FU.[3] While TP is considered the predominant enzyme in human tumors, UP may play a role in certain tissues and tumor types.[3][4]
Quantitative Data: Enzyme Kinetics and Expression
The efficiency of the 5'-DFUR to 5-FU conversion is dictated by the kinetic parameters of the involved enzymes and their expression levels in different tissues. The following tables summarize key quantitative data from the literature.
| Enzyme | Substrate | Km (M) | Source | Reference |
| Thymidine Phosphorylase | 5'-DFUR | 1.69 x 10-3 | Human Lung Cancer | [8] |
| Thymidine Phosphorylase | Thymidine | 2.43 x 10-4 | Human Lung Cancer | [8] |
Table 1: Michaelis-Menten Constants (Km) for Thymidine Phosphorylase. This table presents the Km values of human lung cancer-derived thymidine phosphorylase for its physiological substrate, thymidine, and the prodrug 5'-DFUR.
| Tissue Type | Mean TP Expression (U/mg protein) | Fold Increase (Tumor vs. Normal) | Reference |
| Esophageal Cancer | >150 (median) | Significantly Higher (p < 0.05) | [1][9] |
| Gastric Cancer | Significantly Higher (p < 0.001) | - | [10] |
| Colorectal Cancer | Significantly Higher (p < 0.05) | - | [1] |
| Pancreatic Cancer | >150 (median) | Significantly Higher (p < 0.05) | [1][9] |
| Lung Cancer | Significantly Higher (p < 0.05) | - | [1] |
| Breast Cancer | >150 (median) | - | [9] |
| Cervical Cancer | >150 (median) | - | [9] |
| Hepatocellular Carcinoma | >150 (median) | Significantly Higher (p < 0.001) | [9][10] |
Table 2: Thymidine Phosphorylase (TP) Expression in Human Tumors vs. Adjacent Normal Tissues. This table summarizes the expression levels of TP in various human cancers compared to their corresponding normal tissues. The data indicates a general trend of TP overexpression in malignant tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of 5'-DFUR to 5-FU.
Protocol 1: Thymidine Phosphorylase Activity Assay
This protocol describes a spectrophotometric method to determine the enzymatic activity of TP in tissue homogenates using 5'-DFUR as a substrate.
Materials:
-
Tissue homogenates (tumor and normal)
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound (5'-DFUR) solution (10 mM in water)
-
Xanthine (B1682287) oxidase (1 U/mL)
-
Xanthine (1 mM)
-
Spectrophotometer capable of measuring absorbance at 290 nm
Procedure:
-
Prepare tissue homogenates by homogenizing fresh or frozen tissue samples in 4 volumes of ice-cold phosphate buffer.
-
Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C. The supernatant will be used as the enzyme source.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Prepare the reaction mixture in a cuvette containing:
-
800 µL of phosphate buffer
-
100 µL of tissue extract (supernatant)
-
50 µL of xanthine oxidase
-
50 µL of xanthine solution
-
-
Initiate the reaction by adding 100 µL of the 10 mM 5'-DFUR solution.
-
Immediately monitor the change in absorbance at 290 nm over time. The rate of increase in absorbance is proportional to the rate of uric acid formation, which is coupled to the phosphorolysis of 5'-DFUR.
-
Calculate the TP activity as µmol of 5-FU formed per minute per mg of protein.
Protocol 2: HPLC Analysis of 5'-DFUR and 5-FU
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of 5'-DFUR and 5-FU in biological samples.[11][12][13][14][15]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: 50 mM potassium phosphate buffer (pH 4.5) with 5% methanol
-
5'-DFUR and 5-FU analytical standards
-
Biological samples (e.g., plasma, tissue homogenate)
-
Acetonitrile for protein precipitation
Procedure:
-
Sample Preparation:
-
For plasma samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 12,000 x g for 10 minutes.
-
For tissue homogenates, follow the preparation steps in Protocol 1 and then precipitate proteins with acetonitrile.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject the prepared sample onto the column.
-
Monitor the elution of 5'-DFUR and 5-FU by measuring the UV absorbance at 260 nm.
-
Quantify the concentrations of 5'-DFUR and 5-FU by comparing their peak areas to a standard curve generated with known concentrations of the analytical standards.
-
Signaling Pathways and Logical Relationships
The enzymatic activity of TP extends beyond the activation of 5'-DFUR, playing a significant role in tumor progression through its involvement in angiogenesis and apoptosis. The product of the reaction, 2-deoxy-D-ribose-1-phosphate, and its dephosphorylated form, 2-deoxy-D-ribose, are key signaling molecules.[5][16][17]
Enzymatic Conversion Workflow
The following diagram illustrates the enzymatic conversion of 5'-DFUR to 5-FU and the subsequent metabolic steps.
References
- 1. The activity and expression of thymidine phosphorylase in human solid tumours [pubmed.ncbi.nlm.nih.gov]
- 2. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine phosphorylase activates NFκB and stimulates the expression of angiogenic and metastatic factors in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 9. Expression levels of thymidine phosphorylase and dihydropyrimidine dehydrogenase in various human tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased expression of thymidine phosphorylase in tumor tissue in proportion to TP-expression in primary normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. "Summary of - Analytical and Bioanalytical HPLC Method for Simultaneous" by B. S Padya, A. R Hegde et al. [impressions.manipal.edu]
- 14. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms by which tumor cells and monocytes expressing the angiogenic factor thymidine phosphorylase mediate human endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of 5'-Deoxy-5'-fluorouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-Deoxy-5'-fluorouridine (5'-dFUrd), a key intermediate in the synthesis of the oral fluoropyrimidine carbamate (B1207046) capecitabine (B1668275) and a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU). This document details established synthetic routes, purification protocols, and the mechanism of action, supported by quantitative data and procedural diagrams to aid researchers in the successful preparation and purification of this important compound.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside analog that plays a crucial role in cancer chemotherapy. Its significance lies in its enzymatic conversion within the body to the active cytotoxic agent 5-fluorouracil. This targeted activation, preferentially occurring in tumor tissues, offers a strategic advantage in cancer treatment by minimizing systemic toxicity. The efficient and pure synthesis of this compound is therefore of paramount importance for the pharmaceutical industry and cancer research. This guide will explore two primary synthetic pathways and the associated purification techniques.
Chemical Synthesis Methodologies
Two principal routes for the chemical synthesis of this compound are prominently described in the scientific literature. The first method involves a multi-step conversion from the readily available starting material, 5-fluorouridine (B13573). The second approach builds the molecule from a 5-deoxy-D-ribose derivative.
Synthesis from 5-Fluorouridine
This classic and widely cited method involves the selective modification of the 5'-hydroxyl group of 5-fluorouridine. The overall workflow consists of protection of the 2' and 3'-hydroxyl groups, activation of the 5'-hydroxyl group, nucleophilic substitution with fluoride (B91410), and subsequent deprotection. A common variation of this route involves the formation of a 5'-iodo intermediate followed by reduction.
-
Protection of 2',3'-Hydroxyl Groups: 5-Fluorouridine is reacted with a suitable protecting group, such as acetone (B3395972) in the presence of an acid catalyst, to form 2',3'-O-isopropylidene-5-fluorouridine. This step prevents unwanted side reactions at the 2' and 3' positions.
-
Iodination of the 5'-Hydroxyl Group: The protected nucleoside is then treated with an iodinating agent, such as methyltriphenoxyphosphonium iodide, to replace the 5'-hydroxyl group with iodine, yielding 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine.
-
Reductive Deiodination (Fluorination): The 5'-iodo intermediate is subsequently reduced to introduce the 5'-deoxy functionality. While direct fluorination at this stage is possible, a common route involves reduction followed by deprotection and subsequent fluorination in other synthetic schemes. For the direct conversion to the fluoro-derivative, a fluoride source like silver fluoride can be employed, though this is less common than the alternative synthesis from 5-deoxy-D-ribose for introducing the fluorine. A more typical approach in this multi-step synthesis from 5-fluorouridine is reduction of the iodo group to a deoxy group, which is not the target molecule of this guide. Therefore, the direct fluorination of a protected 5'-hydroxy-5-fluorouridine is a more direct conceptual pathway, often achieved by activating the 5'-hydroxyl and displacing it with a fluoride ion.
-
Deprotection: The protecting groups on the 2' and 3'-hydroxyls are removed under acidic conditions to yield the final product, this compound.
Synthesis from a 5-Deoxy-D-Ribose Derivative
An alternative and often higher-yielding approach commences with a pre-functionalized sugar moiety, 5-deoxy-D-ribose. This method involves the coupling of a protected 5-deoxy-D-ribose derivative with 5-fluorouracil.
-
Preparation of the Glycosyl Donor: 5-Deoxy-D-ribose is first acetylated to form the more reactive 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This is typically achieved using acetic anhydride (B1165640) in pyridine.
-
Silylation of 5-Fluorouracil: 5-Fluorouracil is silylated, for example with hexamethyldisilazane (B44280) (HMDS), to increase its solubility and reactivity.
-
Glycosylation (Coupling Reaction): The acetylated 5-deoxy-D-ribose is coupled with the silylated 5-fluorouracil in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form 1-(2,3-di-O-acetyl-5-deoxy-β-D-ribofuranosyl)-5-fluorouracil.
-
Deacetylation: The acetyl protecting groups are removed by hydrolysis, typically under basic conditions (e.g., with sodium methoxide (B1231860) in methanol), to afford the final product, this compound.
Purification Methodologies
The purity of this compound is critical for its intended pharmaceutical applications. The primary methods for purification are silica (B1680970) gel column chromatography and recrystallization.
Silica Gel Column Chromatography
Silica gel chromatography is a widely used technique for the purification of this compound from reaction byproducts and unreacted starting materials.
-
Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.
-
Sample Loading: The crude this compound, dissolved in a minimal amount of the mobile phase or a suitable solvent, is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of appropriate polarity to separate the components. A common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.
Recrystallization
Recrystallization is another effective method for purifying solid this compound, particularly for removing small amounts of impurities.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried to remove any residual solvent.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.
| Parameter | Synthesis from 5-Fluorouridine | Synthesis from 5-Deoxy-D-Ribose Derivative |
| Overall Yield (%) | Varies, typically moderate | Generally higher, can exceed 80% |
| Purity (after purification) | >98% | >99% |
| Key Reagents | 5-Fluorouridine, protecting agents, iodinating/fluorinating agents | 5-Deoxy-D-ribose, acetylating agents, 5-fluorouracil, Lewis acid |
| Number of Steps | 3-4 | 3-4 |
Table 1: Comparison of Synthetic Routes
| Analytical Technique | Observed Data |
| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks for the ribose and fluorouracil moieties. |
| ¹⁹F NMR (DMSO-d₆, δ ppm) | A single peak corresponding to the fluorine atom at the 5-position of the uracil (B121893) ring. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (C₉H₁₁FN₂O₅, MW: 246.19 g/mol ). |
| Melting Point (°C) | Approximately 188-190 °C |
Table 2: Characterization Data for this compound
Mechanism of Action
This compound itself is not cytotoxic. Its therapeutic effect is a result of its in-vivo conversion to 5-fluorouracil (5-FU) through a two-step enzymatic process.
-
Conversion to 5'-Deoxy-5'-fluorocytidine (in some prodrug forms): In the case of capecitabine, the carbamate group is first cleaved by carboxylesterases, primarily in the liver, to yield 5'-deoxy-5-fluorocytidine (B193531).
-
Conversion to this compound: Cytidine deaminase, an enzyme found in the liver and tumor tissues, converts 5'-deoxy-5-fluorocytidine to this compound.
-
Conversion to 5-Fluorouracil: Thymidine phosphorylase (TP), an enzyme that is often overexpressed in various solid tumors, catalyzes the conversion of this compound to the active drug, 5-fluorouracil.
Once formed, 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.
Conclusion
The chemical synthesis and purification of this compound are well-established processes crucial for the production of important anticancer therapeutics. Researchers and drug development professionals can choose between synthetic routes based on factors such as starting material availability, desired yield, and scalability. Meticulous purification using techniques like silica gel chromatography and recrystallization is essential to ensure the high purity required for pharmaceutical applications. A thorough understanding of the synthesis, purification, and mechanism of action of this compound is fundamental for the continued development and optimization of fluoropyrimidine-based cancer therapies.
The Genesis and Evolution of Doxifluridine (5'-DFUR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxifluridine (B1684386) (5'-deoxy-5-fluorouridine, 5'-DFUR), a second-generation oral fluoropyrimidine, was developed to enhance the therapeutic index of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for solid tumors.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to Doxifluridine. It is designed to be a valuable resource for professionals in the fields of oncology, medicinal chemistry, and pharmaceutical development.
Introduction: The Rationale for a 5-FU Prodrug
5-Fluorouracil, while a potent antimetabolite, suffers from significant drawbacks, including poor oral bioavailability due to degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD) in the digestive system and systemic toxicity.[1][3][4] Doxifluridine was engineered to circumvent these limitations.[1][3] As a prodrug, it is absorbed intact and is preferentially converted to the active cytotoxic agent, 5-FU, within tumor tissues.[1][5][6] This tumor-selective activation is attributed to the higher activity of the enzyme thymidine (B127349) phosphorylase (TP), also known as pyrimidine (B1678525) nucleoside phosphorylase, in many cancerous tissues compared to normal tissues.[1][5][7]
Mechanism of Action: A Targeted Conversion to a Cytotoxic Agent
The therapeutic effect of Doxifluridine is contingent upon its metabolic conversion to 5-FU.[1][3] This bioactivation is a critical step in its mechanism of action.
Once converted, 5-FU exerts its anticancer effects through two primary pathways:
-
Inhibition of Thymidylate Synthase (TS): A metabolite of 5-FU, 5-fluoro-2'-deoxyuridylate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate. This inhibits the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death" of proliferating cancer cells.[8][9][10]
-
Incorporation into RNA and DNA: 5-FU can be metabolized into 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA stability, contributing to cytotoxicity.[3][8][11]
The following diagram illustrates the bioactivation and mechanism of action of Doxifluridine.
References
- 1. Doxifluridine - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Doxifluridine | C9H11FN2O5 | CID 18343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of thymidylate synthase after administration of doxifluridine in a transplantable colon carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 11. 1mg.com [1mg.com]
The Structure-Activity Relationship of 5'-Deoxy-5'-fluorouridine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of 5'-Deoxy-5'-fluorouridine (5'-DFUR) and its analogs, providing a comprehensive resource for researchers and scientists in the field of anticancer drug development.
Introduction
This compound (5'-DFUR), also known as doxifluridine, is a second-generation fluoropyrimidine nucleoside analog that has been a cornerstone in the development of targeted cancer therapies. As a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), 5'-DFUR offers the potential for improved tumor selectivity and a more favorable toxicity profile.[1] This technical guide delves into the critical aspects of 5'-DFUR's structure-activity relationship (SAR), providing a detailed overview of its mechanism of action, synthetic methodologies for its derivatives, and a comprehensive analysis of how structural modifications impact its biological activity.
Mechanism of Action: A Prodrug Approach to Cancer Therapy
The therapeutic efficacy of 5'-DFUR is contingent upon its enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU).[1][2] This bioactivation is primarily mediated by the enzyme thymidine (B127349) phosphorylase (TP), which is found in significantly higher concentrations in tumor tissues compared to most normal tissues.[2] This differential expression of TP forms the basis for the tumor-selective activation of 5'-DFUR, a key advantage over the systemic administration of 5-FU.
Once converted to 5-FU, the drug exerts its anticancer effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from uridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.
-
Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of these fraudulent nucleotides disrupts RNA processing and function and leads to DNA damage, further contributing to cell death.
The metabolic activation pathway of 5'-DFUR is a critical determinant of its antitumor activity and is closely linked to that of its more complex prodrug, capecitabine (B1668275). Capecitabine is sequentially metabolized to 5'-DFUR, which then undergoes the final conversion to 5-FU in the tumor.[2]
Quantitative Structure-Activity Relationship (SAR) Studies
The development of 5'-DFUR analogs has been driven by the need to enhance antitumor efficacy, improve the therapeutic index, and overcome mechanisms of drug resistance. Modifications to the 5'-DFUR scaffold have been explored at various positions, including the sugar moiety and the uracil (B121893) base. The following tables summarize key quantitative data from SAR studies, highlighting the impact of these modifications on cytotoxic activity.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 5'-DFUR | - | L1210 | 3 | [3] |
| 4'-F-5'-dFUrd | 4'-Fluoro substitution | L1210 | 0.3 | [3] |
| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-p-coumaric acid conjugate (1) | N-acylation with p-coumaric acid | BxPC-3 | 14 | [2] |
| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-p-coumaric acid conjugate (1) | N-acylation with p-coumaric acid | AsPC-1 | 37 | [2] |
| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-caffeic acid conjugate (5) | N-acylation with caffeic acid | BxPC-3 | 32 | [2] |
| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-caffeic acid conjugate (5) | N-acylation with caffeic acid | AsPC-1 | 90 | [2] |
| 5'-Deoxy-5-fluorocytidine-caffeic acid conjugate (6) | N-acylation with caffeic acid (deacetylated) | BxPC-3 | 23 | [2] |
| 5'-Deoxy-5-fluorocytidine-caffeic acid conjugate (6) | N-acylation with caffeic acid (deacetylated) | AsPC-1 | 133 | [2] |
Table 2: In Vivo Antitumor Activity of this compound Analogs
| Compound | Modification | Animal Model | ED50 (mg/kg/day) | Reference |
| FUdR | - | Sarcoma 180 (s.c.-p.o.) | 84 | [4] |
| 3'-O-(p-chloro-benzyl)-FUdR | 3'-O-alkylation | Sarcoma 180 (s.c.-p.o.) | 0.87 | [4] |
| 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR hydrochloride | 3'-O-alkylation and 5'-O-acylation | Sarcoma 180 (s.c.-p.o.) | 0.41 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of 5'-DFUR and its analogs.
Synthesis of 5'-O- and 3'-O-Alkyl Derivatives of 2'-Deoxy-5-fluorouridine
The synthesis of O-alkyl derivatives of 2'-deoxy-5-fluorouridine (FUdR) is a crucial step in developing more potent and lipophilic prodrugs. A general procedure is outlined below, based on methodologies described in the literature.[4]
Materials:
-
2'-Deoxy-5-fluorouridine (FUdR)
-
Trityl chloride
-
Appropriate alkyl halide (e.g., p-chlorobenzyl bromide)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Pyridine
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Protection of the 5'-Hydroxyl Group:
-
Dissolve FUdR in anhydrous pyridine.
-
Add trityl chloride in portions at room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with an organic solvent (e.g., chloroform).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 5'-O-trityl-2'-deoxy-5-fluorouridine by silica gel column chromatography.
-
-
Alkylation of the 3'-Hydroxyl Group:
-
Dissolve the 5'-O-trityl-protected FUdR in anhydrous DMF.
-
Add sodium hydride (60% dispersion in oil) portion-wise at 0°C and stir for 30 minutes.
-
Add the desired alkyl halide (e.g., p-chlorobenzyl bromide) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding methanol, and then evaporate the solvent.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to give the crude 3'-O-alkyl-5'-O-trityl-2'-deoxy-5-fluorouridine.
-
-
Deprotection of the 5'-Hydroxyl Group:
-
Dissolve the crude product from the previous step in 80% aqueous acetic acid.
-
Stir the solution at room temperature for several hours until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
Purify the final product, the 3'-O-alkyl-2'-deoxy-5-fluorouridine derivative, by silica gel column chromatography.
-
Note: For the synthesis of 5'-O-alkyl derivatives, a similar strategy is employed, but the 3'-hydroxyl group is protected first (e.g., with an acetyl group), followed by alkylation of the 5'-hydroxyl group and subsequent deprotection.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compounds (5'-DFUR and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software.
-
Thymidine Phosphorylase Activity Assay
The activity of thymidine phosphorylase (TP) is a critical factor in the conversion of 5'-DFUR to 5-FU. This assay measures the enzymatic activity by monitoring the formation of thymine (B56734) from thymidine. A similar principle can be applied to measure the conversion of 5'-DFUR to 5-FU.
Materials:
-
Cell or tissue homogenates
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound (5'-DFUR) solution
-
Inorganic phosphate (B84403) (Pi)
-
Perchloric acid (for stopping the reaction)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Standards for 5'-DFUR and 5-FU
Procedure:
-
Preparation of Cell/Tissue Extract:
-
Homogenize the cells or tissue samples in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the cytosolic enzymes.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the reaction buffer, inorganic phosphate, and a known concentration of the cell/tissue extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 5'-DFUR substrate.
-
Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold solution of perchloric acid.
-
Centrifuge the samples to precipitate the proteins.
-
Neutralize the supernatant with a potassium hydroxide (B78521) solution and centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC to separate and quantify the amounts of 5'-DFUR and the product, 5-FU.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Calculate the amount of 5-FU produced based on a standard curve generated with known concentrations of 5-FU.
-
-
Calculation of Enzyme Activity:
-
Express the thymidine phosphorylase activity as the amount of 5-FU produced per unit of time per milligram of protein (e.g., nmol/min/mg protein).
-
Conclusion and Future Directions
The structure-activity relationship of this compound has been extensively studied, leading to a deeper understanding of the key structural features required for its antitumor activity. The prodrug strategy, relying on the tumor-specific activation by thymidine phosphorylase, remains a cornerstone of its therapeutic potential. Modifications to the sugar moiety, particularly at the 3'- and 5'-positions, have yielded analogs with significantly enhanced potency and improved pharmacokinetic profiles. Furthermore, the development of more complex prodrugs, such as capecitabine, which is metabolically converted to 5'-DFUR, has further refined the targeted delivery of 5-FU to tumor tissues.
Future research in this area will likely focus on several key aspects:
-
Development of Novel Prodrugs: The design of new prodrugs with even greater tumor selectivity and reduced off-target toxicities remains a high priority. This may involve exploring different cleavable promoieties that are responsive to other tumor-specific enzymes or microenvironmental conditions.
-
Overcoming Drug Resistance: Investigating the mechanisms of resistance to 5'-DFUR and 5-FU and designing analogs that can circumvent these mechanisms is crucial for improving long-term patient outcomes.
-
Combination Therapies: Exploring the synergistic effects of 5'-DFUR and its derivatives with other anticancer agents, including targeted therapies and immunotherapies, holds promise for more effective treatment regimens.
-
Personalized Medicine: Identifying predictive biomarkers that can identify patients most likely to respond to 5'-DFUR-based therapies will be essential for optimizing treatment strategies and improving clinical outcomes.
The continued exploration of the SAR of this compound and its analogs will undoubtedly pave the way for the development of the next generation of more effective and safer fluoropyrimidine-based anticancer drugs.
References
- 1. Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine | Scilit [scilit.com]
- 2. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and interaction with uridine phosphorylase of 5'-deoxy-4',5-difluorouridine, a new prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of 5'-Deoxy-5'-fluorouridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR), also known as Doxofluridine, is a fluoropyrimidine antimetabolite used in cancer chemotherapy. It serves as a prodrug that is metabolically converted to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). This targeted activation within tumor tissues, which often exhibit higher levels of specific activating enzymes, is a key feature of its therapeutic strategy. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of 5'-DFUR, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and analytical workflows.
Pharmacokinetics
The pharmacokinetic profile of 5'-DFUR has been extensively studied in cancer patients, revealing dose-dependent and route-dependent characteristics.
Absorption and Bioavailability
Oral administration of 5'-DFUR results in rapid absorption, with a lag time of less than 20 minutes.[1] However, its oral bioavailability is variable, with mean systemic bioavailability reported to be between 34% and 47%.[1][2]
Distribution
Following administration, 5'-DFUR is distributed throughout the body. The steady-state apparent volume of distribution has been reported to be between 19.8 and 20.4 liters.[3]
Metabolism and Elimination
The elimination of 5'-DFUR is rapid, with a short plasma half-life. The metabolism of 5'-DFUR is a critical aspect of its pharmacology, as it is converted to the active anticancer drug 5-FU. This conversion is primarily catalyzed by pyrimidine (B1678525) nucleoside phosphorylases, specifically thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP).[4][5][6][7] Notably, TP activity is often higher in tumor tissues compared to normal tissues, leading to a degree of selective activation of 5'-DFUR at the tumor site.[4][8]
The disposition of 5'-DFUR can follow a nonlinear kinetic process, particularly at higher doses, suggesting saturation of metabolic or elimination pathways.[3][9] Total body clearance of intravenous 5'-DFUR has been observed to decrease with increasing doses.[1][2] For instance, one study reported a decrease in total body clearance from 2.7 L/min/m² at a dose of 600 mg/m² to 1.3 L/min/m² at 1000 mg/m².[1] Conversely, continuous infusion schedules may avoid the saturation of nonrenal elimination processes.[10]
The mean elimination half-life of intravenous 5'-DFUR increases with the dose, ranging from 15 to 22 minutes, while the half-life of oral 5'-DFUR is in the range of 32 to 45 minutes.[1][2] Plasma concentrations of the generated 5-FU typically represent a small fraction of the parent drug concentrations.[9]
Renal clearance accounts for approximately 13% of the total clearance of 5'-DFUR.[10] The major urinary excretion products are unchanged 5'-DFUR and its ultimate catabolite, α-fluoro-β-alanine (FBAL).[11][12][13]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Cancer Patients
| Dose (mg/m²) | Total Body Clearance (L/min/m²) | Elimination Half-life (min) | Reference |
| 600 | 2.7 | 15 | [1] |
| 800 | 2.0 | - | [1] |
| 1000 | 1.3 | 22 | [1] |
| 2000 | 0.60 (nonrenal) | 16.1 - 27.7 | [3] |
| 4000 | 0.37 (nonrenal) | - | [3] |
Table 2: Pharmacokinetic Parameters of Oral this compound in Cancer Patients
| Dose | Elimination Half-life (min) | Systemic Bioavailability (%) | Reference |
| 600-1000 mg/m² (capsule) | 32 - 45 | 34 - 47 | [1] |
| 1200 mg/m² (with leucovorin) | - | - | [14] |
Table 3: Pharmacokinetic Parameters of this compound and 5-Fluorouracil Following 5-Day Infusion of 5'-DFUR
| Parameter | 5'-DFUR | 5-FU | Reference |
| Renal Clearance (mL/min/m²) | 108.9 ± 53.6 | 100.8 ± 48.6 | [10] |
| Nonrenal Clearance (mL/min/m²) | 728 ± 181 | - | [10] |
Metabolism of this compound
The biotransformation of 5'-DFUR is a multi-step process that leads to the formation of active and inactive metabolites.
Anabolic Pathway (Activation)
The primary and therapeutically crucial metabolic step is the conversion of 5'-DFUR to 5-fluorouracil (5-FU). This reaction is catalyzed by pyrimidine nucleoside phosphorylases, with thymidine phosphorylase being of particular importance due to its elevated expression in many tumor types.[4][7][15] Uridine phosphorylase also contributes to this conversion.[5][6]
Once formed, 5-FU undergoes further anabolism to its active nucleotide forms:
-
Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting its function.[16]
-
Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.[16][17]
-
Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, leading to DNA damage.[16]
Catabolic Pathway (Inactivation)
The metabolites of 5'-DFUR also include a series of catabolic products derived from 5-FU. The major catabolites identified in plasma and urine include:
-
α-fluoro-β-ureidopropionic acid (FUPA) [11]
-
N-carboxy-α-fluoro-β-alanine [11]
-
Fluoride anion (F-) [11]
High concentrations of FUPA and FBAL are found in plasma, and FBAL is a major urinary excretion product along with unchanged 5'-DFUR.[11][13]
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for pharmacokinetic analysis of 5'-DFUR.
Experimental Protocols
The methodologies employed in the pharmacokinetic and metabolism studies of 5'-DFUR are crucial for the accurate quantification of the drug and its metabolites.
Sample Collection and Preparation
-
Plasma and Urine Collection: In human studies, blood samples are typically collected at various time points following drug administration. Plasma is separated by centrifugation. Urine is also collected over specified intervals.[1][10]
-
Sample Preparation for Analysis: For the analysis of 5'-DFUR and its metabolites, plasma and urine samples often undergo a preparation step to remove proteins and other interfering substances. This can involve protein precipitation with agents like methanol (B129727) or perchloric acid, followed by centrifugation.[18][19] Solid-phase extraction (SPE) or liquid-liquid extraction may also be used to concentrate the analytes and remove matrix components.[19]
Analytical Methods
A variety of analytical techniques have been utilized for the quantification of 5'-DFUR and its metabolites in biological matrices.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a common method for the determination of 5'-DFUR concentrations in plasma and urine.[9][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific technique has been used to quantify 5-FU and its metabolite 5,6-dihydrofluorouracil in plasma.[9]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive method that allows for the simultaneous identification and quantification of all fluorinated metabolites of 5'-DFUR in biological fluids without the need for extraction or derivatization.[11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of 5'-DFUR and its various metabolites, including the active nucleotides, in biological samples like plasma and cell extracts.[19][20]
Conclusion
This compound is a rationally designed prodrug that leverages the differential expression of activating enzymes in tumor tissues to achieve a degree of targeted therapy. Its pharmacokinetic profile is characterized by rapid absorption and elimination, with a significant portion of the drug being converted to the active agent 5-fluorouracil. The metabolism of 5'-DFUR is complex, involving both anabolic activation and catabolic inactivation pathways. A thorough understanding of its pharmacokinetics and metabolism, facilitated by robust analytical methodologies, is essential for optimizing its clinical use and for the development of next-generation fluoropyrimidine-based cancer therapies.
References
- 1. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 5. The role of thymidine phosphorylase and uridine phosphorylase in (fluoro)pyrimidine metabolism in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of 5'-deoxy-5-fluorouridine by thymidine phosphorylase in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for the importance of 5'-deoxy-5-fluorouridine catabolism in humans from 19F nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New approach to metabolism of 5'-deoxy-5-fluorouridine in humans with fluorine-19 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human urinary excretion of doxifluridine and metabolites during a 5-day chemotherapeutic schedule using fluorine-19 nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of thymidine phosphorylase and dihydropyrimidine dehydrogenase in tumour progression and sensitivity to doxifluridine in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
5'-Deoxy-5'-fluorouridine Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR), also known as doxifluridine, is a fluoropyrimidine nucleoside analogue that serves as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its development was driven by the goal of improving the therapeutic index of 5-FU by achieving higher concentrations of the active drug at the tumor site while minimizing systemic toxicity. This technical guide provides an in-depth overview of 5'-DFUR derivatives, their biological activity, mechanisms of action, and the experimental methodologies used in their evaluation.
Mechanism of Action: From Prodrug to Active Metabolite
The primary mechanism of action of 5'-DFUR and its derivatives lies in their intracellular conversion to 5-FU. This bioactivation is a critical step and is predominantly catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1][2] TP expression is often significantly higher in various tumor tissues compared to adjacent normal tissues, which forms the basis for the tumor-selective activation of 5'-DFUR.[1][2]
Once converted to 5-FU, the drug undergoes further metabolic activation to three main active metabolites: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[3][4] These metabolites exert their cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[3][5] This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.
-
Incorporation into RNA and DNA: FUTP can be incorporated into RNA, disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[5]
The metabolic activation pathway of capecitabine, another oral 5-FU prodrug, also involves the formation of 5'-DFUR as a key intermediate. Capecitabine is first metabolized in the liver to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), which is then converted to 5'-DFUR by cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues.[6][7][8][9][10]
Biological Activity of this compound and its Derivatives
The biological activity of 5'-DFUR and its derivatives is primarily assessed through their cytotoxic effects on cancer cell lines and their antitumor activity in preclinical animal models.
In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Doxifluridine) | ||||
| 47-DN | Breast Carcinoma | 32 | [11] | |
| MCF-7 | Breast Carcinoma | 35 | [11] | |
| MG-63 | Osteosarcoma | 41 | [11] | |
| HCT-8 | Colon Tumor | 200 | [11] | |
| Colo-357 | Pancreatic Tumor | 150 | [11] | |
| HL-60 | Promyelocytic Leukemia | 470 | [11] | |
| Ehrlich Ascites | Ascites Tumor | 48 | [10] | |
| 5'-Deoxy-5'-fluorocytidine Derivatives | ||||
| Amide conjugate 1 | BxPC-3 | Pancreatic Cancer | 14 | [12] |
| Amide conjugate 1 | AsPC-1 | Pancreatic Cancer | 37 | [12] |
| 2'-Deoxy-5-fluorouridine-Monoclonal Antibody Conjugates | ||||
| 5-FUdr-anti-Ly-2.1 | Ly-2.1+ve thymoma | Thymoma | 0.006 | [13] |
| Free 5-FUdr | Ly-2.1+ve thymoma | Thymoma | 0.00051 | [13] |
In Vivo Antitumor Activity
Preclinical evaluation of 5'-DFUR derivatives often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. The antitumor efficacy is typically assessed by measuring tumor growth inhibition.
| Compound | Animal Model | Tumor Type | Dosage and Schedule | Outcome | Reference |
| 5-Fluorouracil | Nude mice | Colon Cancer (HCT116 xenograft) | 100 mg/kg, i.p., single dose | Tumor growth delay | [14] |
| 5-Fluorouracil | Nude mice | Gastric Cancer xenografts | 60 mg/kg, i.p., every other day for 2 weeks | 26.36% tumor inhibition | [15] |
| 5-Fluorouracil | Nude mice | Skin Cancer (A431 xenograft) | Topical gel/cream | 6.8- and 18.4-fold lower tumor volume | [16] |
| O-alkyl derivatives of F3Thd and FUdR | Mice | Sarcoma 180 | Oral | 3'-O-(p-chlorobenzyl)-F3Thd showed highest activity | [17] |
Structure-Activity Relationships (SAR)
The design of novel 5'-DFUR derivatives aims to improve their pharmacological properties, such as increased tumor selectivity, enhanced oral bioavailability, and reduced toxicity. Structure-activity relationship (SAR) studies explore how modifications to the chemical structure of 5'-DFUR influence its biological activity.
Key areas of modification include:
-
5'-Position: Modifications at the 5'-position of the deoxyribose ring can influence the compound's interaction with activating enzymes like thymidine phosphorylase and its overall stability. The introduction of different substituents at this position is a common strategy to develop new prodrugs.
-
3'-Position: Alkylation at the 3'-hydroxyl group has been explored to create derivatives with altered solubility and pharmacokinetic profiles. For instance, 3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine have shown potent antitumor activity.[17]
-
Sugar Moiety: Modifications to the sugar ring itself, such as the introduction of additional fluorine atoms, can impact the stability of the glycosidic bond and the compound's susceptibility to enzymatic cleavage.
-
Base Moiety: While less common for 5'-DFUR derivatives, modifications to the fluorouracil base can also be explored to alter the drug's mechanism of action or resistance profile.
Experimental Protocols
The evaluation of 5'-DFUR derivatives involves a range of in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically.[18][19][20]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[11][12][17][21][22]
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 565 nm.
Thymidine Phosphorylase (TP) Activity Assay
This assay measures the enzymatic activity of TP by quantifying the conversion of thymidine to thymine (B56734).[1][23][24][25][26]
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), and thymidine as the substrate.
-
Enzyme Reaction: Initiate the reaction by adding the sample homogenate to the reaction mixture and incubate at 37°C.
-
Reaction Termination: Stop the reaction (e.g., by adding perchloric acid or NaOH).
-
Quantification of Thymine: The amount of thymine produced is quantified, typically by high-performance liquid chromatography (HPLC) with UV detection or spectrophotometrically.
In Vivo Xenograft Models
These models are crucial for evaluating the antitumor efficacy of 5'-DFUR derivatives in a living organism.[14][15][16][27][28]
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral or intraperitoneal).
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Conclusion
This compound and its derivatives represent a promising class of anticancer agents that leverage the principle of tumor-selective activation to improve the therapeutic window of 5-fluorouracil. The continued exploration of new derivatives through structure-activity relationship studies, coupled with rigorous preclinical evaluation using established in vitro and in vivo models, holds the potential for the development of more effective and less toxic cancer therapies. This technical guide provides a foundational understanding of the key concepts and methodologies in this important area of drug discovery and development.
References
- 1. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorouracil-Loaded Gold Nanoparticles for the Treatment of Skin Cancer: Development, in Vitro Characterization, and in Vivo Evaluation in a Mouse Skin Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchhub.com [researchhub.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. protocols.io [protocols.io]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assay for 5'-Deoxy-5'-fluorouridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR) is a fluoropyrimidine nucleoside analog that serves as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its selective conversion to 5-FU in tumor cells by the enzyme thymidine (B127349) phosphorylase offers the potential for targeted anticancer activity with a favorable toxicity profile. This document provides a detailed protocol for assessing the in vitro cytotoxicity of 5'-DFUR using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Mechanism of Action
This compound is metabolically activated to 5-fluorouracil. The cytotoxic effects of 5-FU are primarily mediated through two mechanisms.[1] First, its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine, leading to the depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis.[1] Second, another metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function.[1] Higher concentrations of 5'-DFUR are associated with RNA-related toxicity.[1]
Mechanism of 5'-DFUR activation and cytotoxic action.
Data Presentation
The following table summarizes the 50% lethal dose (LD50) or 50% inhibitory concentration (IC50) of this compound in various human cancer cell lines. These values can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | IC50/LD50 (µM) | Exposure Time | Assay Type |
| 47-DN | Breast Carcinoma | 32 | 3 hours | Clonogenic Assay |
| MCF-7 | Breast Carcinoma | 35 | 3 hours | Clonogenic Assay |
| MG-63 | Osteosarcoma | 41 | 3 hours | Clonogenic Assay |
| Colo-357 | Pancreatic Tumor | 150 | 3 hours | Clonogenic Assay |
| HCT-8 | Colon Tumor | 200 | 3 hours | Clonogenic Assay |
| HL-60 | Promyelocytic Leukemia | 470 | 3 hours | Clonogenic Assay |
| Ehrlich Ascites Tumor Cells | Ascites Tumor | 48 | 2 hours | Clonogenicity |
Data compiled from a study by Armstrong et al.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (powder, store as per manufacturer's instructions)
-
Selected human cancer cell line(s) (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Workflow for the in vitro cytotoxicity assay of 5'-DFUR.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density. A preliminary experiment to determine the optimal seeding density is recommended, but a general starting point is between 5,000 and 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
Day 2: Drug Treatment
-
Prepare a stock solution of 5'-DFUR in a suitable solvent (e.g., sterile water or DMSO). The product information sheet from the supplier should provide solubility information.
-
Perform serial dilutions of the 5'-DFUR stock solution in complete culture medium to achieve the desired final concentrations. The concentration range should bracket the expected IC50 value. Based on the available data, a range from 1 µM to 500 µM is a reasonable starting point.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the medium containing the different concentrations of 5'-DFUR to the respective wells. Include wells with medium containing the highest concentration of the solvent used for the stock solution as a vehicle control, and wells with fresh medium only as an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Day 4/5: MTT Assay and Data Analysis
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration of 5'-DFUR using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the log of the 5'-DFUR concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of 5'-DFUR that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
High background absorbance: This may be due to contamination of the culture medium or interference from phenol (B47542) red in the medium. Ensure sterile technique and consider using phenol red-free medium for the assay.
-
Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient. Optimize these parameters for your specific cell line.
-
Inconsistent results: This can arise from uneven cell seeding, pipetting errors, or incomplete solubilization of the formazan crystals. Ensure a homogenous cell suspension before seeding and mix thoroughly after adding the solubilization solution.
References
Application Note: HPLC and LC-MS/MS Analysis of 5'-Deoxy-5'-fluorouridine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR, Doxifluridine) is a fluoropyrimidine antineoplastic agent. It serves as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1] The therapeutic efficacy and toxicity of 5'-DFUR are closely linked to its metabolic conversion to 5-FU and the subsequent anabolism and catabolism of 5-FU.[2][3] Therefore, the quantitative analysis of 5'-DFUR and its key metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and optimizing dosing regimens to enhance efficacy while minimizing toxicity.[4][5]
This document provides detailed protocols for the analysis of 5'-DFUR and its major metabolites using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
5'-DFUR is often an intermediate metabolite of the oral prodrug Capecitabine (B1668275).[6] In the liver and tumor tissues, Capecitabine is first converted to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR) and then to 5'-DFUR.[2][7] Subsequently, 5'-DFUR is converted to the active drug, 5-FU, by the enzyme thymidine (B127349) phosphorylase, which is often found in higher concentrations in tumor tissues.[6]
Once formed, 5-FU undergoes two primary pathways:
-
Anabolic (Activation) Pathway: 5-FU is converted into active nucleotides: 5-fluorouridine (B13573) 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine (B1346552) 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).[2][6] These metabolites exert their cytotoxic effects by interfering with RNA synthesis and inhibiting thymidylate synthase, a key enzyme in DNA synthesis.[1][2]
-
Catabolic (Degradation) Pathway: A significant portion (over 80%) of administered 5-FU is catabolized by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) into inactive metabolites, primarily 5,6-dihydro-5-fluorouracil (DHFU), which is further broken down to α-fluoro-β-ureidopropionic acid (FUPA) and α-fluoro-β-alanine (FBAL).[2][6][8]
Experimental Protocols
The following protocols describe methods for the simultaneous determination of 5'-DFUR, 5-FU, and other key metabolites in plasma.
General Experimental Workflow
The overall process involves sample collection, protein precipitation to extract the analytes, chromatographic separation, and detection.
Protocol 1: HPLC-UV Method
This protocol is adapted from various validated methods for the quantification of 5-FU and its metabolites in plasma. It is suitable for therapeutic drug monitoring where high sensitivity is not the primary requirement.
a) Materials and Reagents:
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) or Potassium phosphate (K₃PO₄).
-
Perchloric acid or Trichloroacetic acid.
-
Internal Standard (IS): 5-Bromouracil or Chlorouracil.[9][10]
-
Analytical standards: 5'-DFUR, 5-FU, 5-FUrd, FdUrd, DHFU.
b) Sample Preparation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution (e.g., 5-Bromouracil in mobile phase).
-
Add 400 µL of cold acetonitrile or 100 µL of 10% perchloric acid to precipitate proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 20-50 µL onto the HPLC system.
c) Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., ODS1, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with 1.5 mM K₃PO₄ (pH adjusted to 5.0) or a similar phosphate buffer.[11][12]
-
Column Temperature: Ambient or controlled at 30°C.[13]
-
Detection: UV Diode Array Detector. Monitor 5-FU at ~266 nm and DHFU at ~205 nm.[9] Other metabolites can be detected between 254-280 nm.[10][14]
Protocol 2: LC-MS/MS Method
This protocol provides higher sensitivity and selectivity, making it ideal for detailed pharmacokinetic studies and the quantification of low-level metabolites.[15]
a) Materials and Reagents:
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid or Ammonium formate.
-
Internal Standards (IS): Stable isotope-labeled versions of the analytes (e.g., ¹³C,¹⁵N₂-5-FU) are highly recommended.
-
Analytical standards for all target compounds.
b) Sample Preparation:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard mix (in water/methanol).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).[5]
-
Inject 5-10 µL onto the LC-MS/MS system.
c) Chromatographic and Mass Spectrometry Conditions:
-
Column: UPLC C18 column (e.g., Acquity HSS T3, 1.8 µm).[15]
-
Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI), operated in both positive (for Capecitabine, 5'-DFCR) and negative modes (for 5'-DFUR, 5-FU, FBAL).[15]
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte and IS must be optimized.
Data Presentation
The performance of various published methods is summarized below for easy comparison.
Table 1: Summary of HPLC-UV Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3[14] | Method 4[10] |
| Column | ODS1 (250x4.6 mm, 5µm) | Atlantis dC18 (250x4.6 mm, 5µm) | C18 (150x2 mm) | ODS Hypersil (5µm) |
| Mobile Phase | 1.5 mM K₃PO₄ (pH 5.0) | Isocratic (not specified) | 10⁻⁴M TBA-PO₄ + 2x10⁻²M KH₂PO₄ (pH 5.9) - Methanol (95.5:4.5) | Not specified |
| Flow Rate | Not specified | Not specified | 0.3 mL/min | Not specified |
| Detection λ | Not specified | 266 nm (5-FU), 205 nm (DHFU) | 280 nm | 254 nm |
| LOQ (5-FU) | 0.5 µg/mL | 0.04 µg/mL | 2 ng/mL | Not specified |
| LOQ (DHFU) | 1.0 µg/mL | 0.075 µg/mL | N/A | Not specified |
| LOQ (5-FUrd) | 3.0 µg/mL | N/A | 10 ng/mL | Not specified |
| LOQ (FdUrd) | 3.0 µg/mL | N/A | 10 ng/mL | Not specified |
| Linearity (5-FU) | Not specified | 0.04 - 15.9 µg/mL | Not specified | Not specified |
Table 2: Summary of LC-MS/MS Method Parameters and Performance
| Parameter | Method 1[5] | Method 2[15] | Method 3[16] | Method 4[17] |
| Column | Reversed-phase | Acquity UPLC HSS T3 | Not specified | dC18 Atlantis (100x2.1mm, 3.5µm) |
| Ionization Mode | ESI Positive & Negative | ESI Positive & Negative | ESI | ESI Negative |
| Analytes | CAP, 5'-DFCR, 5'-DFUR, 5-FU | CAP, 5'-DFCR, 5'-DFUR, 5-FU, FBAL | FUTP, FdUTP, FdUMP | 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP |
| LOQ (5-FU) | 0.05 mg/L (50 ng/mL) | 10 ng/mL | N/A | 2.5 - 150 ng/mL range |
| LOQ (5'-DFUR) | 10 µg/L (10 ng/mL) | 10 ng/mL | N/A | N/A |
| LOQ (FBAL) | N/A | 50 ng/mL | N/A | N/A |
| LOQ (Nucleotides) | N/A | N/A | 0.49-1.66 nM | N/A |
| Linearity (5-FU) | 0.05 - 50 mg/L | 10 - 1000 ng/mL | Not specified | Validated over 2.5 - 150 ng/mL |
CAP: Capecitabine; 5'-DFCR: 5'-deoxy-5-fluorocytidine; FBAL: α-fluoro-β-alanine; FUTP: 5-fluorouridine 5'-triphosphate; FdUTP: 5-fluoro-2'-deoxyuridine 5'-triphosphate; FdUMP: 5-fluoro-2'-deoxyuridine 5'-monophosphate.
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method depends on the specific requirements of the study. HPLC-UV methods are robust, cost-effective, and suitable for routine TDM where analyte concentrations are relatively high. For comprehensive metabolic profiling, pharmacokinetic analysis, and studies requiring high sensitivity to quantify intracellular nucleotides or trace-level catabolites, LC-MS/MS is the superior technique.[5][15][16] The protocols and data presented here provide a strong foundation for researchers to develop and validate analytical methods for this compound and its critical metabolites.
References
- 1. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of 5- fluorouracil, capecitabine and its metabolite concentrations in blood using volumetric absorptive microsampling technology and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for the importance of 5'-deoxy-5-fluorouridine catabolism in humans from 19F nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of 5-fluorouracil and its active metabolites in serum and tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Deoxy-5'-fluorouridine in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), presents a targeted approach in cancer therapy. Its conversion to the active form, 5-FU, is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), which is found in higher concentrations in various tumor tissues, including breast cancer, compared to normal tissues. This differential expression allows for a more localized activation of the cytotoxic agent, potentially reducing systemic toxicity. These application notes provide a comprehensive overview of the use of 5'-DFUR in treating breast cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
5'-DFUR exerts its anti-cancer effects through its conversion to 5-FU. Once inside the cell, 5'-DFUR is metabolized by thymidine phosphorylase to 5-FU. 5-FU then undergoes further metabolic activation to three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).
-
Inhibition of DNA Synthesis: FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP). The depletion of dTMP leads to an imbalance of deoxynucleotides, inhibiting DNA replication and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells.
-
RNA and DNA Damage: FUTP can be incorporated into RNA, disrupting RNA processing and function. Similarly, FdUTP can be incorporated into DNA. Both of these events contribute to the overall cytotoxicity of the compound.
The cytotoxic effects of 5'-DFUR are dose- and time-dependent across various breast cancer cell lines[1]. The sensitivity of breast cancer cells to 5'-DFUR is significantly influenced by the expression levels of thymidine phosphorylase. Studies have shown that breast cancer cells with higher TP expression are more sensitive to 5'-DFUR[2]. For instance, MCF-7 breast cancer cells transfected to overexpress thymidine phosphorylase exhibited a 165-fold increase in sensitivity to 5'-DFUR[3].
Data Presentation
The efficacy of 5'-DFUR and its active metabolite, 5-FU, has been evaluated in various breast cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Inhibitory Concentration (IC50) of 5'-Fluorouracil (5-FU) in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 Value (µM) | Treatment Duration |
| MCF-7 | Luminal A (ER+) | 4.79 | Not Specified |
| MCF-7 | Luminal A (ER+) | 1.3 µg/ml (~10 µM) | 24 hours |
| MCF-7 | Luminal A (ER+) | 0.38 µg/ml (~2.9 µM) | 48 hours |
| MDA-MB-231 | Triple-Negative (TNBC) | 38.2 | 48 hours |
| MDA-MB-231/5-FUR (5-FU Resistant) | Triple-Negative (TNBC) | Not Specified (15.8-fold increase) | Not Specified |
| T-47D | Luminal A (ER+) | Not Specified | Not Specified |
Table 2: Effect of 5'-DFUR and 5-FU on Apoptosis and Cell Cycle in Breast Cancer Cells
| Cell Line | Treatment | Effect | Quantitative Data |
| p53 negative breast cancers | 5'-DFUR | Increased Apoptosis Index and BAX score, Decreased BCL-2 score | Statistically significant changes observed |
| Tumor2 (transformed breast cancer) | 5-FU | Increased apoptosis | 80% cell death |
| MDA-MB-231 | 5-FU | Increased Bax and Caspase-3 protein expression, Decreased Bcl-xL and NF-κB gene expression | Protein and gene expression changes observed |
| MCF-7 | 5-FU | G1/S cell cycle arrest | Observed at both IC50 and IC80 concentrations |
| Human breast cancer xenograft | 5-FU derivative (UFT) | Increased S and G2 phase cells, decreased G1 phase cells | Cell cycle distribution changes observed |
Signaling Pathways and Experimental Workflows
Mechanism of Action and Apoptosis Induction
5'-DFUR, upon conversion to 5-FU, triggers apoptosis through the intrinsic pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Experimental Workflow for Assessing 5'-DFUR Efficacy
A typical workflow to evaluate the effectiveness of 5'-DFUR on breast cancer cell lines involves a series of in vitro assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 5'-DFUR on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (5'-DFUR)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 5'-DFUR in complete culture medium. Replace the medium in the wells with 100 µL of the 5'-DFUR dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve 5'-DFUR).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the 5'-DFUR concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by 5'-DFUR.
Materials:
-
Breast cancer cells treated with 5'-DFUR
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 5'-DFUR at the desired concentration and for the desired time in 6-well plates.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptosis-related proteins.
Materials:
-
Breast cancer cells treated with 5'-DFUR
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for breast cancer, particularly in tumors with high thymidine phosphorylase expression. Its mechanism of action, centered on the inhibition of DNA synthesis and induction of apoptosis, provides a solid rationale for its use. The protocols outlined above offer a standardized approach for researchers to further investigate the efficacy and molecular effects of 5'-DFUR in various breast cancer cell line models, contributing to the development of more effective and targeted cancer therapies. Further research is warranted to establish specific IC50 values for 5'-DFUR in a broader range of breast cancer cell lines to better predict clinical response.
References
- 1. 5-Fluorouracil induces apoptotic cell death with G2 phase arrest in human breast cancer grafted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic and predictive value of thymidine phosphorylase activity in early-stage breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Combination Therapy of 5'-Deoxy-5'-fluorouridine with Radiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the combination therapy of 5'-Deoxy-5'-fluorouridine (5'-DFUR) and radiation. 5'-DFUR is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its combination with radiation has shown promise in enhancing anti-tumor effects, a phenomenon known as radiosensitization.
Introduction
This compound is converted to 5-fluorouracil by the enzyme thymidine (B127349) phosphorylase, which is often found at higher levels in tumor tissues compared to normal tissues. This targeted activation contributes to a potentially favorable therapeutic window. 5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase, a key enzyme in the synthesis of thymidine, which is essential for DNA replication and repair. The depletion of thymidine leads to DNA damage and cell death. Additionally, 5-FU metabolites can be incorporated into RNA, disrupting its function.
The combination of 5'-DFUR with radiation therapy has demonstrated a synergistic effect, resulting in greater tumor cell killing than either treatment alone. This radiosensitizing effect is attributed to the ability of 5'-DFUR (as 5-FU) to interfere with DNA repair mechanisms, potentiating the DNA damage induced by radiation. Preclinical studies have shown that this combination can lead to significant tumor growth delay and improved survival with a favorable therapeutic gain, as it may not proportionally increase damage to healthy tissues.[1]
Key Signaling Pathways
The synergistic effect of 5'-DFUR and radiation involves multiple cellular signaling pathways. A key mechanism is the disruption of DNA synthesis and repair. Radiation induces DNA double-strand breaks, and the presence of 5-FU, the active metabolite of 5'-DFUR, inhibits the cell's ability to repair this damage, leading to mitotic catastrophe and apoptosis. The Ras/MAPK pathway has also been implicated in resistance to both 5-FU and radiation, and its inhibition can enhance the efficacy of this combination therapy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of 5'-DFUR (or its active form, 5-FU) and radiation.
Table 1: In Vivo Antitumor Efficacy of 5'-DFUR and Radiation in a Mouse Colon Adenocarcinoma Model [1]
| Treatment Group | Tumor Growth Delay (days) | Increase in Lifespan (%) | Therapeutic Gain Factor* |
| Radiation Alone | - | - | - |
| 5'-DFUR Alone | - | - | - |
| 5'-DFUR + Radiation | > Additive | Significant Increase | 1.24 |
| 5-FU + Radiation | Additive | Marginal Increase | 0.49 |
*Ratio of the effect on tumors to that on the bone marrow.
Table 2: In Vitro Radiosensitization by 5-FU in Human Cancer Cell Lines [2][3]
| Cell Line | Drug Concentration | Radiation Dose | Dose Modifying Factor (DMF) at SF 0.1 |
| HT29 (colorectal) | 15µM 5-FU + 100nM Selumetinib | 0-8 Gy | 1.78 |
| HCT116 (colorectal) | 15µM 5-FU + 250nM Selumetinib | 0-8 Gy | 1.52 |
| MiaPaca-2 (pancreatic) | 15µM 5-FU + 250nM Selumetinib | 0-8 Gy | 1.30 |
Table 3: Apoptosis Induction by 5-FU and Radiation in Human Cancer Cell Lines [4]
| Cell Line | Treatment | Apoptotic Cells (%) |
| HCT116 | 5-FU alone | 11.04 |
| HCT116 | Radiation alone | 4.49 |
| HCT116 | 5-FU + Radiation | 14.69 |
| SW480 | 5-FU alone | 3.09 |
| SW480 | Radiation alone | 2.06 |
| SW480 | 5-FU + Radiation | 12.18 |
Experimental Protocols
Detailed protocols for key experiments to evaluate the combination therapy of 5'-DFUR and radiation are provided below.
In Vitro Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity and radiosensitization.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5'-DFUR stock solution
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Crystal violet staining solution (0.5% w/v in methanol)
-
X-ray irradiator
Protocol:
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Seed an appropriate number of cells into 6-well plates to yield 50-150 colonies per well for each treatment condition.
-
Allow cells to attach for at least 6 hours.
-
Treat cells with the desired concentrations of 5'-DFUR or vehicle control for a specified duration (e.g., 24 hours).
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Aspirate the medium, wash the colonies with PBS, and fix with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
In Vivo Tumor Growth Delay Assay
This assay evaluates the effect of the combination therapy on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells for xenograft implantation
-
5'-DFUR solution for administration
-
Calipers for tumor measurement
-
Animal irradiator
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, 5'-DFUR alone, radiation alone, 5'-DFUR + radiation).
-
Administer 5'-DFUR via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Irradiate the tumors with the specified radiation dose and fractionation schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and general health.
-
Continue measurements until tumors reach a predetermined endpoint size or for a specified duration.
-
Plot mean tumor volume versus time for each group and determine the tumor growth delay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment.
Materials:
-
Treated and control cells
-
Trypsin-EDTA
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells at desired time points after treatment.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for DNA Damage Markers
This technique is used to detect and quantify proteins involved in the DNA damage response, such as γH2AX and p53.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in protein lysis buffer and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin.
Conclusion
The combination of 5'-DFUR and radiation represents a promising strategy for cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate the mechanisms of action and therapeutic potential of this combination in various cancer models. Careful execution of these experiments will contribute to a better understanding of the synergistic interactions and aid in the development of more effective cancer treatments.
References
- 1. Comparative Antitumor Activity of 5‐Fluorouracil and 5′‐Deoxy‐5‐fluorouridine in Combination with Radiation Therapy in Mice Bearing Colon 26 Adcnocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of 5-fluorouracil-induced in vitro and in vivo radiosensitization with MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 5'-Deoxy-5'-fluorouridine (5'-DFUR) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), offers a targeted approach to cancer therapy.[1][2] Its mechanism of action relies on the enzymatic conversion to 5-FU, a process that occurs preferentially within tumor tissues due to higher levels of the enzyme pyrimidine (B1678525) nucleoside phosphorylase.[1][2] This tumor-selective activation is designed to enhance anti-cancer efficacy while mitigating systemic toxicity.[1] 5'-DFUR has demonstrated significant antitumor activity in various experimental models and clinical trials for cancers including gastric, colorectal, and breast cancer.[1]
These application notes provide detailed protocols and critical data for designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of 5'-DFUR.
Mechanism of Action
5'-DFUR exerts its cytotoxic effects through its conversion to 5-FU, which then undergoes further metabolic activation to form three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP).[3][4][5] These metabolites disrupt cellular processes in the following ways:
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and a folate cofactor, blocking the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[4][5][6] This leads to a depletion of thymidine (B127349) triphosphate (TTP), halting DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells.[4][6]
-
Incorporation into RNA: FUTP is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), disrupting RNA processing and function.[3][4]
-
Incorporation into DNA: FdUTP can be incorporated into DNA, leading to DNA damage.[3][5]
The preferential conversion of 5'-DFUR to 5-FU in tumor tissues is a key advantage, leading to higher concentrations of the active drug at the tumor site and potentially reducing side effects in normal tissues.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of 5'-DFUR and its Metabolites in Preclinical and Clinical Studies
| Species | Dose & Route | Parameter | 5'-DFUR | 5-FU | Reference |
| Mice (BDF1) | 100 mg/kg, oral | t½ (hr) | ~0.80 | ~0.39 | [7] |
| AUC (µg·hr/mL) | - | 0.224 | [7] | ||
| Mice (BDF1) with BVDU | 100 mg/kg 5'-DFUR + 10 mg/kg BVDU, oral | t½ (hr) | - | ~1.24 | [7] |
| AUC (µg·hr/mL) | - | 1.699 | [7] | ||
| Dogs (Beagle) | 200 mg, oral capsule | Cmax (ng/mL) | 167 - 6,519 (in patients) | - | [7][8] |
| t½ (min) | 32-45 (oral in patients) | - | [9] | ||
| Humans (Cancer Patients) | 600-1000 mg/m², i.v. | t½ (min) | 15 - 22 | - | [9] |
| CLtot (L/min/m²) | 1.3 - 2.7 | - | [9] | ||
| Humans (Cancer Patients) | 600-1000 mg/m², oral | Bioavailability (%) | 34 - 47 | - | [9] |
| Humans (Metastatic Breast Cancer) | 400 mg, three times daily | Cmax (µg/mL) | 1.36 - 4.96 | - | [10] |
| AUC (µg·h/mL) | 2.53 - 6.46 | - | [10] |
t½: half-life; AUC: Area Under the Curve; Cmax: Maximum concentration; CLtot: Total body clearance; BVDU: (E)-5-(2-bromovinyl)-2'-deoxyuridine. Note: Some values are from studies with capecitabine (B1668275), the prodrug of 5'-DFUR.
Table 2: In Vivo Efficacy of 5'-DFUR in Murine Tumor Models
| Tumor Model | Mouse Strain | 5'-DFUR Dose and Schedule | % Tumor Growth Inhibition (TGI) | Reference |
| Adenocarcinoma 755 | BDF1 | 500 mg/kg, daily for 5 days, oral | 90% | [7] |
| Adenocarcinoma 755 with BVDU | BDF1 | 100 mg/kg, daily for 5 days, oral | 96% | [7] |
| 200 mg/kg, daily for 5 days, oral | 100% | [7] | ||
| 300 mg/kg, daily for 5 days, oral | 100% | [7] | ||
| Colon 26 | - | - | More effective than tegafur (B1684496) and 5-FU | [11] |
| Dimethylhydrazine-induced colon tumors | Fischer rats | 500 mg/kg/day, 7-day infusion | 80-90% cures | [12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Animal Model and Tumor Cell Implantation:
-
Animal Selection: Use immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice) to prevent rejection of human tumor xenografts.[13]
-
Cell Culture: Culture human cancer cells (e.g., HT29, Colo205 for colorectal cancer) under sterile conditions in appropriate media.
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to improve tumor take rate.
-
Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[13]
2. Tumor Growth Monitoring and Group Randomization:
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., twice a week) using digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.[13]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
-
5'-DFUR Formulation: Prepare 5'-DFUR in a suitable vehicle (e.g., sterile saline, PBS, or a suspension with an appropriate agent like carboxymethylcellulose). The formulation should be prepared fresh daily.
-
Dosing: Administer 5'-DFUR orally (p.o.) via gavage or intraperitoneally (i.p.). Doses can range from 100 to 500 mg/kg/day, depending on the tumor model and study objectives.[7]
-
Control Group: Administer the vehicle alone to the control group using the same route and schedule.
-
Treatment Schedule: Treatment can be administered daily for a specified period (e.g., 5-21 days) or on an intermittent schedule.
4. Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.[2] A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[5]
5. Study Endpoint and Tissue Collection:
-
Endpoint Criteria: Euthanize mice when tumors reach a maximum allowed size, exhibit signs of ulceration, or if significant toxicity is observed (e.g., >20% body weight loss, severe clinical signs).
-
Tissue Collection: At the end of the study, tumors and other relevant organs can be excised for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: In Vivo Toxicity Study
1. Animal and Dosing:
-
Use healthy, non-tumor-bearing mice or rats of a specific strain.
-
Administer escalating doses of 5'-DFUR to different groups of animals to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities.
2. Monitoring:
-
Clinical Signs: Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, and signs of diarrhea or dehydration.[14]
-
Body Weight: Record body weight daily.
-
Food and Water Consumption: Monitor food and water intake as a sensitive indicator of toxicity.
3. Pathological and Hematological Analysis:
-
Blood Collection: Collect blood samples at specified time points for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs, weigh them, and preserve them in formalin for histopathological examination.
Protocol 3: Pharmacokinetic Study
1. Animal and Dosing:
-
Use cannulated animals (e.g., rats with jugular vein cannulation) to facilitate serial blood sampling.
-
Administer a single dose of 5'-DFUR via the desired route (e.g., oral or intravenous).
2. Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the simultaneous quantification of 5'-DFUR and its metabolite 5-FU in plasma.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC for both 5'-DFUR and 5-FU.
Mandatory Visualizations
Caption: Metabolic activation of 5'-DFUR and its downstream cytotoxic effects.
Caption: A typical workflow for assessing the in vivo efficacy of 5'-DFUR.
Caption: The three-step enzymatic conversion of capecitabine to 5-FU.
References
- 1. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Body Weight Monitoring: Significance and symbolism [wisdomlib.org]
- 3. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.flinders.edu.au [staff.flinders.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing effect of bromovinyldeoxyuridine on antitumor activity of 5'-deoxy-5-fluorouridine against adenocarcinoma 755 in mice. Correlation with pharmacokinetics of plasma 5-fluorouracil levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Assessment of dose-response relationship of 5-fluorouracil to murine intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. benchchem.com [benchchem.com]
- 14. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-Deoxy-5'-fluorouridine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Deoxy-5'-fluorouridine (5'-dFUrd), also known as Doxifluridine, is a fluoropyrimidine nucleoside analogue that serves as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][2] Its application in cell culture experiments is pivotal for preclinical cancer research, allowing for the investigation of its cytotoxic and cytostatic effects on various cancer cell lines. This document provides detailed protocols for the preparation and application of 5'-dFUrd in cell culture, along with methods to assess its biological activity.
5'-dFUrd itself is relatively non-toxic but is converted into the active cytotoxic compound 5-FU by the enzyme thymidine (B127349) phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[3] This tumor-selective activation is a key advantage in its therapeutic application. Once converted, 5-FU exerts its anticancer effects through two primary mechanisms: the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair, and the misincorporation of its metabolites into both DNA and RNA, leading to cytotoxicity and cell death.[4]
These application notes offer a comprehensive guide for researchers, detailing the preparation of 5'-dFUrd solutions, and providing step-by-step protocols for fundamental assays to evaluate its efficacy, including cytotoxicity, apoptosis, and cell cycle analysis.
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Doxifluridine, 5'-dFUrd | [1] |
| Molecular Formula | C₉H₁₁FN₂O₅ | [5] |
| Molecular Weight | 246.19 g/mol | [5] |
| Appearance | White to almost white powder/crystal | [3] |
| Solubility | Water (50 mg/mL) | [6] |
| Storage | Store at 2-8°C | [5] |
Mechanism of Action
The mechanism of action of this compound involves its enzymatic conversion to 5-Fluorouracil, which then disrupts DNA synthesis and RNA function.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Protocol:
-
Aseptically weigh the desired amount of 5'-dFUrd powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water or PBS to achieve a stock solution concentration of 50 mg/mL.[6]
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[6]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired working concentration in the cell culture medium.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
5'-dFUrd working solutions (prepared in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of 5'-dFUrd. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Quantitative Data: IC50 Values
The following table summarizes the reported IC50 values for this compound (Doxifluridine) and its active metabolite 5-Fluorouracil (5-FU) in various cancer cell lines.
| Cell Line | Drug | IC50 Value (µM) | Exposure Time | Reference |
| WiDr (Human colon carcinoma) | 5'-dFUrd (Doxifluridine) | 18 | Not specified | [8] |
| IGR3 (Human melanoma) | 5'-dFUrd (Doxifluridine) | 54-160 | Not specified | [8] |
| M5 (Human melanoma) | 5'-dFUrd (Doxifluridine) | 54-160 | Not specified | [8] |
| Intestine 407 (Transformed human intestine) | 5'-dFUrd (Doxifluridine) | 54-160 | Not specified | [8] |
| H35 (Rat hepatoma) | 5'-dFUrd (Doxifluridine) | 54-160 | Not specified | [8] |
| WiDr (Human colon carcinoma) | 5-FU | 0.7 | Not specified | [8] |
| HCT-116 (Human colon cancer) | 5-FU | 11.3 | 3 days | [9] |
| HT-29 (Human colon cancer) | 5-FU | 11.25 | 5 days | [9] |
| H9c2 (Rat heart myoblasts) | 5-FU | 400 | Not specified | [9] |
| Murine Ly-2.1+ve thymoma | 5-FUdr | 0.51 nM | Not specified |
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 5'-dFUrd
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in your target cells by treating them with the desired concentrations of 5'-dFUrd for a specific duration. Include appropriate controls.
-
Harvest the cells, including both adherent and floating cells, by centrifugation.
-
Wash the cells once with cold PBS.[10]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with 5'-dFUrd
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[11]
-
Centrifuge the fixed cells and wash them once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Interpretation of Results: The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: Peak with 2N DNA content.
-
S phase: A broad distribution between the G0/G1 and G2/M peaks.
-
G2/M phase: Peak with 4N DNA content.
By following these detailed protocols, researchers can effectively prepare and utilize this compound in cell culture experiments and accurately assess its impact on cancer cell viability, apoptosis, and cell cycle progression.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Studying 5'-DFUR Resistance Using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to investigate the molecular mechanisms of resistance to 5'-deoxy-5-fluorouridine (5'-DFUR).
Introduction
5'-deoxy-5-fluorouridine (5'-DFUR) is a fluoropyrimidine chemotherapeutic agent and a prodrug of 5-fluorouracil (B62378) (5-FU). Its efficacy is often limited by the development of drug resistance, a major obstacle in cancer therapy. Understanding the genetic basis of 5'-DFUR resistance is crucial for developing strategies to overcome it. Lentiviral-mediated shRNA knockdown is a powerful tool for reverse genetics, allowing for the stable silencing of specific genes to study their role in drug resistance. This document outlines the principles, protocols, and data interpretation for using this technology to identify and validate genes that confer resistance to 5'-DFUR.
Core Principles
The central hypothesis is that the downregulation of specific genes can sensitize cancer cells to 5'-DFUR. The experimental workflow involves the following key stages:
-
shRNA Design and Lentiviral Vector Construction: Designing shRNA sequences targeting a gene of interest and cloning them into a lentiviral vector.
-
Lentivirus Production: Transfecting packaging cells (e.g., HEK293T) with the lentiviral shRNA vector and packaging plasmids to produce replication-incompetent lentiviral particles.
-
Cell Line Transduction: Infecting the target cancer cell line with the lentiviral particles to establish a stable cell line with the gene of interest knocked down.
-
Knockdown Validation: Confirming the reduction in target gene expression at the mRNA and protein levels.
-
Drug Resistance Phenotyping: Assessing the sensitivity of the knockdown and control cell lines to 5'-DFUR to determine if the gene knockdown alters the drug resistance profile.
Signaling Pathways and Experimental Workflow
5'-DFUR Metabolism and Resistance Pathway
Caption: Signaling pathway of 5'-DFUR metabolism and mechanisms of resistance.
Experimental Workflow for Lentiviral shRNA Knockdown and Resistance Study
Caption: Experimental workflow for studying 5'-DFUR resistance using lentiviral shRNA.
Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production
This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
DMEM with 10% FBS
-
Lentiviral shRNA transfer plasmid
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.[3]
-
Transfection Cocktail Preparation:
-
In tube A, mix the plasmids: 10 µg shRNA plasmid, 7.5 µg psPAX2, and 2.5 µg pMD2.G in 500 µL of Opti-MEM.
-
In tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
-
Transfection: Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes. Add the mixture dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, replace the medium with fresh DMEM containing 10% FBS.[1]
-
Virus Harvest: Harvest the viral supernatant at 48 and 72 hours post-transfection.[1] Pool the supernatants and centrifuge at 500 x g for 10 minutes to pellet cell debris.[4]
-
Virus Filtration and Storage: Filter the supernatant through a 0.45 µm filter.[4] Aliquot the virus and store at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cancer cell line
-
Complete growth medium
-
Lentiviral particles
-
Polybrene (8 mg/mL stock)
-
Puromycin (B1679871) (for selection)
Procedure:
-
Cell Seeding: Seed 0.5 x 10^5 cells per well in a 24-well plate the day before transduction.[5]
-
Transduction: On the day of transduction, remove the medium and add fresh medium containing the desired amount of lentiviral particles and Polybrene to a final concentration of 8 µg/mL.[5] The multiplicity of infection (MOI) should be optimized for each cell line.
-
Medium Change: Replace the virus-containing medium with fresh complete medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
-
Expansion: Culture the cells in selection medium for 1-2 weeks, changing the medium every 3-4 days, until resistant colonies are visible.[7] Expand the resistant cells for further analysis.
Protocol 3: Validation of Gene Knockdown
A. Quantitative Real-Time PCR (qPCR)
This method is used to quantify the reduction in target mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both knockdown and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[8]
-
qPCR: Set up the qPCR reaction with primers for the target gene and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
B. Western Blot
This method is used to confirm the reduction in target protein levels.
Materials:
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Protocol 4: Cell Viability Assay for 5'-DFUR Resistance
This protocol determines the half-maximal inhibitory concentration (IC50) of 5'-DFUR.
Materials:
-
Knockdown and control cells
-
96-well plates
-
5'-DFUR
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed 4,000 cells per well in a 96-well plate and allow them to attach overnight.[9]
-
Drug Treatment: Treat the cells with a serial dilution of 5'-DFUR for 72 hours.[9] Include untreated control wells.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[9][10]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
IC50 Calculation: Normalize the data to the untreated control and plot a dose-response curve to calculate the IC50 value.
Data Presentation
Table 1: Summary of shRNA Knockdown Efficiency
| Target Gene | shRNA Sequence ID | Transduced Cell Line | Knockdown Efficiency (mRNA %) | Knockdown Efficiency (Protein %) |
| Gene X | shX-1 | Cancer Cell Line A | 85 ± 5% | 90 ± 4% |
| Gene X | shX-2 | Cancer Cell Line A | 78 ± 7% | 82 ± 6% |
| Gene Y | shY-1 | Cancer Cell Line B | 92 ± 3% | 95 ± 2% |
| Scrambled | shCtrl | Cancer Cell Line A | 0 ± 2% | 0 ± 3% |
| Scrambled | shCtrl | Cancer Cell Line B | 0 ± 1% | 0 ± 2% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of Gene Knockdown on 5'-DFUR Sensitivity
| Transduced Cell Line | Target Gene | 5'-DFUR IC50 (µM) | Fold Change in Sensitivity |
| Cancer Cell Line A (shCtrl) | Scrambled | 50.2 ± 4.5 | 1.0 |
| Cancer Cell Line A (shX-1) | Gene X | 12.5 ± 1.8 | 4.0 |
| Cancer Cell Line A (shX-2) | Gene X | 15.8 ± 2.1 | 3.2 |
| Cancer Cell Line B (shCtrl) | Scrambled | 75.6 ± 6.2 | 1.0 |
| Cancer Cell Line B (shY-1) | Gene Y | 25.1 ± 3.3 | 3.0 |
Data are presented as mean ± SD from three independent experiments. Fold change is calculated relative to the scrambled control.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Viral Titer | Suboptimal health of packaging cells | Use low passage HEK293T cells and ensure they are healthy and actively dividing.[1] |
| Inefficient transfection | Optimize the DNA:transfection reagent ratio.[1] | |
| Low Transduction Efficiency | Low MOI | Increase the amount of virus used. |
| Cell type is difficult to transduce | Optimize transduction enhancers like Polybrene. | |
| Poor Knockdown Efficiency | Ineffective shRNA sequence | Test multiple shRNA sequences for the same target gene.[11][12] |
| Low expression of shRNA | Use a stronger promoter in the lentiviral vector. | |
| High Cell Death After Transduction | Viral toxicity | Reduce the MOI or the incubation time with the virus.[7] |
| Puromycin concentration is too high | Perform a puromycin titration curve to determine the optimal concentration for selection. |
Conclusion
Lentiviral-mediated shRNA knockdown is a robust and versatile method for investigating the genetic determinants of 5'-DFUR resistance. By following these detailed protocols, researchers can effectively silence target genes, validate the knockdown, and quantify changes in drug sensitivity. The identification of genes that modulate 5'-DFUR resistance can provide novel therapeutic targets to enhance the efficacy of this important chemotherapeutic agent.
References
- 1. addgene.org [addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Protocol for Lentiviral Transduction and Downstream Analysis of Intestinal Organoids [jove.com]
- 5. origene.com [origene.com]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qiagen.com [qiagen.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. How many shRNAs should be tested for knocking down a GOI? | VectorBuilder [en.vectorbuilder.com]
- 12. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes: Uncovering 5'-Deoxy-5'-fluorouridine Targets with CRISPR-Cas9
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR) is a fluoropyrimidine prodrug used in chemotherapy. Its therapeutic effect relies on intracellular conversion to the active compound 5-fluorouracil (B62378) (5-FU). The established mechanism of action involves the downstream metabolites of 5-FU, namely 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a critical enzyme for DNA synthesis and repair, while FUTP can be incorporated into RNA, disrupting its processing and function.[1][2]
Despite this knowledge, the complete cellular response, including mechanisms of intrinsic and acquired resistance, is not fully understood. Identifying all the genes that modulate a cell's response to 5'-DFUR is critical for improving its efficacy, overcoming resistance, and developing novel combination therapies.
CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased genetic tool to interrogate complex biological processes.[3][4] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer resistance or sensitivity to a drug. This application note provides a detailed protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes that mediate the cellular response to 5'-DFUR.
Signaling Pathway: 5'-DFUR Metabolism and Cytotoxic Action
The metabolic activation of 5'-DFUR is a multi-step process that leads to the formation of cytotoxic compounds that interfere with essential cellular processes. Understanding this pathway is key to interpreting the results of a genetic screen.
References
Application Notes and Protocols for Studying 5'-Deoxy-5'-fluorouridine (5'-DFUR) Antitumor Activity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to investigate the antitumor efficacy of 5'-Deoxy-5'-fluorouridine (5'-DFUR, Doxifluridine). 5'-DFUR is an oral fluoropyrimidine prodrug that is converted to the active anticancer agent 5-fluorouracil (B62378) (5-FU) preferentially in tumor tissue, offering a promising therapeutic strategy.[1][2] The following sections detail established murine models, experimental procedures, and data analysis techniques crucial for preclinical evaluation of 5'-DFUR.
Mechanism of Action of 5'-DFUR
5'-DFUR is a second-generation nucleoside analog prodrug of 5-FU.[3] Its antitumor activity stems from its enzymatic conversion to 5-FU by thymidine (B127349) phosphorylase (TP) or pyrimidine (B1678525) nucleoside phosphorylase (PyNPase), enzymes that are often found in higher concentrations in tumor tissues compared to normal tissues.[1][4][5] This tumor-selective activation is a key advantage of 5'-DFUR.[1]
Once converted, 5-FU exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[6][7] This complex blocks the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[8][9]
-
Incorporation into RNA: The metabolite 5-fluorouridine (B13573) triphosphate (FUTP) can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP).[10][11] This disrupts RNA processing and function, leading to errors in protein synthesis and ultimately cell death.[11][12]
-
Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[8][13]
The following diagram illustrates the metabolic activation of 5'-DFUR and the subsequent mechanisms of action of 5-FU.
References
- 1. A Novel Noninvasive Method for Evaluating Experimental Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orthotopic mouse model [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 13. biorxiv.org [biorxiv.org]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by 5'-Deoxy-5'-fluorouridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Deoxy-5'-fluorouridine (5'-DFUR), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), offers a targeted approach in cancer therapy.[1][2] Its conversion to the active compound 5-FU is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), which is found in higher concentrations in tumor tissues compared to normal tissues.[1] 5-FU induces cytotoxicity and programmed cell death, or apoptosis, primarily by inhibiting DNA synthesis and repair.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by 5'-DFUR using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Principle of the Assay
Flow cytometry is a powerful technique to quantify apoptosis in a cell population.[6] The Annexin V/PI dual-staining method is widely used to distinguish between different cell populations: viable, early apoptotic, and late apoptotic or necrotic cells.[7][8]
-
Annexin V: This is a calcium-dependent protein with a high affinity for phosphatidylserine (B164497) (PS).[7][9] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[7][10]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[7] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised, where it stains the cellular DNA.[7]
This dual-staining approach allows for the differentiation of cell populations:
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Mechanism of Action: 5'-DFUR-Induced Apoptosis
5'-DFUR exerts its cytotoxic effects after being metabolized into 5-FU. The primary mechanism involves the inhibition of thymidylate synthase by an active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP).[3] This inhibition depletes the intracellular pool of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[3][5] The resulting "thymineless death" leads to DNA damage, cell cycle arrest, and the activation of the apoptotic cascade.[3][11] Additionally, 5-FU metabolites can be incorporated into RNA, disrupting RNA processing and function, which further contributes to its cytotoxic effects.[3][4]
Caption: Signaling pathway of 5'-DFUR-induced apoptosis.
Experimental Protocols
This section details the protocol for treating a cancer cell line with 5'-DFUR and subsequent analysis of apoptosis by flow cytometry.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., colorectal, breast, gastric cancer cells).
-
Cell Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
This compound (5'-DFUR): Stock solution prepared in a suitable solvent (e.g., DMSO or PBS).
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free, cold.
-
Trypsin-EDTA: For adherent cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and 10X Annexin V Binding Buffer.
-
Controls: Untreated cells (negative control), vehicle-treated cells (solvent control), and a known apoptosis inducer (e.g., staurosporine) as a positive control.[9]
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
Flow cytometer
-
Flow cytometry tubes
-
Experimental Workflow Diagram
Caption: Workflow for apoptosis analysis via flow cytometry.
Step-by-Step Protocol
-
Cell Seeding: Seed cells (e.g., 1-5 x 10^5 cells/well in a 6-well plate) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[10]
-
Induction of Apoptosis:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of 5'-DFUR (e.g., 0, 10, 50, 100, 200 µM).
-
Include wells for negative (untreated), vehicle (solvent), and positive controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Collect the culture supernatant which contains floating (apoptotic) cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with their corresponding supernatant.[8]
-
Suspension cells: Collect the cell suspension directly.[8]
-
Centrifuge the cell suspensions at approximately 300-600 x g for 5 minutes.[8][10]
-
-
Cell Washing:
-
Discard the supernatant carefully.
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[9]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8] Note: The optimal amount of staining reagents should be determined by titration for your specific cell type and experimental conditions.[9]
-
Gently vortex or flick the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples on a flow cytometer as soon as possible (preferably within one hour).[8]
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates correctly.[8]
-
Acquire a sufficient number of events (e.g., at least 10,000) for each sample.[8]
-
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis). Quadrant gates are set based on the controls to delineate the four main populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)
The percentage of cells in each quadrant should be recorded. For apoptosis analysis, the total percentage of apoptotic cells is often calculated as the sum of early (Q4) and late (Q2) apoptotic populations.[12]
Representative Quantitative Data
The following table summarizes representative data showing the dose-dependent effect of 5'-DFUR on a hypothetical cancer cell line after 48 hours of treatment.
| 5'-DFUR Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 94.5 ± 2.5 | 3.1 ± 0.6 | 2.4 ± 0.4 | 5.5 ± 1.0 |
| 10 | 85.2 ± 3.1 | 8.5 ± 1.1 | 6.3 ± 0.9 | 14.8 ± 2.0 |
| 50 | 61.7 ± 4.0 | 24.3 ± 2.8 | 14.0 ± 1.8 | 38.3 ± 4.6 |
| 100 | 42.1 ± 3.8 | 38.6 ± 3.5 | 19.3 ± 2.2 | 57.9 ± 5.7 |
| 200 | 25.9 ± 2.9 | 45.1 ± 4.2 | 29.0 ± 3.1 | 74.1 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
This application note provides a comprehensive framework for analyzing apoptosis induced by this compound using flow cytometry. The detailed protocol for Annexin V and PI staining, along with guidelines for data interpretation and presentation, offers a robust method for researchers to quantify the apoptotic efficacy of 5'-DFUR in preclinical cancer studies. This assay is a critical tool for evaluating the mechanism of action of novel therapeutics and for drug development professionals assessing compound potency.
References
- 1. Interferon-α Enhances 5′-Deoxy-5-Fluorouridine-Induced Apoptosis by ERK-Dependant Upregulation of Thymidine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A new anticancer drug, 5'-deoxy-5-fluorouridine (5'-DFUR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 4. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. kumc.edu [kumc.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing Synergy Between 5'-Deoxy-5'-fluorouridine and Other Chemotherapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the synergistic effects of 5'-Deoxy-5'-fluorouridine (5'-DFUR) in combination with other chemotherapeutic agents. 5'-DFUR is an oral prodrug of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors.[1][2][3][4][5] Combination therapies aiming to enhance efficacy, reduce toxicity, and overcome drug resistance are a critical area of cancer research.[6]
Overview of 5'-DFUR Combination Therapies
5'-DFUR, often used in its prodrug form capecitabine, is converted to 5-FU preferentially in tumor tissues, theoretically leading to selective activation and reduced systemic toxicity.[4] Preclinical and clinical studies have demonstrated synergistic anti-tumor activity when 5'-DFUR is combined with various chemotherapeutic agents, including platinum-based drugs, taxanes, and topoisomerase inhibitors.
Synergy with Platinum Compounds (Cisplatin)
The combination of 5'-FU and cisplatin (B142131) is a widely used regimen.[7] Studies suggest that cisplatin can enhance the antitumor activity of 5-FU by increasing the formation of a key cytotoxic complex involving thymidylate synthase.[8] Clinical trials have evaluated the efficacy of 5'-DFUR and cisplatin combinations in advanced gastric cancer, showing moderate activity with manageable toxicity.[1][9]
Synergy with Taxanes (Docetaxel)
Docetaxel (B913) has been shown to up-regulate the expression of pyrimidine (B1678525) nucleoside phosphorylase (PyNPase) in tumors, an enzyme involved in the conversion of 5'-DFUR to 5-FU.[10] This provides a strong rationale for combining docetaxel with 5'-DFUR. Clinical studies in breast and gastric cancer have shown promising response rates with this combination.[10][11][12]
Synergy with Topoisomerase Inhibitors (Irinotecan)
The combination of irinotecan (B1672180) and 5-FU is a standard treatment for advanced colorectal cancer.[13] The sequence of administration appears to be crucial, with administration of irinotecan 24 hours before 5-FU showing optimal therapeutic synergy in xenograft models.[14] This synergy is associated with the induction of apoptosis and effects on the cell cycle.[13][14]
Synergy with Alkylating Agents (Cyclophosphamide)
Preclinical studies have shown that cyclophosphamide (B585) can also up-regulate thymidine (B127349) phosphorylase (dThdPase) activity in tumor cells, suggesting a synergistic interaction with 5'-DFUR.[3][15] This oral combination has been investigated in metastatic breast cancer, demonstrating efficacy and low toxicity.[2][15]
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials investigating 5'-DFUR in combination with other chemotherapeutics.
| Combination | Cancer Type | Dosing Regimen | Overall Response Rate (ORR) | Median Survival | Key Toxicities (Grade ≥3) | Reference |
| 5'-DFUR + Cisplatin | Advanced Gastric Cancer | 5'-DFUR: 1400 mg/m²/d (days 1-4, 15-18); CDDP: 80 mg/m²/d (day 5), every 4 weeks | 50.0% | 8.9 months | Anorexia (20.9%), Nausea/Vomiting (18.6%) | [1] |
| 5'-DFUR + Cisplatin | Advanced Gastric Cancer | 5'-DFUR: 1200 mg/m² (days 1-4, 15-18); CDDP: 70 mg/m², every 4 weeks | 27.7% | 25 weeks | Not specified in detail, majority Grade I/II | [9] |
| 5'-DFUR + Docetaxel | Advanced/Recurrent Gastric Cancer | 5'-DFUR: 1000 mg/body (days 1-14); Docetaxel: 80 mg/body (day 8), every 3 weeks | Approx. 90% reduction in lymph node size in a case report | 298 days (case report) | Neutropenia (Grade 4) | [11] |
| 5'-DFUR + Docetaxel | Advanced/Metastatic Breast Cancer | Low-dose weekly Docetaxel (20-30 mg/m²) + oral 5'-DFUR (600-1,200 mg/day) | 52% | Not reported | Neutropenia (3%) | [10] |
| 5'-DFUR + Cyclophosphamide | Metastatic Breast Cancer | 5'-DFUR: 800 mg/day; CPA: 100 mg/day (2 weeks on, 2 weeks off) | 29.7% (Clinical Benefit Rate: 46.9%) | Not reported | Hematological (Grade 3 in 1 patient) | [15] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[16][18] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[19]
-
Drug Treatment: Treat cells with various concentrations of 5'-DFUR, the second chemotherapeutic agent, and their combination for a specified period (e.g., 72 hours).[19]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 to 4 hours at 37°C.[16][19]
-
Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[18][19][20]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16][17]
Apoptosis Assessment: Annexin V Staining Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early hallmark of this process.[21][22][23]
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[22][23] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[21]
Protocol:
-
Cell Treatment and Harvesting: Induce apoptosis in cells by treating them with the desired drug combinations. Harvest both adherent and floating cells.[21]
-
Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.[24]
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[24]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[24]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[24]
-
PI Staining (Optional but Recommended): Add PI to the cell suspension before analysis.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[23]
Synergy Analysis: Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[25][26][27] It calculates a Combination Index (CI) to determine the nature of the drug interaction.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[28][29]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing chemotherapeutic synergy.
Caption: Logic of the Chou-Talalay Combination Index method.
Caption: 5'-DFUR activation and mechanisms of synergy.
References
- 1. A phase II study of combination therapy with 5'-deoxy-5-fluorouridine and cisplatin in the treatment of advanced gastric cancer with primary foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential for oral combination chemotherapy of 5′-deoxy-5-fluorouridine, a 5-FU prodrug, and cyclophosphamide for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [The efficacy of combination chemotherapy of 5'-deoxy-5-fluorouridine (5'-DFUR), cyclophosphamide (CPA) and medroxyprogesterone acetate (MPA) for bone metastasis in breast cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorinostat Potentiates 5-Fluorouracil/Cisplatin Combination by Inhibiting Chemotherapy-Induced EGFR Nuclear Translocation and Increasing Cisplatin Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanism for synergistic antitumor effect in the combination of 5-fluorouracil with cisplatin in vivo tumor models: from the view of biochemical modulation of 5-fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination chemotherapy of oral 5'-deoxy-5-fluorouridine and cisplatin in advanced gastric cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical efficacy of low-dose weekly docetaxel combined with oral 5'-deoxy-5-fluorouridine (5'-DFUR) in advanced or metastatic breast cancer: a pilot trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of doxifluridine (5'-DFUR)/docetaxel against advanced/recurrent gastric cancer showing resistance to various anticancer drug regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Evaluation of safety and efficacy for bi-weekly Docetaxel and 5'-DFUR combination therapy in patients with advanced or recurrent breast cancer--Phase I study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. in vitro synergistic antitumor activity of a combination of 5-fluorouracil and irinotecan in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic synergy between irinotecan and 5-fluorouracil against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical usefulness of oral combination chemotherapy of 5'-deoxy-5-fluorouridine (5'-DFUR) and cyclophosphamide for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. kumc.edu [kumc.edu]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. punnettsquare.org [punnettsquare.org]
- 26. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. researchgate.net [researchgate.net]
- 29. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming 5'-Deoxy-5'-fluorouridine (5'-DFUR) Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5'-Deoxy-5'-fluorouridine (5'-DFUR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly concerning the development and overcoming of 5'-DFUR resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to 5'-DFUR. What are the common underlying mechanisms?
A1: Resistance to 5'-DFUR, a prodrug of 5-fluorouracil (B62378) (5-FU), can arise from various molecular alterations. The most common mechanisms include:
-
Alterations in Drug Metabolism: 5'-DFUR requires conversion to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP).[1][2][3] Decreased expression or activity of TP can lead to reduced conversion of 5'-DFUR to its active form, thus conferring resistance.[4] Conversely, in some contexts of 5-FU resistance, altered metabolism shifts away from the TP-dependent pathway.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump 5-FU out of the cell, reducing its intracellular concentration and cytotoxic effect.
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins, thereby inhibiting the programmed cell death cascade typically induced by 5-FU.[6][7]
-
Alterations in Drug Target: Increased expression of thymidylate synthase (TS), the primary target of a 5-FU metabolite, can lead to resistance as higher drug concentrations are needed to inhibit the enzyme effectively.
-
Activation of Survival Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt pathway, can promote cell survival and proliferation, counteracting the cytotoxic effects of 5'-DFUR.
Q2: How can I establish a 5'-DFUR resistant cell line in my laboratory?
A2: Developing a drug-resistant cell line is a crucial step for studying resistance mechanisms. A common method involves continuous or intermittent exposure of the parental cell line to gradually increasing concentrations of 5'-DFUR.[8][9][10]
-
Initial IC50 Determination: First, determine the half-maximal inhibitory concentration (IC50) of 5'-DFUR for your parental cell line using a cell viability assay like the MTT assay.
-
Stepwise Dose Escalation: Start by treating the cells with a low concentration of 5'-DFUR (e.g., IC10 or half of the IC50).[11]
-
Culture and Monitoring: Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.[10][12] Monitor the cells for signs of stress and recovery.
-
Gradual Increase in Concentration: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of 5'-DFUR. This process can take several months to a year to achieve a high level of resistance.[11]
-
Characterization: Periodically assess the IC50 of the developing cell line to quantify the level of resistance compared to the parental line.
Q3: My experimental results are highly variable. What are some common sources of variability in in vitro drug resistance studies?
A3: High variability can obscure meaningful results. Key factors to control for include:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent and low passage number.
-
Seeding Density: Ensure a consistent cell seeding density across all wells and experiments, as this can significantly impact drug response.
-
Reagent Preparation and Storage: Prepare fresh drug dilutions for each experiment and handle stock solutions according to the manufacturer's instructions to avoid degradation.
-
Assay Protocol Execution: Standardize all steps of your experimental protocols, including incubation times and reagent volumes.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[13]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to 5'-DFUR in Cell Culture
| Possible Cause | Troubleshooting Step |
| Reduced Thymidine Phosphorylase (TP) activity | 1. Assess TP Expression: Use Western blotting or qRT-PCR to compare TP protein or mRNA levels between your sensitive and potentially resistant cells. 2. Modulate TP Expression: Consider transfecting cells with a TP expression vector to see if it restores sensitivity.[14] Alternatively, some compounds, like AZT, have been shown to induce TP expression.[1] |
| Increased Drug Efflux | 1. Evaluate ABC Transporter Expression: Check the expression levels of common drug resistance pumps like ABCB1 (P-gp) using Western blotting or flow cytometry. 2. Use ABC Transporter Inhibitors: Co-treat your cells with 5'-DFUR and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp) to see if sensitivity is restored. |
| Altered Apoptotic Response | 1. Analyze Apoptosis Markers: Measure the levels of key apoptotic proteins like cleaved caspase-3 and Bcl-2 family members (Bax, Bcl-2) via Western blot after 5'-DFUR treatment. 2. Induce Apoptosis through Combination Therapy: Explore combining 5'-DFUR with agents that promote apoptosis through different mechanisms. |
Problem 2: Inconsistent IC50 Values for 5'-DFUR
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | 1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay. 2. Ensure Uniform Seeding: Use a multichannel pipette and mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells. |
| Drug Instability | 1. Proper Drug Storage: Aliquot 5'-DFUR stock solutions and store them at the recommended temperature, protected from light, to minimize degradation. 2. Fresh Dilutions: Prepare fresh serial dilutions of 5'-DFUR from a thawed aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Interference | 1. Control for Background Absorbance: Include wells with medium and the viability reagent but no cells to measure and subtract the background absorbance. 2. Check for Compound Interference: Test if 5'-DFUR at the concentrations used interferes with the absorbance or fluorescence of your viability assay. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to characterize 5'-DFUR resistance. Note that specific values will vary depending on the cell lines and experimental conditions used.
Table 1: IC50 Values of 5'-DFUR in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| SW480 (Colon Cancer)[14] | ~300 | Not Directly Measured | ~100-fold increase in sensitivity after TP transfection |
| MCF-7 (Breast Cancer)[4] | 6.0 | 219.9 | 36.6 |
| MDA-MB-231 (Breast Cancer)[4] | 9.9 | 157.3 | 15.8 |
Table 2: Relative Expression of Key Resistance-Associated Proteins
| Protein | Resistant Cell Line 1 (Fold Change vs. Parental) | Resistant Cell Line 2 (Fold Change vs. Parental) |
| Thymidine Phosphorylase (TP) | ↓ 0.79-fold[4] | ↑ (in some 5FU-resistant lines) |
| Thymidylate Synthase (TS) | ↑ 2.06-fold[4] | ↑ (commonly observed) |
| ABCB1 (P-glycoprotein) | ↑ (variable) | ↑ (variable) |
| Bcl-2 | ↑ (variable) | ↑ (variable) |
| Cleaved Caspase-3 | ↓ (variable) | ↓ (variable) |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of 5'-DFUR.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 5'-DFUR. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression
This protocol is used to detect the expression levels of proteins involved in 5'-DFUR resistance.
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TP, anti-TS, anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
siRNA Transfection for Gene Knockdown
This protocol is used to transiently silence the expression of a target gene to investigate its role in 5'-DFUR resistance.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate the day before transfection so that they are 60-80% confluent at the time of transfection. Use antibiotic-free medium.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA duplex in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in the same serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in fresh antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The medium can be replaced with fresh complete medium after 4-6 hours.
-
Verification of Knockdown: After the incubation period, harvest the cells and verify the knockdown of the target gene at the mRNA (qRT-PCR) or protein (Western blot) level.
-
Functional Assay: Following confirmation of knockdown, treat the cells with 5'-DFUR and perform a cell viability assay to assess any changes in sensitivity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Induction of thymidine phosphorylase expression by AZT contributes to enhancement of 5'-DFUR cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine phosphorylase expression correlates with malignant potential and anti-tumor effect of doxifluridine on gastric cancer: multivariate analysis for adjuvant chemotherapy doxifluridine vs. 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Characterization of 5-Fluorouracil-Resistant Human Colorectal Cancer Stem-Like Cells: Tumor Dynamics under Selection Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enhancement of the anti-tumor effect of 5'-deoxy-5-fluorouridine by transfection of thymidine phosphorylase gene into human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5'-Deoxy-5'-fluorouridine (5'-DFUR) to 5-FU Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates of 5'-Deoxy-5'-fluorouridine (5'-DFUR) to its active form, 5-Fluorouracil (B62378) (5-FU).
Troubleshooting Guide: Low 5'-DFUR to 5-FU Conversion
A low conversion rate of 5'-DFUR to 5-FU in experimental settings can be attributed to a variety of factors, primarily related to the activity of the converting enzyme, thymidine (B127349) phosphorylase (TP), and the integrity of the analytes during sample processing and analysis. This guide provides a systematic approach to identify and resolve common issues.
Issues Related to Thymidine Phosphorylase (TP) Activity
The conversion of 5'-DFUR to 5-FU is catalyzed by the enzyme thymidine phosphorylase (TP).[1][2] Low enzymatic activity is a primary cause of poor conversion.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Expression in Cell/Tissue Models | - Verify TP Expression Levels: Confirm that the chosen cell line or tissue model expresses sufficient levels of TP. TP expression can vary significantly between different cancer types and even between different cell lines of the same cancer.[3] - Consider TP Induction: Some therapeutic agents, like taxanes, have been shown to upregulate TP expression.[4] Consider pre-treatment with such agents if compatible with the experimental design. |
| Improper Sample Handling and Storage | - Maintain Cold Chain: Process tissue and cell samples on ice to minimize enzymatic degradation. TP activity can be stable for up to 6 hours at room temperature in colon cancer samples, but immediate freezing is recommended for optimal preservation.[5] - Use Appropriate Lysis Buffers: Employ lysis buffers that preserve protein integrity and enzymatic activity. Buffers containing mild non-ionic detergents (e.g., NP-40, Triton™ X-100) are generally preferred over harsh denaturants like SDS for enzyme activity assays.[6][7][8] The addition of protease and phosphatase inhibitors is crucial.[6] |
| Suboptimal Assay Conditions | - Optimize pH and Temperature: The optimal pH for TP activity is generally around 7.4. Enzyme activity is highly sensitive to pH and temperature fluctuations.[4][9][10] Determine the optimal temperature for your specific assay, typically around 37°C for mammalian enzymes.[11] - Ensure Substrate and Cofactor Availability: Ensure that the concentration of 5'-DFUR is not limiting and that the necessary cofactor, inorganic phosphate (B84403), is present in the reaction buffer.[12] |
| Presence of Inhibitors | - Identify Potential Inhibitors: Several compounds can inhibit TP activity. For instance, tipiracil (B1663634) is a potent TP inhibitor.[2] Ensure that no components of the experimental system are known TP inhibitors. |
Issues Related to Analyte Stability and Quantification
Accurate quantification of 5'-DFUR and 5-FU is critical. Low measured conversion can result from degradation of the compounds during sample preparation or from analytical errors.
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | - Rapid Sample Processing: 5-FU can be rapidly metabolized. Process samples quickly and keep them on ice.[13] - Use of Stabilizers: For plasma samples, the use of a stabilizer can prevent the degradation of 5-FU.[13] |
| Inaccurate Quantification (HPLC/UPLC-MS/MS) | - Method Validation: Ensure that the analytical method (e.g., HPLC, UPLC-MS/MS) is properly validated for linearity, accuracy, and precision for both 5'-DFUR and 5-FU.[14][15] - Proper Column Selection: Use a column appropriate for the separation of these polar compounds, typically a C18 column.[15][16] - Mobile Phase Optimization: Incorrect mobile phase composition can lead to poor separation and inaccurate quantification.[17] - Sample Preparation: Inadequate sample preparation can result in low signal intensity and poor resolution.[17] Ensure efficient extraction of both analytes from the sample matrix. |
| Instrument Maintenance | - Routine Calibration and Maintenance: Regular maintenance of the HPLC or mass spectrometer is essential for reliable results.[17] |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the conversion of 5'-DFUR to 5-FU?
A1: The primary enzyme is thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1][2][18]
Q2: Why is the conversion of 5'-DFUR to 5-FU often higher in tumor tissue compared to normal tissue?
A2: Thymidine phosphorylase (TP) is often expressed at higher levels in various solid tumors compared to adjacent non-neoplastic tissues.[19] This differential expression leads to a more efficient conversion of 5'-DFUR to the active drug 5-FU within the tumor microenvironment.
Q3: What are the optimal pH and temperature for in vitro thymidine phosphorylase activity assays?
A3: The optimal pH for TP activity is typically around 7.4.[12] The optimal temperature is generally 37°C for mammalian enzymes, though some protocols may use 25°C.[12][11] It is recommended to optimize these parameters for your specific experimental setup.
Q4: Can I measure TP expression to predict the conversion rate?
A4: Yes, measuring TP expression levels, either at the mRNA or protein level, can be a good indicator of the potential conversion rate.[19][3] However, it is direct measurement of enzymatic activity that provides a functional assessment of the conversion.
Q5: What are some common pitfalls to avoid during HPLC analysis of 5'-DFUR and 5-FU?
A5: Common pitfalls include improper column selection, incorrect mobile phase composition, inadequate sample preparation, and poor instrument maintenance.[17] Given the polar nature of these compounds, ensuring proper chromatographic separation is key to accurate quantification.
Data Presentation
Table 1: Factors Influencing Thymidine Phosphorylase (TP) Activity
| Factor | Optimal Condition/Consideration | Potential Impact of Suboptimal Condition |
| pH | ~7.4[12] | Decreased enzyme activity.[4][9][10] |
| Temperature | 25-37°C[12][11] | Decreased enzyme activity or denaturation at high temperatures.[4][9][10] |
| Enzyme Expression | High endogenous or induced expression | Low expression leads to minimal conversion.[19] |
| Inhibitors | Absence of known inhibitors (e.g., tipiracil) | Direct reduction of enzymatic conversion.[2] |
| Sample Handling | Kept on ice; rapid processing | Degradation of enzyme and analytes.[5][13] |
Table 2: Key Parameters for HPLC Quantification of 5-FU
| Parameter | Typical Value/Condition | Reference |
| Column | C18 reverse-phase | [15][16] |
| Mobile Phase | Acetonitrile (B52724) and water or phosphate buffer | [20] |
| Detection Wavelength | 265 nm | [20] |
| Linear Range | e.g., 0.1-10 µg/mL | [20] |
| Limit of Quantification | e.g., 10 ng/mL | [21] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase (TP) Activity
This protocol is adapted from standard enzymatic assays for TP and measures the conversion of thymidine to thymine, which can be adapted for 5'-DFUR to 5-FU.
Materials:
-
Recombinant human or E. coli thymidine phosphorylase (TP)
-
This compound (5'-DFUR) substrate
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Prepare Reagents:
-
Dissolve 5'-DFUR in potassium phosphate buffer to the desired final concentration (e.g., 1.5 mM).
-
Dilute the TP enzyme in cold potassium phosphate buffer to a working concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
150 µL of potassium phosphate buffer
-
20 µL of TP enzyme solution
-
10 µL of any test compounds or vehicle control (e.g., DMSO)
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the enzymatic reaction by adding 20 µL of the 5'-DFUR solution to each well.
-
Immediately start monitoring the increase in absorbance at 290 nm for 10-20 minutes using a microplate reader. The formation of 5-FU from 5'-DFUR results in a change in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA290/min).
-
The enzyme activity can be calculated using the molar extinction coefficient difference between 5-FU and 5'-DFUR at 290 nm.
-
Protocol 2: Sample Preparation and HPLC Analysis of 5'-DFUR and 5-FU
This protocol provides a general workflow for the quantification of 5'-DFUR and 5-FU in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Internal standard (e.g., 5-bromouracil)
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
C18 HPLC column
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the reconstituted sample onto the C18 column.
-
Use an isocratic or gradient mobile phase of water and acetonitrile (with a modifier like formic acid) to achieve separation of 5'-DFUR and 5-FU.
-
Detect the analytes using a UV detector at 265 nm or a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of 5'-DFUR and 5-FU.
-
Quantify the concentrations of 5'-DFUR and 5-FU in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
The conversion rate can be calculated as: ([5-FU] / ([5-FU] + [5'-DFUR])) * 100%.
-
Visualizations
Caption: Metabolic conversion of 5'-DFUR to 5-FU.
Caption: Troubleshooting workflow for low conversion.
References
- 1. Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Localization of thymidine phosphorylase expression in colorectal carcinoma tissues by in situ RT-PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Changes over time in thymidine phosphorylase and dihydropyrimidine dehydrogenase when colon cancer samples are left at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Cell Lysis Buffers & Protein Extraction Reagents [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. Biochemical abnormalities in a patient with thymidine phosphorylase deficiency with fatal outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 14. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a UPLC-MS/MS Assay for the Quantitative Determination of Capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5'-fluorouracil (5-FU), and α-fluoro-β-alanine (FBAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Thymidine Phosphorylase/ECGF1 (D69B12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. The activity and expression of thymidine phosphorylase in human solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of 5'-Deoxy-5'-fluorouridine (5'-DFUR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5'-Deoxy-5'-fluorouridine (5'-DFUR). The content is designed to address specific issues that may be encountered during in vitro and in vivo studies aimed at enhancing the therapeutic index of this important anticancer agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 5'-DFUR?
A1: 5'-DFUR is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It is converted to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues. This targeted activation is intended to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[1] The resulting 5-FU exerts its cytotoxic effects through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable complex with TS and a reduced folate cofactor. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[2][3]
-
Incorporation into RNA and DNA: 5-FU metabolites can also be incorporated into RNA and DNA, disrupting their normal functions and contributing to cytotoxicity.[2][4]
Q2: What are the common dose-limiting toxicities of 5'-DFUR?
A2: The primary dose-limiting toxicities associated with 5'-DFUR are similar to those of 5-FU and include myelosuppression (particularly neutropenia), gastrointestinal issues such as diarrhea and stomatitis, and hand-foot syndrome.[5][6] Monitoring for these adverse effects is crucial during in vivo experiments.
Q3: How can the therapeutic index of 5'-DFUR be improved?
A3: Several strategies are being explored to improve the therapeutic index of 5'-DFUR, primarily through combination therapies. The goal is to enhance its anti-tumor efficacy or mitigate its toxicity. Some approaches include:
-
Combination with agents that upregulate thymidine phosphorylase: For example, cyclophosphamide (B585) (CPA) has been shown to increase the activity of thymidine phosphorylase in tumor cells, potentially leading to more efficient conversion of 5'-DFUR to 5-FU at the tumor site.[5][7]
-
Modulation of 5-FU metabolism: Leucovorin is often co-administered with 5-FU to stabilize the binding of FdUMP to thymidylate synthase, thereby enhancing its inhibitory effect.[8]
-
Combination with other chemotherapeutic agents: Synergistic effects have been observed when 5'-DFUR is combined with agents like mitomycin C (MMC) in preclinical and clinical settings.[6]
Q4: What is the difference between 5'-DFUR and capecitabine (B1668275)?
A4: Both 5'-DFUR and capecitabine are oral prodrugs of 5-FU. Capecitabine is a precursor to 5'-DFUR. It is absorbed intact through the intestinal wall and is then converted to 5'-DFUR in the liver and tumor tissues. This multi-step activation is designed to generate higher and more sustained concentrations of 5-FU within the tumor compared to direct administration of 5'-DFUR.[9][10] Pharmacokinetic studies have shown that the area under the curve (AUC) for 5'-DFUR is significantly higher after capecitabine administration compared to direct 5'-DFUR administration.[10]
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected cytotoxicity (High IC50 value) | 1. Low expression of thymidine phosphorylase (TP) in the cell line. 2. High expression of thymidylate synthase (TS).[11][12] 3. Increased activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), which catabolizes 5-FU.[2] 4. Altered apoptosis signaling pathways.[13][14] 5. Incorrect drug concentration or instability. | 1. Measure TP expression levels in your cell line via Western blot or qPCR. Consider using a cell line with known high TP expression as a positive control. 2. Assess TS protein levels. High TS may require higher concentrations of 5'-DFUR or combination with a TS inhibitor.[15] 3. Evaluate DPD expression. Cell lines with high DPD may be inherently resistant. 4. Investigate key apoptosis-related proteins (e.g., caspases, p53, Bcl-2 family members) to identify potential blocks in the cell death pathway.[14][16][17] 5. Verify the concentration and purity of your 5'-DFUR stock solution. Prepare fresh solutions for each experiment. |
| High variability between replicate wells/plates | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Pipetting errors. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding protocol. 2. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 4. Regularly check for mycoplasma contamination and maintain sterile cell culture techniques. |
| Difficulty in detecting apoptosis | 1. Apoptosis assay not sensitive enough or performed at the wrong time point. 2. Cell line may be undergoing a different form of cell death (e.g., necrosis, autophagy). 3. Caspase-independent apoptosis pathway. | 1. Try multiple apoptosis assays (e.g., Annexin V/PI staining, TUNEL assay, caspase activity assays). Perform a time-course experiment to identify the optimal time point for apoptosis detection. 2. Use markers for other cell death modalities to assess their contribution. 3. While 5-FU-induced apoptosis is often caspase-dependent, consider investigating caspase-independent mechanisms if caspase inhibition does not rescue cells from death.[14][16] |
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | 1. Suboptimal dosing or administration schedule. 2. Poor bioavailability of 5'-DFUR. 3. Rapid clearance of 5-FU. 4. Tumor model is resistant to 5-FU. | 1. Perform a dose-range finding study to determine the maximum tolerated dose (MTD).[18] Experiment with different administration schedules (e.g., daily for 5 days followed by a rest period).[5][19] 2. Confirm the formulation and route of administration are appropriate for the animal model. For oral gavage, ensure proper technique.[1] 3. Conduct pharmacokinetic studies to measure plasma and tumor concentrations of 5'-DFUR and 5-FU.[20][21] 4. Characterize the tumor model for expression of key enzymes (TP, TS, DPD) before starting the efficacy study. |
| Excessive toxicity (e.g., weight loss, mortality) | 1. Dose is too high for the specific animal strain or model. 2. Dehydration or malnutrition due to side effects. 3. Off-target effects of 5-FU. | 1. Reduce the dose of 5'-DFUR. The MTD can vary between different mouse strains.[18] 2. Provide supportive care, such as subcutaneous fluids and nutritional supplements. Monitor animal health daily.[1] 3. Consider combination therapies that may allow for a reduction in the 5'-DFUR dose while maintaining efficacy. |
| Inconsistent tumor growth within a group | 1. Variability in initial tumor size at the start of treatment. 2. Inconsistent drug administration. 3. Tumor heterogeneity. | 1. Randomize animals into treatment groups when tumors reach a specific size range to ensure a uniform starting point.[18] 2. Ensure all personnel are trained in the same administration technique (e.g., oral gavage, intraperitoneal injection). 3. Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: Preclinical Efficacy of 5'-DFUR and Capecitabine in Human Cancer Xenograft Models
| Drug | Dose and Schedule | Tumor Model | Efficacy Outcome | Reference |
| 5'-DFUR | - | 24 human cancer xenografts | Less effective and narrower active dose range compared to capecitabine | [9] |
| Capecitabine | Orally | 24 human cancer xenografts | More effective with a wider dose range and broader spectrum of antitumor activity than 5-FU, UFT, or 5'-DFUR | [9] |
Table 2: Clinical Efficacy of 5'-DFUR in Combination Therapies
| Combination | Patient Population | Dosing Regimen | Response Rate (CR+PR) | Reference |
| 5'-DFUR + Cyclophosphamide (CPA) | Metastatic Breast Cancer | 5'-DFUR: 1200 mg/day; CPA: 100 mg/day (2 weeks on, 1 week off) | 59.6% | [5][19] |
| 5'-DFUR + CPA + Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) | Breast Cancer with Bone Metastasis | Induction: 5'-DFUR: 800-1200 mg, CPA: 200 mg, MPA: 400-800 mg (2 weeks on, 2 weeks off). Maintenance: 5'-DFUR: 800 mg, CPA: 100 mg, MPA: 400-800 mg daily. | Significant pain reduction in 8/10 patients | [7] |
| 5'-DFUR + Mitomycin C (MMC) | Advanced/Recurrent Gastric Cancer | 5'-DFUR: 1600 mg/day (5 days/week); MMC: 6 mg/m² (once every 4 weeks) | 29.4% | [6] |
CR: Complete Response, PR: Partial Response
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (WST-8/CCK-8 Assay)
This protocol is adapted from a method used to evaluate the cytotoxic effects of 5-FU.[22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5'-DFUR in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control group (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for 72 hours (or a desired time point) in a humidified incubator at 37°C and 5% CO₂.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 (or CCK-8) solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Quantification of 5-FU in Plasma by HPLC
This protocol provides a general framework based on established methods for 5-FU analysis.[20][21][23][24][25] It should be optimized and validated for your specific equipment and experimental needs.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., 5-chlorouracil).
-
Add 50 µL of an acidic buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 3.5) to precipitate proteins.
-
Add 1 mL of an organic extraction solvent (e.g., isopropanol/ethyl acetate, 15:85 v/v).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 2.5:97.5 v/v acetonitrile:0.01 M ammonium acetate, pH 3.5).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 265 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a standard curve by spiking known concentrations of 5-FU into blank plasma and processing them in the same way as the experimental samples.
-
Plot the peak area ratio of 5-FU to the internal standard against the concentration of 5-FU to generate a calibration curve.
-
Quantify the concentration of 5-FU in the experimental samples using the calibration curve.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation of 5'-DFUR to 5-FU and its subsequent anabolic and catabolic pathways.
Caption: Simplified signaling pathways of 5-FU-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for evaluating strategies to improve the therapeutic index of 5'-DFUR.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential for oral combination chemotherapy of 5'-deoxy-5-fluorouridine, a 5-FU prodrug, and cyclophosphamide for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Combination therapy of high dose 5'-DFUR+MMC for advanced or recurrent gastric cancer. 5'-DFUR Joint Research Group in the Osaka District for Gastric Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The efficacy of combination chemotherapy of 5'-deoxy-5-fluorouridine (5'-DFUR), cyclophosphamide (CPA) and medroxyprogesterone acetate (MPA) for bone metastasis in breast cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo potentiation of 5-fluorouracil by leucovorin in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capecitabine: Preclinical Pharmacology Studies | Semantic Scholar [semanticscholar.org]
- 10. [Pharmacokinetic comparison of capecitabine and 5'-deoxy-5-fluorouridine (doxifluridine; 5'-DFUR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells [scirp.org]
- 15. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. benchchem.com [benchchem.com]
- 19. The potential for oral combination chemotherapy of 5′-deoxy-5-fluorouridine, a 5-FU prodrug, and cyclophosphamide for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and Validation of an HPLC-DAD Method for the Determination of 5-Fluorouracil in Plasma | Engineering and Technology For Sustainable Development [jst.vn]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Orotate Phosphoribosyl Transferase (OPRT) and 5'-DFUR Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the role of orotate (B1227488) phosphoribosyl transferase (OPRT) in cellular sensitivity to 5'-deoxy-5-fluorouridine (5'-DFUR).
Frequently Asked Questions (FAQs)
Q1: What is the role of OPRT in the mechanism of action of 5'-DFUR?
A1: 5'-DFUR is a prodrug that is first converted to the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) by the enzyme thymidine (B127349) phosphorylase (TP).[1][2] OPRT is a key enzyme in the subsequent anabolic pathway of 5-FU.[3][4][5] It catalyzes the conversion of 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP).[3][5] FUMP is then further metabolized to active forms that can inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis, and can also be incorporated into RNA, leading to cytotoxicity.[2][6][7] Therefore, OPRT plays a critical role in the activation of 5'-DFUR's cytotoxic effects.
Q2: How does the expression level of OPRT affect cellular sensitivity to 5'-DFUR?
A2: Generally, higher levels of OPRT expression and activity are associated with increased sensitivity to 5-FU, and by extension, 5'-DFUR.[3][4][8][9] This is because higher OPRT levels lead to more efficient conversion of 5-FU to its active cytotoxic metabolites.[4] Conversely, decreased or low OPRT expression is a known mechanism of resistance to 5-FU.[1][10] Studies have shown that overexpressing OPRT in cancer cell lines can significantly increase their sensitivity to 5-FU.[3][4]
Q3: My cells are showing resistance to 5'-DFUR. Could OPRT be involved?
A3: Yes, altered OPRT expression or activity is a likely contributor to 5'-DFUR resistance.[1] Resistance can arise from decreased OPRT levels, which would lead to reduced conversion of 5-FU to its active metabolites.[1][10] It is advisable to measure both OPRT protein expression (e.g., by Western blot or ELISA) and enzymatic activity in your resistant cell line and compare it to the parental, sensitive cell line.
Q4: Are there other factors besides OPRT that can influence 5'-DFUR sensitivity?
A4: Absolutely. The sensitivity to 5'-DFUR is multifactorial. Other key enzymes and pathways involved include:
-
Thymidine Phosphorylase (TP): The enzyme that converts 5'-DFUR to 5-FU. Low TP levels can lead to insufficient 5-FU production from 5'-DFUR.
-
Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in the catabolism (breakdown) of 5-FU. High levels of DPD can lead to rapid degradation of 5-FU, reducing its availability for conversion by OPRT.[6]
-
Thymidylate Synthase (TS): The primary target of 5-FU's active metabolite, FdUMP. Overexpression of TS can lead to resistance as more inhibitor is required to block its function.[11]
-
Thymidine Kinase (TK): Involved in an alternative pathway for 5-FU activation.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in 5'-DFUR cytotoxicity assays.
-
Possible Cause: Variability in OPRT expression or activity in your cell cultures.
-
Troubleshooting Steps:
-
Verify OPRT Status: Regularly check OPRT expression levels in your cell lines, especially after multiple passages, as expression can drift.
-
Standardize Cell Seeding: Ensure consistent cell seeding densities in your assays, as this can affect growth rates and drug sensitivity.[12]
-
Check for Mycoplasma: Mycoplasma contamination can alter cellular metabolism and drug response. Regularly test your cultures.
-
Review Assay Protocol: Ensure your cytotoxicity assay protocol (e.g., MTT, LDH) is optimized for your cell line and that incubation times with 5'-DFUR are appropriate.
-
Issue 2: Discrepancy between OPRT protein expression and enzymatic activity.
-
Possible Cause: Post-translational modifications or the presence of enzymatic inhibitors in your cell lysate.
-
Troubleshooting Steps:
-
Lysis Buffer Composition: Ensure your lysis buffer for the activity assay does not contain components that could inhibit OPRT.
-
Phosphatase Inhibitors: When measuring OPRT activity, the presence of high levels of nucleotide-degrading enzymes can interfere with the assay. The addition of a phosphatase inhibitor like glycerol-2-phosphate may be necessary.[13]
-
Protein Folding: OPRT may be expressed but not properly folded into its active conformation.
-
Substrate Availability: Ensure that the co-substrate PRPP is not limiting in your OPRT activity assay.
-
Quantitative Data
Table 1: OPRT Activity and 5-FU Sensitivity in Cancer Cell Lines
| Cell Line (Cancer Type) | OPRT Activity (nmol/h/mg protein) | 5-FU IC50 (µM) | Reference |
| WiDr (Colon Carcinoma) | Relatively High | 0.7 | [14] |
| B16 (Murine Melanoma) | Not specified | Moderately sensitive | [14] |
| IGR3 (Human Melanoma) | Not specified | 1.7 - 5.0 | [14] |
| M5 (Human Melanoma) | Not specified | 1.7 - 5.0 | [14] |
| Intestine 407 (Human Intestine) | Not specified | 1.7 - 5.0 | [14] |
| H35 (Rat Hepatoma) | Not specified | 1.7 - 5.0 | [14] |
| HeLa (Cervical Cancer) | 27.7 | Not specified | [15] |
| HCT-8 (Colon Carcinoma) | 6.9 nmol/mg protein/h | 2.1 (FUra resistant) | [16] |
Table 2: Effect of OPRT Overexpression on 5-FU Sensitivity
| Cell Line | Fold Increase in OPRT Activity | Fold Increase in 5-FU Sensitivity | Reference |
| TMK-1 (Gastric Cancer) | 38 | 14.2 | [4] |
| MKN-45 (Gastric Cancer) | 8 | 6.0 | [4] |
Experimental Protocols
Protocol 1: Fluorometric Assay for OPRT Activity
This protocol is adapted from a method for measuring OPRT activity in cell lysates.[15]
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Orotic acid
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
4-(trifluoromethyl)benzamidine oxime (4-TFMBAO)
-
Potassium hexacyanoferrate(III) (K3[Fe(CN)6])
-
Potassium carbonate (K2CO3)
-
Spectrofluorometer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer and sonication.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, orotic acid, and PRPP.
-
Incubate the mixture at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
-
Fluorogenic Derivatization:
-
To each aliquot, add water, 4-TFMBAO, K3[Fe(CN)6], and K2CO3.
-
Heat the mixture at 80°C for 4 minutes, then cool in an ice bath to stop the reaction.
-
-
Measurement:
-
Measure the fluorescence intensity using a spectrofluorometer. The decrease in fluorescence (due to consumption of orotic acid) is proportional to OPRT activity.
-
-
Calculation:
-
Calculate OPRT activity based on a standard curve of known orotic acid concentrations. Activity is typically expressed as nmol of orotic acid consumed per hour per mg of protein.
-
Protocol 2: MTT Assay for 5'-DFUR Cytotoxicity
This is a general protocol for assessing cell viability.[17]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
5'-DFUR
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5'-DFUR in culture medium.
-
Remove the old medium and add the 5'-DFUR dilutions to the wells. Include vehicle controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength appropriate for the formazan product (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of 5'-DFUR that inhibits cell growth by 50%).
-
Visualizations
Caption: Metabolic activation pathway of 5'-DFUR and the central role of OPRT.
Caption: Experimental workflow for investigating the role of OPRT in 5'-DFUR sensitivity.
Caption: Logical flow for troubleshooting unexpected 5'-DFUR resistance.
References
- 1. The mechanism underlying resistance to 5-fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of the orotate phosphoribosyl-transferase gene enhances the effect of 5-Fluorouracil in head and neck squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of the orotate phosphoribosyl-transferase gene enhances the effect of 5-fluorouracil on gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of orotate phosphoribosyltransferase activity in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prognostic significance of orotate phosphoribosyltransferase activity in bladder carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sensitivity of human, murine, and rat cells to 5-fluorouracil and 5'-deoxy-5-fluorouridine in relation to drug-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Resistance to 5-fluorouracil and 5-fluoro-2'-deoxyuridine mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 5'-Deoxy-5'-fluorouridine (DFUR) Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Deoxy-5'-fluorouridine (DFUR) in preclinical models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DFUR)?
A1: this compound is a prodrug of 5-fluorouracil (B62378) (5-FU). Its cytotoxic activity is dependent on its enzymatic conversion to 5-FU. This conversion is catalyzed by the enzyme pyrimidine (B1678525) nucleoside phosphorylase (PyNPase), which has been found to be more abundant in some tumor tissues compared to normal tissues. Once converted to 5-FU, it exerts its anticancer effects primarily through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.[1][2]
Q2: What are the known off-target effects of DFUR observed in preclinical models?
A2: Preclinical studies have identified several off-target effects of DFUR, which are largely attributed to its conversion to 5-FU. These include:
-
Cardiotoxicity: Manifesting as electrocardiogram (ECG) changes and depletion of high-energy phosphate (B84403) compounds in the myocardium.[1]
-
Neurotoxicity: Although less common, neurological side effects can occur. The mechanisms are not fully understood but may involve the accumulation of neurotoxic metabolites.[3][4]
-
Gastrointestinal Toxicity: This is a common dose-limiting toxicity, often presenting as diarrhea, nausea, and vomiting.[5]
-
Myelosuppression: Effects on the bone marrow can lead to a decrease in blood cell counts.
Q3: How can I minimize the off-target effects of DFUR in my experiments?
A3: Minimizing off-target effects is crucial for accurate preclinical assessment. Consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration with the minimal toxicity.
-
Tumor-Specific Models: Utilize preclinical models with high expression of pyrimidine nucleoside phosphorylase in tumor tissue to maximize the conversion of DFUR to 5-FU at the target site.
-
Monitoring: Implement regular monitoring for signs of toxicity, such as weight loss, behavioral changes, and changes in blood parameters.
Troubleshooting Guides
Cardiotoxicity Assessment
Problem: Unexpected cardiotoxicity observed in preclinical models treated with DFUR.
Possible Cause: The conversion of DFUR to 5-FU can lead to cardiotoxic effects. An equimolar dose of DFUR (120 mg/kg i.v.) did not produce the same cardiotoxic effects as 5-FU (60 mg/kg i.v.) over a 5-hour period in guinea pigs, suggesting a potentially better safety profile.[1] However, at higher doses or with prolonged exposure, cardiotoxicity can still occur.
Troubleshooting Steps:
-
Verify Dose: Double-check the dosage calculations for DFUR and ensure it is within the therapeutic range established for your specific animal model.
-
Monitor Cardiac Function: Implement continuous or frequent monitoring of cardiac function using electrocardiography (ECG) and consider advanced techniques like 31P-Topical Nuclear Magnetic Resonance (31P-TMR) to assess myocardial high-energy phosphate levels.[1][2]
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the heart tissue to look for any signs of damage.
-
Control Groups: Ensure you have appropriate control groups, including a vehicle control and a positive control (e.g., 5-FU), to accurately attribute any observed cardiotoxicity to DFUR.
Neurotoxicity Assessment
Problem: Animals exhibiting neurological symptoms (e.g., ataxia, lethargy) after DFUR administration.
Possible Cause: Although DFUR is designed for tumor-selective activation, systemic conversion to 5-FU can lead to the formation of neurotoxic metabolites. 5-FU-induced encephalopathy has been reported and can be a rare but serious side effect.[3][4]
Troubleshooting Steps:
-
Behavioral Assessment: Implement a standardized behavioral assessment protocol to systematically evaluate neurological function. This can include tests for motor coordination, balance, and general activity levels.
-
Blood-Brain Barrier Permeability: If neurotoxicity is a concern, consider studies to assess the permeability of the blood-brain barrier to DFUR and its metabolites in your model.
-
Metabolite Analysis: Analyze plasma and brain tissue samples to quantify the levels of DFUR, 5-FU, and other relevant metabolites.
-
Reduce Dose: If neurotoxicity is confirmed, consider reducing the dose of DFUR or exploring alternative administration schedules.
Gastrointestinal Toxicity
Problem: Severe diarrhea and weight loss in animals treated with DFUR.
Possible Cause: Gastrointestinal toxicity is a known and frequent side effect of fluoropyrimidines.[5]
Troubleshooting Steps:
-
Supportive Care: Provide supportive care to the animals, including hydration and nutritional support, to manage the symptoms.
-
Dose Adjustment: The dose of DFUR may need to be reduced. Diarrhea can be a key indicator for adjusting the treatment regimen.
-
Monitor Gut Health: Assess markers of intestinal damage, such as histological changes in the intestinal lining or changes in gut microbiome composition.
-
Pharmacokinetic Analysis: Investigate the pharmacokinetic profile of DFUR and 5-FU in your model to understand if high systemic exposure is contributing to the severe gastrointestinal effects.
Quantitative Data Summary
| Parameter | Value | Species | Experimental Condition | Reference |
| DFUR Dose (No Cardiotoxicity) | 120 mg/kg i.v. | Guinea Pig | Single dose, 5-hour observation | [1] |
| 5-FU Dose (Cardiotoxicity) | 60 mg/kg i.v. | Guinea Pig | Single dose, ECG changes and HEP depletion within 2 hours | [1] |
| 5'-DFUR Oral Dose (Anti-tumor effect) | 90, 150, 210 mg/kg | Mouse | Daily for 1 week, repeated for 4 weeks | [6] |
| 5-FU Concentration in Tumor | >150 ng/g | Human | 400 mg oral 5'-DFUR before surgery | [7] |
Experimental Protocols
Cardiotoxicity Assessment in Guinea Pigs
This protocol is adapted from methodologies used to assess the cardiotoxic effects of fluoropyrimidines.[1][8]
1. Animal Model:
-
Male guinea pigs.
2. Anesthesia and Preparation:
-
Anesthetize the guinea pigs.
-
For open-chest models, artificially respirate the animals.
-
For closed-chest models, ensure proper monitoring of vital signs.
3. Drug Administration:
-
Administer DFUR or 5-FU intravenously (i.v.).
-
A vehicle control group should be included.
4. Electrocardiogram (ECG) Monitoring:
-
Record a standard limb lead II ECG before and continuously after drug administration.
-
Monitor for changes such as ST elevation and large T waves.
5. 31P-Topical Nuclear Magnetic Resonance (31P-TMR) Spectroscopy:
-
Continuously monitor myocardial high-energy phosphate (HEP) levels.
-
Accumulate NMR signals at baseline (e.g., 10 minutes before drug administration) and at regular intervals thereafter (e.g., every 20 minutes).
6. Data Analysis:
-
Compare ECG recordings and HEP levels between the treatment and control groups.
-
Analyze the time course of any observed changes.
Quantification of 5'-DFUR and Metabolites in Plasma
This protocol is based on high-performance liquid chromatography (HPLC) methods for fluoropyrimidines.[9]
1. Sample Preparation:
-
Collect blood samples into appropriate anticoagulant tubes.
-
Centrifuge to separate plasma.
2. Extraction:
-
Perform a solvent extraction of the plasma sample (e.g., using ethyl acetate-methanol).
-
Further purify the extract using solid-phase extraction cartridges (e.g., C18 Sep-Pak).
3. HPLC Analysis:
-
Use a reversed-phase C18 column.
-
Employ an ion-pair mobile phase (e.g., tetrabutylammonium (B224687) phosphate and potassium dihydrogen phosphate in methanol).
-
Detect the compounds using UV detection at an appropriate wavelength (e.g., 280 nm).
4. Quantification:
-
Use a standard curve with known concentrations of 5'-DFUR, 5-FU, and other relevant metabolites to quantify their levels in the plasma samples.
Visualizations
Caption: Metabolic activation of DFUR and subsequent on-target and off-target effects.
Caption: Experimental workflow for assessing cardiotoxicity in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Mechanism of induction of gastrointestinal toxicity in the mouse by 5-fluorouracil, 5-fluorouridine, and 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental study relating to the anti-cancer effect of doxifluridine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological study of 5'-DFUR oral administration and the clinical responses against gastrointestinal carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiotoxic effects of 5-fluorouracil in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 5-fluorouracil and its main metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thymidine Phosphorylase Expression in Tumor Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thymidine (B127349) phosphorylase (TP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at modulating TP expression in tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for increasing thymidine phosphorylase (TP) expression in tumor cells?
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), plays a dual role in oncology.[1] While high TP expression is often associated with tumor angiogenesis, growth, and poor prognosis, it is also a key enzyme in the activation of fluoropyrimidine chemotherapeutic agents like capecitabine (B1668275).[1][2] Capecitabine is a prodrug that is converted to 5-fluorouracil (B62378) (5-FU) by TP, leading to cancer cell death. Therefore, increasing TP expression within tumor cells is a strategy to enhance the efficacy of these chemotherapies.[1][3]
Q2: What are the common methods to increase TP expression in tumor cells for experimental purposes?
There are several established methods to upregulate TP expression in tumor cells:
-
Pharmacological Induction: Certain cytotoxic drugs, such as taxanes (paclitaxel and docetaxel) and mitomycin C, have been shown to increase TP levels in tumors.[3] Interferon-alpha has also been used to upregulate TP.[4]
-
Gene Therapy/Transfection: Introducing the TYMP gene (which encodes for TP) into tumor cells using viral vectors (e.g., lentivirus) or plasmid transfection is a direct way to achieve high levels of TP expression.[5][6][7][8][9]
-
Co-culture Systems: In some contexts, co-culturing tumor cells with other cell types, such as stromal cells or platelets, may influence TP expression, as platelets are a rich source of TP.[10]
-
Induction by Cellular Stress: Hypoxia and low pH, conditions often found in the tumor microenvironment, can naturally upregulate TP expression.[2][11]
Q3: Which signaling pathways are known to regulate TP expression?
Several signaling pathways have been implicated in the regulation of TP expression:
-
NF-κB Pathway: The transcription factor NF-κB can bind to the promoter of the IL-8 gene, a downstream target of TP. TP activity, through the generation of reactive oxygen species (ROS), can activate the canonical NF-κB signaling pathway.[12]
-
PI3K/Akt Pathway: TP can activate the PI3K/Akt signaling pathway, which is involved in cell survival and can protect cells from apoptosis.[13][14]
-
TNF-α Signaling: Tumor Necrosis Factor-alpha (TNF-α) is a known up-regulator of TP.[3] Some chemotherapeutic agents may indirectly increase TP by elevating TNF-α levels in the tumor microenvironment.[3]
Troubleshooting Guides
Problem 1: Low or no increase in TP expression after induction with pharmacological agents.
| Possible Cause | Troubleshooting Step |
| Cell line resistance or insensitivity. | Verify the responsiveness of your specific cell line to the inducing agent by consulting literature or performing a dose-response experiment. Different tumor cell lines exhibit varying sensitivities. |
| Suboptimal drug concentration or incubation time. | Optimize the concentration of the inducing agent and the duration of treatment. Perform a time-course and dose-response experiment to determine the optimal conditions for your cell line. |
| Incorrect experimental conditions. | Ensure that cell culture conditions (e.g., media, serum, confluency) are optimal and consistent. Stressed cells may respond differently to stimuli. |
| Degradation of the inducing agent. | Prepare fresh solutions of the pharmacological agent for each experiment. Check the stability and proper storage conditions of the compound. |
Problem 2: Transfection/transduction with the TYMP gene does not result in increased TP activity.
| Possible Cause | Troubleshooting Step |
| Low transfection/transduction efficiency. | Optimize your transfection or transduction protocol. This may include using a different transfection reagent, optimizing the DNA/reagent ratio, or adjusting the viral vector titer (MOI). Use a reporter gene (e.g., GFP) to visually assess efficiency. |
| Issues with the expression vector. | Verify the integrity and sequence of your TYMP expression vector. Ensure that the promoter driving TYMP expression is active in your target cell line. |
| Post-transcriptional or post-translational issues. | Confirm TYMP mRNA expression using RT-qPCR. If mRNA is present but protein is not, investigate potential issues with protein translation or stability. Use a positive control cell line known to express TP. |
| Inactive enzyme. | The expressed TP protein may be misfolded or inactive. Ensure your expression construct contains the full-length, wild-type coding sequence. |
Problem 3: Inconsistent results in TP activity assays.
| Possible Cause | Troubleshooting Step |
| Sample degradation. | Process cell or tissue lysates for TP activity measurement promptly. Store samples at -80°C if not used immediately. TP activity can be sensitive to freeze-thaw cycles. |
| Inaccurate protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) to normalize TP activity to the total protein concentration in the lysate. Inaccuracies in protein measurement are a common source of variability.[15] |
| Substrate or cofactor limitations. | Ensure that the concentrations of thymidine and phosphate (B84403) in the reaction buffer are not limiting. The reaction should be performed under conditions of substrate excess. |
| Interfering substances in the sample. | Some cellular components can interfere with spectrophotometric or HPLC-based assays. Ensure proper sample preparation, including centrifugation to remove precipitates.[15][16] |
Quantitative Data Summary
The following table summarizes the effects of different inducers on thymidine phosphorylase expression and activity from various studies.
| Inducer | Cell/Tumor Model | Fold Increase in TP Expression/Activity | Reference |
| Taxol (Paclitaxel) | WiDr human colon cancer xenograft | Significant increase in dThdPase levels | [3] |
| Taxotere (Docetaxel) | WiDr human colon cancer xenograft | Significant increase in dThdPase levels | [3] |
| Mitomycin C | WiDr human colon cancer xenograft | Significant increase in dThdPase levels | [3] |
| Cyclophosphamide | WiDr human colon cancer xenograft | Slight increase in dThdPase level | [3] |
| Interferon-alpha | Peripheral blood lymphocytes from carcinoma patients | Dose-dependent increase in TP activity | [4] |
| Radiotherapy | - | Suggested to increase TP expression | [1] |
Key Experimental Protocols
Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase Activity
This method measures the conversion of thymidine to thymine (B56734) by monitoring the change in absorbance at 300 nm at an alkaline pH.[15]
Materials:
-
Cell or tissue lysate
-
Reaction buffer: 0.1 M Tris-arsenate, pH 6.5
-
Substrate solution: 15 mM thymidine in reaction buffer
-
Stop solution: 0.3 M NaOH
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
In a microplate well or cuvette, add 100 µg of protein lysate.
-
Initiate the reaction by adding the thymidine substrate solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding the NaOH stop solution.
-
Measure the absorbance at 300 nm.
-
Calculate the amount of thymine formed based on the difference in molar absorptivity between thymidine and thymine at this wavelength and pH.
-
Express TP activity as µmol of thymine formed per hour per mg of protein.[17]
Protocol 2: HPLC-Based Assay for Thymidine Phosphorylase Activity
This method provides a more sensitive and specific measurement of thymine production.[15][16][18]
Materials:
-
Cell or tissue lysate
-
Reaction buffer: As in the spectrophotometric assay
-
Substrate solution: 2 mM thymidine
-
Stop solution: Perchloric acid (e.g., 8 M)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Prepare cell lysates and quantify protein concentration.
-
Incubate the lysate with thymidine at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
Inject the supernatant onto the C18 column.
-
Use an appropriate mobile phase to separate thymine from thymidine.
-
Detect thymine by UV absorbance at approximately 265 nm.[16][18]
-
Quantify the amount of thymine produced by comparing the peak area to a standard curve of known thymine concentrations.
-
Express TP activity as nmol of thymine formed per hour per mg of protein.
Visualizations
Signaling Pathways
Caption: Signaling pathways influenced by and influencing Thymidine Phosphorylase.
Experimental Workflow
Caption: General workflow for inducing and measuring TP expression.
References
- 1. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]
- 3. Induction of thymidine phosphorylase activity and enhancement of capecitabine efficacy by taxol/taxotere in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of thymidine phosphorylase as a pharmacodynamic end-point in patients with advanced carcinoma treated with 5-fluorouracil, folinic acid and interferon alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Hematopoietic gene therapy restores thymidine phosphorylase activity in a cell culture and a murine model of MNGIE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hematopoietic gene therapy restores thymidine phosphorylase activity in a cell culture and a murine model of MNGIE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. combination of vascular endothelial growth factor (VEGF) and thymidine phosphorylase (TP) to improve angiogenic gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymidine Phosphorylase Participates in Platelet Signaling and Promotes Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thymidine phosphorylase activates NFκB and stimulates the expression of angiogenic and metastatic factors in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Loss of thymidine phosphorylase activity disrupts adipocyte differentiation and induces insulin-resistant lipoatrophic diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 5'-Deoxy-5'-fluorouridine dosage and administration schedule
Welcome to the technical support center for 5'-Deoxy-5'-fluorouridine (5'-DFUR). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental use of 5'-DFUR. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 5'-DFUR?
A1: this compound (5'-DFUR), also known as Doxifluridine (B1684386), is a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU).[1][2] Its primary mechanism of action involves its conversion to 5-FU, which then exerts cytotoxic effects.[1][3] This conversion is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[1][4] This targeted activation is intended to increase the concentration of 5-FU at the tumor site, thereby enhancing its antitumor activity while potentially reducing systemic toxicity.[1][4]
Once converted to 5-FU, the active metabolites interfere with DNA and RNA synthesis.[5][6] One of its primary actions is the inhibition of thymidylate synthase, a critical enzyme in the DNA synthesis pathway.[3][5] This inhibition leads to a depletion of thymidine triphosphate (TTP), which is essential for DNA replication and repair, ultimately halting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[5][6] Additionally, metabolites of 5-FU can be incorporated into RNA, disrupting RNA processing and function, which further contributes to its cytotoxic effects.[3][6]
Q2: What are the common routes of administration for 5'-DFUR in preclinical and clinical settings?
A2: 5'-DFUR can be administered through various routes, with oral and intravenous administration being the most common in both preclinical and clinical studies.[5][7] Oral administration is often preferred due to its convenience and the potential for prolonged exposure.[7] Intravenous infusions are also used, particularly to achieve higher and more controlled plasma concentrations.[8] In some preclinical models, locoregional administration, such as intra-arterial infusion for liver tumors, has been explored.[9]
Q3: What are the typical dosages and schedules used in preclinical studies?
A3: Dosages and schedules for 5'-DFUR in preclinical studies vary depending on the animal model and the research question. For instance, in mouse models, oral doses can range from 10 mg/kg to 300 mg/kg per day.[10] Schedules can involve daily administration for a set number of days (e.g., 5 days) or administration multiple times a day.[10] The choice of dose and schedule often depends on the tumor type and the combination with other agents.[10]
Q4: What are the known toxicities associated with 5'-DFUR administration?
A4: The toxicities associated with 5'-DFUR are generally related to its conversion to 5-FU.[4] The most common dose-limiting toxicities are gastrointestinal, including diarrhea, nausea, vomiting, and anorexia.[2][11] Myelosuppression (a decrease in blood cell production) can also occur, though it is often mild.[4] In some cases, neurotoxicity and mucositis have been reported.[2] A specific skin reaction known as hand-foot syndrome has been observed with continuous infusion schedules.[12] It is important to note that the toxicity profile can be influenced by the dose, schedule, and route of administration.[13]
Troubleshooting Guide
Problem 1: High variability in experimental results between animals.
-
Potential Cause: Inconsistent oral bioavailability. Oral administration of 5'-DFUR can lead to variable absorption between individuals.[7]
-
Troubleshooting Steps:
-
Fasting: Ensure animals are fasted overnight before oral administration to promote consistent absorption.[1]
-
Vehicle Formulation: Use a consistent and appropriate vehicle for oral administration, such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water, to create a stable suspension.[1]
-
Administration Technique: For oral gavage, ensure the correct technique is used to deliver the full dose to the stomach. Measure the gavage needle length from the tip of the animal's nose to the last rib to determine the correct insertion depth.[1]
-
Consider Alternative Routes: If variability persists, consider intravenous administration for more controlled drug exposure.[8]
-
Problem 2: Unexpectedly high toxicity observed at a previously reported "safe" dose.
-
Potential Cause: Differences in animal strain, age, or health status can affect drug metabolism and clearance. The activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme for 5-FU catabolism, can vary and influence toxicity.[14]
-
Troubleshooting Steps:
-
Dose De-escalation: If severe toxicity is observed, reduce the dose in subsequent cohorts.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to measure plasma concentrations of 5'-DFUR and 5-FU to determine if the high toxicity is due to unexpectedly high drug exposure.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity (e.g., weight loss, changes in behavior) and establish clear endpoints for humane euthanasia.
-
Review Literature for Strain-Specific Data: Check for any published data on 5'-DFUR or 5-FU toxicity in the specific animal strain you are using.
-
Problem 3: Lack of anti-tumor efficacy at a previously reported effective dose.
-
Potential Cause: The tumor model may have inherent resistance to 5-FU. This could be due to low levels of thymidine phosphorylase (the enzyme that activates 5'-DFUR) in the tumor tissue or upregulation of 5-FU resistance mechanisms.[4][15]
-
Troubleshooting Steps:
-
Verify Drug Activity: Test the activity of your 5'-DFUR lot in a sensitive cell line in vitro to confirm its potency.
-
Measure Thymidine Phosphorylase Levels: If possible, measure the expression or activity of thymidine phosphorylase in your tumor model to ensure the activating enzyme is present.
-
Dose Escalation: Cautiously escalate the dose, while carefully monitoring for toxicity, to see if a higher concentration is required for an anti-tumor effect.
-
Combination Therapy: Consider combining 5'-DFUR with other agents that may enhance its efficacy. For example, combination with (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) has been shown to enhance the anti-tumor activity of 5'-DFUR.[10]
-
Data Presentation
Table 1: Summary of 5'-DFUR Dosages and Schedules in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Route | Dosage | Schedule | Reference |
| Preclinical | Mice with adenocarcinoma 755 or Lewis lung carcinoma | Oral | 10 mg/kg | Three times a day for 5 days (in combination with BVDU) | [10] |
| Preclinical | Mice with adenocarcinoma 755 or Lewis lung carcinoma | Oral | 300 mg/kg/day | Once a day for 5 days | [10] |
| Clinical | Patients with advanced intestinal or ovarian malignancies | Oral | 600-1000 mg/m² | Three times a day for 5 days, every 4 weeks | [7] |
| Clinical | Patients with various malignant cancers (Phase I) | Oral | 600-3900 mg/body/day | Divided into 3 administrations a day for 5 consecutive days | [11] |
| Clinical | Patients with metastatic breast cancer | Oral | 400 mg | Three times a day for 21 days, followed by a 7-day rest | [16] |
| Clinical | Patients with advanced gastric and colonic cancers | Oral | 1200 mg/day | Daily for 7-14 days preoperatively | [17] |
| Clinical | Patients with advanced colorectal carcinoma | Intravenous Infusion | 0.75 g/m²/day | Continuous for 90 days | [12] |
Table 2: Pharmacokinetic Parameters of 5'-DFUR in Humans
| Parameter | Value | Conditions | Reference |
| Elimination Half-life (t½) | 32-45 min | Oral administration of 600-1000 mg/m² | [7] |
| Elimination Half-life (t½) | 15-22 min | Intravenous administration of 600-1000 mg/m² | [7] |
| Systemic Bioavailability | 34-47% | Oral administration | [7] |
| Time to Peak Concentration (Tmax) | < 20 min | Oral administration | [7] |
Experimental Protocols
Protocol 1: Oral Administration of 5'-DFUR in a Mouse Xenograft Model
This protocol outlines a general procedure for the oral administration of 5'-DFUR to mice bearing subcutaneous xenograft tumors.
Materials:
-
This compound (5'-DFUR) powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water
-
Sterile water for injection
-
Appropriate size oral gavage needles
-
Syringes
-
Balance and weighing paper
-
Homogenizer or sonicator
Procedure:
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach the desired size for treatment initiation (e.g., 100-200 mm³).
-
-
Preparation of 5'-DFUR Suspension:
-
Calculate the total amount of 5'-DFUR needed for the study based on the number of animals, dosage, and treatment duration.
-
Accurately weigh the required amount of 5'-DFUR powder.
-
Prepare the vehicle solution (0.5% CMC with 0.1% Tween® 80 in sterile water).
-
Gradually add the 5'-DFUR powder to the vehicle while vortexing or homogenizing to create a uniform suspension. Ensure the final concentration allows for the desired dose to be administered in a reasonable volume (e.g., 10 mL/kg).
-
-
Animal Dosing:
-
Randomize animals into treatment and control groups.
-
Weigh each animal daily before dosing to calculate the exact volume of the 5'-DFUR suspension to be administered.
-
Administer the 5'-DFUR suspension or vehicle control orally using a gavage needle.
-
To perform gavage, gently restrain the mouse and insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the calculated volume.
-
Carefully remove the gavage needle.
-
-
Monitoring and Data Collection:
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in appearance, and behavior.
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate tumor volume.
-
At the end of the study, euthanize the animals according to approved protocols and collect tumors and other tissues for further analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Doxifluridine - Wikipedia [en.wikipedia.org]
- 3. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is 5-Fluorodeoxyuridine used for? [synapse.patsnap.com]
- 6. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 7. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experiments on the efficacy and toxicity of locoregional chemotherapy of liver tumors with 5-fluoro-2′-deoxyuridine (FUDR) and 5-fluorouracil (5-FU) in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal treatment regimens for 5'-deoxy-5-fluorouridine, with or without (E)-5-(2-bromovinyl)-2'-deoxyuridine, against various tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Phase I study of 5'-deoxy-5-fluorouridine (5'-DFUR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I-II trial of doxifluridine (5'DFUR) administered as long-term continuous infusion using a portable infusion pump for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I evaluation of therapy with four schedules of 5-fluorouracil by continuous infusion combined with recombinant interferon alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Significance of 5'-deoxy-5-fluorouridine (5'-DFUR) administration before surgery for advanced gastric and colonic cancers--activity of pyrimidine nucleoside phosphorylase (PyNPase) and serum immunosuppressive acidic protein (IAP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 5'-Deoxy-5'-fluorouridine (5'-DFUR) Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with 5'-Deoxy-5'-fluorouridine (5'-DFUR). Our aim is to help you achieve consistent and reliable results in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your 5'-DFUR experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing inconsistent anti-tumor activity of 5'-DFUR between different cancer cell lines?
A1: The cytotoxic efficacy of 5'-DFUR is highly dependent on its conversion to the active drug, 5-fluorouracil (B62378) (5-FU). This conversion is catalyzed by the enzyme pyrimidine (B1678525) nucleoside phosphorylase (PyNPase), also known as thymidine (B127349) phosphorylase (TP).
Potential Causes:
-
Variable PyNPase/TP Expression: Different cancer cell lines express varying levels of PyNPase/TP.[1] Cell lines with higher PyNPase/TP activity will more efficiently convert 5'-DFUR to 5-FU, leading to greater cytotoxicity.[1][2]
-
Differential Sensitivity to 5-FU: Even with efficient conversion, cell lines can exhibit intrinsic or acquired resistance to 5-FU.[3][4]
Troubleshooting Steps:
-
Measure PyNPase/TP Expression: Quantify the mRNA or protein levels of PyNPase/TP in your panel of cell lines. A positive correlation between PyNPase/TP expression and 5'-DFUR sensitivity is expected.[1]
-
Assess 5-FU Sensitivity: Directly test the sensitivity of your cell lines to 5-FU to distinguish between inefficient prodrug conversion and downstream resistance mechanisms.
-
Literature Review: Check published data for reported PyNPase/TP expression levels and 5-FU sensitivity in your cell lines of interest.
Q2: My in vivo xenograft model shows a poor response to 5'-DFUR, even though it was effective in vitro. What could be the reason?
A2: Discrepancies between in vitro and in vivo results are common. In the context of 5'-DFUR, this can be attributed to factors related to the tumor microenvironment and drug metabolism in the whole-animal system.
Potential Causes:
-
Low PyNPase/TP Activity in the Tumor: The tumor xenograft may have lower PyNPase/TP activity compared to the cultured cells.[1]
-
Pharmacokinetics and Drug Delivery: Oral administration of 5'-DFUR may result in variable absorption and bioavailability.[2] The drug may not reach the tumor site at a sufficient concentration to exert its effect.
-
Host Metabolism: The host animal's metabolism can influence the systemic conversion and clearance of 5'-DFUR and 5-FU.[5]
Troubleshooting Steps:
-
Analyze PyNPase/TP in Tumor Tissue: After the study, excise the tumors and measure the PyNPase/TP activity to confirm if it is a limiting factor.[6]
-
Pharmacokinetic Analysis: Measure the plasma concentrations of 5'-DFUR and 5-FU over time to assess drug absorption and conversion.[7]
-
Optimize Dosing and Administration: Consider alternative administration routes, such as intraperitoneal injection, which may improve bioavailability.[2] Evaluate different dosing schedules and formulations.
Q3: I am seeing a gradual decrease in the efficacy of 5'-DFUR in my long-term cell culture experiments. Why is this happening?
A3: The development of acquired resistance is a significant challenge in long-term cancer cell culture with chemotherapeutic agents.
Potential Causes:
-
Upregulation of Thymidylate Synthase (TS): As the primary target of 5-FU's active metabolite, FdUMP, increased expression of TS can overcome the inhibitory effect.[3][8]
-
Downregulation of PyNPase/TP: Reduced expression of the activating enzyme will lead to less conversion of 5'-DFUR to 5-FU.[8]
-
Alterations in Apoptotic Pathways: Cells may develop mutations in genes that regulate apoptosis, making them less susceptible to drug-induced cell death.[9]
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters can pump the drug out of the cells.[9]
Troubleshooting Steps:
-
Monitor Key Protein Levels: Periodically perform Western blots to check the expression levels of TS and PyNPase/TP in your cell cultures.
-
Perform Apoptosis Assays: Use assays like Annexin V staining to determine if the apoptotic response to 5'-DFUR is diminishing over time.
-
Use Freshly Thawed Cells: For critical experiments, use early-passage cells to minimize the impact of acquired resistance.
-
Consider Combination Therapy: Investigate the use of other agents that may synergize with 5'-DFUR and overcome resistance mechanisms.[10][11][12][13]
Q4: My 5'-DFUR stock solution appears to be unstable or precipitating. How should I prepare and store it?
A4: Proper handling and storage of 5'-DFUR and its active form, 5-FU, are crucial for experimental consistency.
Potential Causes:
-
Improper Solvent: Using a solvent in which 5'-DFUR has low solubility can lead to precipitation.
-
Incorrect Storage Temperature: Both 5'-DFUR and 5-FU solutions can be sensitive to temperature. Storing 5-FU solutions at 4°C can lead to crystallization.[14]
-
Light Exposure: Some fluoropyrimidine solutions are light-sensitive.[15]
Troubleshooting Steps:
-
Consult the Supplier's Data Sheet: Always follow the manufacturer's recommendations for solubility and storage. 5-Fluorodeoxyuridine is soluble in water (50 mg/ml).[15]
-
Use Appropriate Solvents: For in vitro assays, dissolve 5'-DFUR in a small amount of DMSO and then dilute with culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells.
-
Store Aliquots at -20°C: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution and store them at -20°C.
-
Protect from Light: Store stock solutions in light-protecting tubes or wrap them in foil.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving 5'-DFUR and its active metabolite, 5-FU.
Table 1: In Vitro Cytotoxicity of 5'-DFUR
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Ehrlich Ascites Tumor | 48 | 2 | [3] |
IC50 (half-maximal inhibitory concentration) values can vary significantly based on the cell line and experimental conditions.
Table 2: Pharmacokinetic Parameters of 5'-DFUR and 5-FU
| Drug | Administration | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |
| 5'-DFUR | Oral | 400 mg (3x daily) | 1.36 - 4.96 | 2.53 - 6.46 | [7] |
| 5-FU from 5'-DFUR | Oral | 400 mg (3x daily) | N/A | N/A | [6] |
Cmax (maximum concentration) and AUC (area under the curve) are key pharmacokinetic parameters that can influence efficacy and toxicity. These values are from a study in metastatic breast cancer patients and can vary based on patient population and disease state.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is adapted for assessing the cytotoxic effects of 5'-DFUR on adherent cancer cell lines.
Materials:
-
5'-DFUR stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5'-DFUR in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Thymidylate Synthase (TS) Activity Assay
This is a general protocol for measuring TS activity in cell lysates, which can be adapted for cells treated with 5'-DFUR.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
[5-³H]dUMP (radiolabeled substrate)
-
5,10-methylenetetrahydrofolate (CH2THF; cofactor)
-
dUMP (unlabeled substrate)
-
Trichloroacetic acid (TCA)
-
Activated charcoal slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and CH2THF in a suitable buffer.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding TCA.
-
-
Separation of Tritiated Water:
-
Add an activated charcoal slurry to bind the unreacted [5-³H]dUMP.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the released tritiated water) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of tritiated water produced, which is proportional to the TS activity.
-
Normalize the activity to the protein concentration of the lysate.
-
Visualizations
Signaling and Metabolic Pathway
Caption: Metabolic activation of 5'-DFUR and inhibition of Thymidylate Synthase.
Experimental Workflow
References
- 1. [Conversion of 5'-deoxy-5-fluorouridine to 5-FU by pyrimidine nucleoside phosphorylases in normal and tumor tissues from rodents bearing tumors and cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of pyrimidine nucleoside phosphorylase enhances the sensitivity to 5'-deoxy-5-fluorouridine in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-variables influencing 5-fluorouracil clearance during continuous venous infusion. A NONMEM analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [5-Fluorouracil level and pyrimidine nucleoside phosphorylase activity in cancer patients after oral administration of doxifluridine (5'-DFUR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment [mdpi.com]
- 9. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II study of combination therapy with 5'-deoxy-5-fluorouridine and cisplatin in the treatment of advanced gastric cancer with primary foci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical usefulness of oral combination chemotherapy of 5'-deoxy-5-fluorouridine (5'-DFUR) and cyclophosphamide for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination chemotherapy of oral 5'-deoxy-5-fluorouridine and cisplatin in advanced gastric cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The efficacy of combination chemotherapy of 5'-deoxy-5-fluorouridine (5'-DFUR), cyclophosphamide (CPA) and medroxyprogesterone acetate (MPA) for bone metastasis in breast cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Dihydropyrimidine Dehydrogenase (DPD) and 5'-DFUR Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of dihydropyrimidine (B8664642) dehydrogenase (DPD) on the efficacy of 5'-Deoxy-5-fluorouridine (5'-DFUR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 5'-DFUR and how does DPD influence it?
A1: 5'-DFUR is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1] Its cytotoxic effect is dependent on its conversion to 5-FU. This conversion is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.[2][3] Once converted to 5-FU, it undergoes further metabolic activation to form cytotoxic metabolites that inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair.[2][4] This inhibition leads to a depletion of thymidine, ultimately causing cell death in rapidly dividing cancer cells.
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism (breakdown) of 5-FU.[5][6] Over 80% of an administered dose of 5-FU is degraded by DPD into an inactive metabolite, dihydrofluorouracil (DHFU).[5][6] Therefore, high levels of DPD activity can significantly reduce the amount of 5-FU available to exert its anticancer effects, leading to decreased efficacy of 5'-DFUR. Conversely, low or deficient DPD activity can lead to increased levels of 5-FU, which can enhance its therapeutic effect but also significantly increases the risk of severe toxicity.
Q2: How can I determine the DPD status of my cell lines or patient samples?
A2: Determining the DPD status is crucial for interpreting 5'-DFUR efficacy studies. There are two main approaches:
-
Genotyping: This involves identifying genetic variants in the DPYD gene, which encodes for the DPD enzyme. Certain variants are known to cause DPD deficiency.[7][8] Commercially available kits and services can perform targeted genotyping for the most common functional DPYD variants.[9]
-
Phenotyping: This directly measures DPD enzyme activity. This can be done using various methods, including radioenzymatic assays or by measuring the ratio of uracil (B121893) to dihydrouracil (B119008) in plasma or peripheral blood mononuclear cells (PBMCs).[10]
The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for translating DPYD genotype into DPD phenotype (e.g., normal metabolizer, intermediate metabolizer, poor metabolizer) to guide dosing.[11][12]
Q3: What is the expected impact of DPD expression levels on the IC50 value of 5'-DFUR?
A3: A higher expression level of DPD is generally correlated with a higher IC50 value for 5-FU (and consequently for its prodrug, 5'-DFUR), indicating reduced sensitivity to the drug.[13][14] Cells with high DPD activity can rapidly catabolize 5-FU, requiring a higher concentration of the drug to achieve a cytotoxic effect. Conversely, cells with low DPD expression are more sensitive to 5-FU and will exhibit a lower IC50 value.
Q4: Can DPD inhibitors be used to enhance the efficacy of 5'-DFUR?
A4: Yes, DPD inhibitors can be used to increase the bioavailability and efficacy of 5-FU, and by extension, 5'-DFUR.[15][16] By blocking the catabolism of 5-FU, these inhibitors increase the concentration and prolong the half-life of active 5-FU in the system. This can lead to a more potent antitumor effect, particularly in tumors with high DPD expression.[10] Several DPD-inhibiting fluoropyrimidine drugs have been developed and are in clinical use.[15]
Troubleshooting Guides
Problem 1: High variability in 5'-DFUR IC50 values across replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |
| "Edge effect" in microplates. | Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can affect cell growth and drug concentration.[17] Fill the outer wells with sterile PBS or media. |
| Variations in incubation time. | Standardize the incubation time for drug treatment and for the viability assay (e.g., MTT incubation).[17][18] |
| Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[19] If crystals persist, gentle pipetting or increasing the shaking time may help.[19] |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma. |
Problem 2: No significant difference in 5'-DFUR sensitivity between cell lines with known differences in DPD expression.
| Possible Cause | Troubleshooting Step |
| Thymidine phosphorylase (TP) levels are the limiting factor. | The conversion of 5'-DFUR to 5-FU is dependent on TP activity. If TP levels are very low in the cell lines, this may be the rate-limiting step, masking the effect of DPD. Measure TP expression or activity in your cell lines. |
| Alternative mechanisms of 5-FU resistance are dominant. | Resistance to 5-FU can be multifactorial and may not solely depend on DPD. Other factors include upregulation of thymidylate synthase (TS), alterations in drug transport, or defects in apoptosis pathways.[13] Consider investigating these alternative resistance mechanisms. |
| Inaccurate assessment of DPD activity. | Verify the DPD expression or activity in your cell lines using a reliable method (e.g., Western blot for DPD protein, enzymatic assay). |
| Drug concentration range is not optimal. | The concentrations of 5'-DFUR used may be too high or too low to reveal differences in sensitivity. Perform a dose-response curve with a wider range of concentrations. |
Problem 3: Unexpectedly high toxicity of 5'-DFUR in an in vivo model.
| Possible Cause | Troubleshooting Step |
| The animal model has inherently low DPD activity. | DPD activity can vary between different species and even strains of animals. Assess the baseline DPD activity in the liver and other relevant tissues of your animal model. |
| Drug formulation or administration route issues. | Ensure the drug is properly formulated and administered consistently. Inconsistent dosing can lead to unexpected toxicity. |
| Interaction with other administered compounds. | Review all compounds being administered to the animals for potential interactions that could inhibit DPD activity. |
Data Presentation
Table 1: Comparative IC50 Values of 5-FU in Cancer Cell Lines with Varying DPD Expression.
| Cell Line | Cancer Type | DPD Expression/Activity | 5-FU IC50 (µM) | Reference |
| HEK293T (untransfected) | Embryonic Kidney | Not detectable | 3.0 | [20] |
| HEK293T (wt DPYD transfected) | Embryonic Kidney | High | 8.4 | [20] |
| LS174 | Colon | Low (sensitive) | 26.9 | [5] |
| LS174-R | Colon | High (resistant) | 706 | [5] |
| MIAPaCa-2 | Pancreas | High (101 pmol/min/mg) | - | [10] |
| HuTu80 | Duodenum | High (153 pmol/min/mg) | - | [10] |
| SW620/5-FU | Colon | High (resistant) | - | [5] |
| HCT116DPD | Colon | High (resistant) | - | [5] |
Note: IC50 values can vary depending on experimental conditions such as cell seeding density and duration of drug exposure.
Table 2: Effect of a DPD Inhibitor (Uracil) on 5-FU Cytotoxicity.
| Cell Line | Basal DPD Activity (pmol/min/mg protein) | Fold Enhancement of 5-FU Cytotoxicity with Uracil | Reference |
| MIAPaCa-2 | 101 | 2.0 | [10] |
| HuTu80 | 153 | 1.5 | [10] |
Experimental Protocols
1. Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the IC50 value of 5'-DFUR.[17][18][19][21]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
5'-DFUR stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5'-DFUR in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the 5'-DFUR dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).
-
2. Protocol: DPYD Genotyping (Conceptual Workflow)
This outlines the general steps for determining the DPYD genotype of a cell line or patient sample. The specific laboratory protocol will depend on the chosen methodology (e.g., PCR-RFLP, real-time PCR, sequencing).[7][9]
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the cell line pellet or patient blood/tissue sample using a commercial DNA extraction kit.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
PCR Amplification: Amplify the specific regions of the DPYD gene containing the variants of interest using polymerase chain reaction (PCR) with specific primers.
-
Genotyping Analysis: Analyze the PCR products to identify the presence of specific DPYD variants. This can be achieved through various methods:
-
Restriction Fragment Length Polymorphism (RFLP): If the variant creates or abolishes a restriction enzyme site, the PCR product can be digested with the corresponding enzyme and the fragments analyzed by gel electrophoresis.
-
Real-Time PCR with Allele-Specific Probes: Use fluorescently labeled probes that are specific to the wild-type and variant alleles.
-
Sanger Sequencing: Sequence the PCR product to directly identify the nucleotide sequence.
-
-
Data Interpretation: Based on the genotyping results, determine the diplotype (the combination of alleles on both chromosomes) and infer the DPD phenotype (e.g., normal, intermediate, or poor metabolizer) according to established guidelines (e.g., CPIC).
Visualizations
Caption: Metabolic pathway of 5'-DFUR activation and DPD-mediated catabolism.
Caption: Experimental workflow for determining the IC50 of 5'-DFUR.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can dihydropyrimidine dehydrogenase impact 5-fluorouracil-based treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 8. ascopubs.org [ascopubs.org]
- 9. southwestgenomics.nhs.uk [southwestgenomics.nhs.uk]
- 10. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]
- 13. Dihydropyrimidine dehydrogenase, multidrug resistance-associated protein, and thymidylate synthase gene expression levels can predict 5-fluorouracil resistance in human gastrointestinal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Impact of the Expression Level of Intratumoral Dihydropyrimidine Dehydrogenase on Chemotherapy Sensitivity and Survival of Patients in Gastric Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchhub.com [researchhub.com]
- 18. atcc.org [atcc.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 5'-Deoxy-5'-fluorouridine (5'-DFUR) Assays and Cell Line Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 5'-Deoxy-5'-fluorouridine (5'-DFUR) assays. A primary focus is on the significant impact of cell line contamination on experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you might encounter during your 5'-DFUR experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 Values for 5'-DFUR
Question: We are observing high variability in the IC50 values for 5'-DFUR between experiments, even when using the same cell line and protocol. What could be the cause?
Answer: Inconsistent IC50 values are a significant red flag, often pointing to underlying issues with the cell culture itself.[1] Cell line contamination is a primary suspect.[2]
Potential Causes and Solutions:
-
Cell Line Cross-Contamination: Your original cell line may have been gradually overgrown by a more aggressive, contaminating cell line.[3][4] This contaminant cell line will likely have a different sensitivity to 5'-DFUR, leading to fluctuating IC50 values.
-
Solution: Immediately halt experiments and perform cell line authentication using Short Tandem Repeat (STR) profiling for human cell lines.[5][6][7] Compare the STR profile of your working cell stock and master cell bank against a reference profile from a reputable cell bank (e.g., ATCC, DSMZ).[7][8]
-
-
Mycoplasma Contamination: These bacteria are a common and often undetected contaminant in cell cultures.[9][10] Mycoplasma can alter cellular metabolism, including nucleotide synthesis pathways, which can interfere with the mechanism of action of 5'-DFUR and affect cell proliferation rates, leading to unreliable results.[9][11]
-
Solution: Test your cell cultures for mycoplasma using a PCR-based assay or a fluorescent dye-based detection kit.[9] If positive, it is highly recommended to discard the contaminated cells and start a fresh culture from a certified, mycoplasma-free stock.[12] While treatments are available, they can sometimes alter cell characteristics.[9]
-
-
High Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in your cell line, potentially altering its sensitivity to drugs.[6][13]
-
Solution: Always use low-passage cells for your experiments. It is recommended to keep experiments within a defined passage number range, for instance, not exceeding 20 passages from the original stock.[6]
-
Issue 2: Complete Loss of 5'-DFUR Efficacy
Question: Our previously sensitive cell line now shows complete resistance to 5'-DFUR. What is the most likely explanation?
Answer: A complete loss of drug effect strongly suggests that your original cell line has been entirely replaced by a resistant, misidentified cell line.[1]
Recommended Actions:
-
Immediate Cessation of Work: Stop all experiments with this cell stock immediately to prevent generating further invalid data.[1]
-
Cell Line Authentication: Perform STR profiling on your current working stock, the master stock it originated from, and any other related stocks.[1]
-
Consult Contamination Databases: Check the International Cell Line Authentication Committee (ICLAC) database of cross-contaminated or misidentified cell lines to see if your intended cell line is on the list of known problematic lines.[14][15][16][17]
-
Discard and Replace: The most reliable solution is to discard all stocks of the compromised cell line. Obtain a new, certified vial from a reputable commercial cell bank and authenticate it upon arrival before use.[1]
Frequently Asked Questions (FAQs)
Q1: What is cell line cross-contamination and why is it a problem for 5'-DFUR assays?
A1: Cell line cross-contamination is the unintentional mixing of one cell line with another.[12] It is a pervasive issue, with estimates suggesting that 15-20% or more of cell lines in use may be misidentified.[18] For 5'-DFUR assays, this is critical because the contaminating cell line may have:
-
Different Sensitivity: A contaminating cell line (e.g., the highly pervasive HeLa) could be inherently more or less sensitive to 5'-DFUR, skewing the results of a mixed population.[2][19]
-
Altered Metabolism: 5'-DFUR is a prodrug that is converted to the active compound 5-fluorouracil (B62378) (5-FU) by the enzyme thymidine (B127349) phosphorylase.[20][21] If a contaminating cell line expresses different levels of this enzyme, the potency of 5'-DFUR will be altered.
Q2: My cell culture media looks clear, but I'm getting strange results. Could it still be contaminated?
A2: Yes. Unlike bacterial or fungal contamination, which often causes visible turbidity or pH changes, cross-contamination with another mammalian cell line and mycoplasma contamination are typically not visible to the naked eye.[3][9] Changes in cell morphology, growth rate, or inconsistent experimental results are key indicators of these "invisible" contaminations.[3][9]
Q3: How can I verify the identity of my human cell line?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[5][6] This technique generates a unique genetic fingerprint for a cell line based on the length of specific repetitive DNA sequences.[7][22] This profile can then be compared to international databases of authenticated cell lines to confirm its identity and detect any cross-contamination.[7] An 80% match between the test profile and the reference profile is generally required for authentication.[7][23]
Q4: What are the best practices to prevent cell line contamination in my lab?
A4: A multi-faceted approach is necessary for preventing contamination:
-
Source from Reputable Banks: Always obtain cell lines from certified, reputable cell banks (e.g., ATCC).[24]
-
Quarantine New Cell Lines: When a new cell line enters the lab, culture it in a separate quarantine area until its identity and mycoplasma-free status have been confirmed.[3][24]
-
Strict Aseptic Technique:
-
Regular Authentication: Test your cell lines periodically (e.g., every 6-12 months) to ensure their identity.[3]
-
Maintain Cell Banks: Create master and working cell banks to minimize the passage number of cells used in experiments.[26]
-
Clear Labeling: Label all flasks and vials clearly and accurately.[25]
Data Presentation: The Impact of Contamination on 5'-DFUR IC50
Cell line contamination can dramatically alter quantitative measurements like the half-maximal inhibitory concentration (IC50). The table below illustrates a hypothetical scenario where a breast cancer cell line (MCF-7) is contaminated with a cervical cancer cell line (HeLa), a common and aggressive contaminant.[2][19]
Table 1: Hypothetical Impact of HeLa Cell Line Contamination on 5'-DFUR IC50 in MCF-7 Cells
| Feature | Pure MCF-7 Culture | MCF-7 Culture with 50% HeLa Contamination | Pure HeLa Culture | Interpretation of Contaminated Result |
| Cell Line Origin | Breast Carcinoma | Mixed Population | Cervical Carcinoma | Inaccurate model for breast cancer research. |
| Thymidine Phosphorylase Activity | Moderate | Mixed/Variable | High | The apparent potency of 5'-DFUR is altered. |
| 5'-DFUR IC50 | 15 µM | 3.5 µM | 0.8 µM | Incorrect Conclusion: 5'-DFUR appears ~4x more potent in the "MCF-7" line than it actually is. |
Experimental Protocols
Protocol 1: Human Cell Line Authentication by STR Profiling
This protocol provides a general workflow. It is recommended to use a commercial STR profiling service or a dedicated kit for detailed procedures.
-
Sample Preparation:
-
Harvest approximately 1-3 million cells from your working cell bank and a sample from your master cell bank.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Pellet the cells and either process immediately or store at -80°C.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
-
PCR Amplification:
-
Amplify the STR loci using a commercial STR profiling kit (these typically multiplex primers for at least 8 core STR loci plus amelogenin for sex determination).[5]
-
Perform PCR according to the kit's protocol.
-
-
Fragment Analysis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
The resulting electropherogram is analyzed to determine the number of repeats at each STR locus, creating a unique genetic profile.
-
Compare this profile to the reference STR profile for your cell line from a public database (e.g., ATCC, DSMZ).[7] A match of ≥80% confirms the identity of the cell line.[7][23]
-
Protocol 2: 5'-DFUR Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Harvest log-phase cells and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of 5'-DFUR in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of 5'-DFUR in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 5'-DFUR. Include vehicle-only controls.
-
Incubate for 72 hours (or a predetermined appropriate time).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each 5'-DFUR concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the 5'-DFUR concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent 5'-DFUR assay data.
Caption: Metabolic activation of 5'-DFUR and its cytotoxic mechanisms.
Caption: How different types of contamination lead to unreliable 5'-DFUR assay data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 5. Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols | NIST [nist.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Cell Line Authentication Resources [promega.com]
- 8. iclac.org [iclac.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. news-medical.net [news-medical.net]
- 11. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. iclac.org [iclac.org]
- 15. ICLAC's Database of Known Misidentified Cell Lines [cell-line-authentication.info]
- 16. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 17. iclac.org [iclac.org]
- 18. idexxbioresearch.com [idexxbioresearch.com]
- 19. sciencealert.com [sciencealert.com]
- 20. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. cellculturecompany.com [cellculturecompany.com]
- 23. cellbase.com [cellbase.com]
- 24. biocompare.com [biocompare.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. labcompare.com [labcompare.com]
Technical Support Center: 5'-Deoxy-5'-fluorouridine (5'-DFUR) Formulations for In Vivo Studies
Welcome to the technical support center for 5'-Deoxy-5'-fluorouridine (5'-DFUR). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5'-DFUR for in vivo experimental setups. Here you will find frequently asked questions (FAQs) and troubleshooting guides to aid in the successful preparation of 5'-DFUR formulations.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in aqueous solutions?
A1: this compound is soluble in water at a concentration of 50 mg/mL, resulting in a clear, colorless solution.[1] For many in vivo studies, particularly oral administration in animal models, dissolving 5'-DFUR in physiological saline may be sufficient.[2]
Q2: I need to administer a higher concentration of 5'-DFUR than what is achievable with a simple aqueous solution. What are my options?
A2: To enhance the solubility of 5'-DFUR for higher concentration formulations, several strategies can be employed. These include the use of cosolvents, pH adjustment, and the inclusion of solubilizing excipients. A systematic approach to formulation development is recommended to identify the optimal composition for your specific experimental needs.
Q3: Which cosolvents are commonly used to improve the solubility of poorly soluble compounds for in vivo studies?
A3: Common cosolvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycols (PEGs, e.g., PEG 300, PEG 400), and dimethyl sulfoxide (B87167) (DMSO). These can be used in combination with water to increase the solubility of hydrophobic compounds. It is crucial to use these cosolvents within established toxicity limits for the chosen animal model and route of administration.
Q4: Can pH adjustment be used to enhance the solubility of 5'-DFUR?
A4: The solubility of ionizable compounds can often be significantly increased by adjusting the pH of the formulation to a point where the compound is in its more soluble ionized form. The chemical structure of 5'-DFUR suggests it has weakly acidic and basic properties. Therefore, careful pH adjustment with pharmaceutically acceptable buffers could potentially enhance its solubility. This should be determined experimentally.
Q5: Are there other excipients that can be used to improve the solubility of 5'-DFUR?
A5: Yes, other excipients such as cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can be used to form inclusion complexes with the drug molecule, thereby increasing its apparent water solubility. Surfactants (e.g., polysorbates) can also be used to facilitate dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of 5'-DFUR in the formulation upon standing. | The concentration of 5'-DFUR exceeds its solubility in the chosen vehicle. | 1. Increase the proportion of cosolvent in the formulation. 2. Experiment with pH adjustment of the vehicle. 3. Consider the addition of a solubilizing excipient like a cyclodextrin. 4. Prepare the formulation fresh before each use. |
| The prepared 5'-DFUR solution is cloudy or contains visible particles. | Incomplete dissolution of the compound. | 1. Ensure the 5'-DFUR is fully dissolved by gentle warming or sonication (check for compound stability under these conditions). 2. Filter the solution through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles, though this will not increase the concentration of the dissolved drug. 3. Re-evaluate the formulation; the solubility limit may have been reached. |
| Observed toxicity in animal models not related to the pharmacological effect of 5'-DFUR. | The formulation vehicle (e.g., high concentration of cosolvent) may be causing toxicity. | 1. Review the literature for the toxicity profile of the excipients used in your animal model. 2. Reduce the concentration of the cosolvent or other excipients to the lowest effective level. 3. Conduct a vehicle-only control group in your study to assess the effects of the formulation itself. |
| Difficulty in achieving a consistent and reproducible formulation. | Variability in the preparation process. | 1. Develop a standardized and detailed Standard Operating Procedure (SOP) for the formulation preparation. 2. Ensure accurate measurement of all components. 3. Control environmental factors such as temperature during preparation. |
Quantitative Data on Solubility Enhancement Strategies
| Solubilization Technique | Example Excipient/Method | Typical Fold-Increase in Solubility | Considerations for In Vivo Use |
| Cosolvency | 20% Propylene Glycol in Water | 2 to 100-fold | Potential for toxicity at high concentrations. |
| pH Adjustment | Buffering to pH > pKa (for acids) or pH < pKa (for bases) | 10 to 10,000-fold | Potential for tissue irritation at extreme pH values. |
| Cyclodextrin Complexation | 10% Hydroxypropyl-β-cyclodextrin | 2 to 200-fold | Generally well-tolerated; potential for nephrotoxicity at very high doses. |
| Surfactant Micellization | 1% Polysorbate 80 | 2 to 100-fold | Potential for hemolysis and other side effects depending on the concentration and route of administration. |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation of 5'-DFUR for Oral Gavage
-
Objective: To prepare a solution of 5'-DFUR in physiological saline.
-
Materials:
-
This compound (powder)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Weigh the required amount of 5'-DFUR powder and place it in a sterile conical tube.
-
Add the calculated volume of physiological saline to achieve the desired final concentration (up to 50 mg/mL).
-
Tightly cap the tube and vortex vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
For larger volumes, a magnetic stirrer can be used at room temperature.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm sterile filter.
-
Administer the freshly prepared solution to the animals via oral gavage.
-
Protocol 2: Systematic Approach to Developing an Enhanced Solubility Formulation of 5'-DFUR using a Cosolvent
-
Objective: To determine a suitable cosolvent system to increase the solubility of 5'-DFUR.
-
Materials:
-
This compound (powder)
-
Cosolvents (e.g., Propylene Glycol, PEG 400, Ethanol)
-
Sterile water for injection
-
Small glass vials
-
Shaking incubator or vortex mixer
-
-
Procedure:
-
Screening: Prepare a series of vehicles with varying concentrations of a single cosolvent in water (e.g., 10%, 20%, 30% v/v Propylene Glycol in water).
-
Add an excess amount of 5'-DFUR powder to a known volume of each vehicle in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved 5'-DFUR using a suitable analytical method (e.g., HPLC-UV).
-
Optimization: Based on the screening results, select the most promising cosolvent system. Further optimization can be performed by testing narrower ranges of cosolvent concentrations or combinations of cosolvents.
-
Toxicity Assessment: Before use in animals, ensure that the final concentration of the chosen cosolvent is well-tolerated by the animal model and the intended route of administration.
-
Visualizations
Caption: Workflow for developing a 5'-DFUR formulation for in vivo studies.
Caption: Simplified metabolic activation pathway of 5'-DFUR to its active metabolites.
References
Validation & Comparative
A Head-to-Head Battle in Colorectal Cancer Models: 5'-Deoxy-5'-fluorouridine vs. 5-fluorouracil
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemotherapeutic agents 5'-Deoxy-5'-fluorouridine (5'-DFUR) and 5-fluorouracil (B62378) (5-FU) in the context of colorectal cancer models. This analysis is supported by experimental data on their efficacy and mechanisms of action, with detailed protocols for key experimental methodologies.
The fluoropyrimidines, 5-FU and its prodrug 5'-DFUR, are mainstays in the treatment of colorectal cancer. While both function as antimetabolites, their distinct metabolic activation pathways and resulting cytotoxic effects warrant a detailed comparison to inform preclinical and clinical research strategies. Evidence from various studies suggests that 5'-DFUR may hold an advantage in terms of tumor-specific activity and overall efficacy.
At a Glance: Key Differences
| Feature | This compound (5'-DFUR) | 5-fluorouracil (5-FU) |
| Drug Class | Fluoropyrimidine antimetabolite (Prodrug) | Fluoropyrimidine antimetabolite |
| Activation | Converted to 5-FU preferentially in tumor tissue by thymidine (B127349) phosphorylase (TP). | Anabolized through a multi-step enzymatic pathway to its active metabolites. |
| Primary Mechanism | Inhibition of thymidylate synthase (TS), leading to "thymineless death". | Inhibition of TS, as well as incorporation into RNA and DNA, leading to cellular damage. |
| Reported Efficacy | Often more effective than 5-FU in colorectal cancer models.[1] | Standard-of-care, but with limitations due to resistance and toxicity. |
In Vitro Performance: A Tale of Two Cytotoxicities
In vitro studies comparing the cytotoxic effects of 5'-DFUR and 5-FU on human colorectal cancer cell lines have demonstrated varied potencies, with some evidence suggesting a superior profile for 5'-DFUR under certain conditions.
A key factor influencing the efficacy of 5'-DFUR is the expression of thymidine phosphorylase (TP), the enzyme responsible for its conversion to 5-FU. In human colon carcinoma cells (LS174T) transfected to overexpress TP, the cytotoxicity of both drugs was significantly enhanced. The half-maximal inhibitory concentration (IC50) for 5-FU saw a maximal decrease of 80-fold, while the IC50 for 5'-DFUR decreased by 40-fold, highlighting the critical role of TP in 5'-DFUR's mechanism of action.[2]
Direct comparative studies on wild-type cell lines have also been conducted. For instance, in the HCT-8 human colon tumor cell line, 5'-DFUR demonstrated cytotoxic activity, although it was found to be less potent than 5-FU in this specific study following a 3-hour drug exposure.[3]
Table 1: Comparative In Vitro Cytotoxicity of 5'-DFUR and 5-FU in Human Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| HCT-8 | 5'-DFUR | 200 | 3 hours | [3] |
| HCT-8 | 5-FU | < 200 (more potent than 5'-DFUR) | 3 hours | [3] |
| COLO-205 | 5-FU | 3.2 | 2-3 days | [4] |
| HT-29 | 5-FU | 13 | 2-3 days | [4] |
Note: The provided IC50 values are from different studies and experimental conditions may vary.
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Preclinical studies using animal models of colorectal cancer have provided valuable insights into the comparative antitumor activity of 5'-DFUR and 5-FU. These studies often demonstrate a therapeutic advantage for 5'-DFUR, particularly in terms of tumor-specific targeting and reduced systemic toxicity.
In a study utilizing a murine colon carcinoma 26 model, the antitumor effects of 5'-DFUR as a monotherapy were noted, although the primary focus was on its combination with recombinant human interleukin 2.[5][6] More direct comparisons have been made in combination with other therapies, such as radiotherapy. In a mouse model of colon 26 adenocarcinoma, a single administration of 5'-DFUR immediately after local irradiation produced more than additive antitumor effects, whereas 5-FU only showed an additive effect. This resulted in a relative therapeutic gain factor of 1.24 for 5'-DFUR compared to 0.49 for 5-FU, indicating a better tumor response relative to bone marrow toxicity.
Data from various xenograft models using 5-FU as a monotherapy provide a baseline for its efficacy. For example, in a DLD-1 colorectal cancer xenograft model, 5-FU administered at 30 mg/kg, three times a week, resulted in a 46% tumor growth inhibition (TGI).[7] In another study with patient-derived xenografts, 5-FU at 25 mg/kg did not show significant tumor growth inhibition as a monotherapy.[8]
Table 2: Comparative In Vivo Antitumor Activity of 5'-DFUR and 5-FU in Colorectal Cancer Models
| Animal Model | Drug | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Murine Colon Carcinoma 26 | 5'-DFUR | Daily for 15 days | Showed antitumor activity (details not specified for monotherapy) | [5][6] |
| DLD-1 Xenograft | 5-FU | 30 mg/kg, thrice weekly, i.p. | 46% TGI | [7] |
| Patient-Derived Xenograft | 5-FU | 25 mg/kg | No significant TGI as monotherapy | [8] |
Mechanisms of Action: A Visualized Comparison
Both 5'-DFUR and 5-FU ultimately exert their cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, leading to a "thymineless death" of rapidly dividing cancer cells. However, their pathways to this common endpoint differ significantly. 5-FU can also be incorporated into RNA and DNA, leading to further cellular damage.
Caption: Metabolic activation of 5'-DFUR and 5-FU.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of 5'-DFUR and 5-FU in colorectal cancer cell lines.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT-116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5'-DFUR and 5-FU in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to untreated control cells.
Caption: Workflow for determining IC50 using the MTT assay.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of 5'-DFUR and 5-FU in a colorectal cancer xenograft model.
-
Cell Implantation: Subcutaneously inject human colorectal cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[7]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, 5'-DFUR, 5-FU).
-
Drug Administration: Administer the drugs according to the specified dosage and schedule. For example, 5-FU can be administered intraperitoneally at 30 mg/kg, three times a week.[7] The administration route and dosage for 5'-DFUR would be determined based on the specific study design.
-
Tumor Measurement: Measure tumor volume (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Caption: General workflow for a xenograft efficacy study.
Conclusion
The available preclinical data suggests that 5'-DFUR holds promise as a valuable alternative to 5-FU in the treatment of colorectal cancer, potentially offering enhanced tumor-specific activity and a better therapeutic index. Its preferential activation in tumor tissues by thymidine phosphorylase is a key mechanistic advantage. However, further head-to-head comparative studies, particularly in vivo monotherapy experiments across a range of colorectal cancer models, are warranted to fully elucidate its superiority and to guide its clinical development. The provided experimental protocols offer a framework for conducting such comparative research.
References
- 1. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects of 5'-deoxy-5-fluorouridine in combination with recombinant human interleukin 2 on murine colon carcinoma 26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of 5′‐Deoxy‐S‐fluorouridine in Combination with Recombinant Human Interleukin 2 on Murine Colon Carcinoma 26 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
A Comparative Analysis of the In Vitro Cytotoxicity of 5'-DFUR and Capecitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of 5'-Deoxy-5-Fluorouridine (5'-DFUR, Doxifluridine) and its prodrug, Capecitabine. The information presented herein is supported by experimental data from publicly available research to assist in understanding the relative cytotoxic potential of these two fluoropyrimidine chemotherapeutic agents.
Introduction
Capecitabine was developed as an oral prodrug of 5-fluorouracil (B62378) (5-FU) with the aim of improving tumor-selective cytotoxicity and reducing systemic toxicity. Its activation involves a three-step enzymatic conversion, with 5'-DFUR being the final intermediate before conversion to the active cytotoxic agent, 5-FU. Understanding the comparative cytotoxicity of Capecitabine and its key metabolite, 5'-DFUR, is crucial for researchers in oncology and drug development.
Mechanism of Action and Cytotoxicity
Capecitabine itself is a relatively non-cytotoxic compound.[1] Its anticancer activity is dependent on its enzymatic conversion to 5-FU. The final and rate-limiting step in this conversion is the transformation of 5'-DFUR to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP), which is often found in higher concentrations in tumor tissues compared to normal tissues.
The cytotoxicity of 5'-DFUR, similar to 5-FU, is primarily achieved through the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis.[2] It can also be misincorporated into RNA, further contributing to its cytotoxic effects.[2] Studies have indicated that Capecitabine and its intermediate metabolites, including 5'-DFUR, are not considered cytotoxic themselves but exert their effect upon conversion to 5-FU.[3] In vitro studies comparing 5-FU with Capecitabine have consistently shown that 5-FU has a significantly lower IC50 value, indicating much higher cytotoxic potency. For instance, in the MCF-7 breast cancer cell line, 5-FU was found to be over 3000 times more potent than Capecitabine.[4]
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for 5'-DFUR and Capecitabine in various human cancer cell lines as reported in the literature. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Breast Carcinoma | 5'-DFUR | 35 | [5] |
| Capecitabine | ~3500 (equivalent to 1147.9 µg/ml after 48h) | [4] | ||
| 47-DN | Breast Carcinoma | 5'-DFUR | 32 | [5] |
| HCT-8 | Colon Tumor | 5'-DFUR | 200 | [5] |
| Colo-357 | Pancreatic Tumor | 5'-DFUR | 150 | [5] |
| MG-63 | Osteosarcoma | 5'-DFUR | 41 | [5] |
| HL-60 | Promyelocytic Leukemia | 5'-DFUR | 470 | [5] |
| 4T1 | Murine Breast Cancer | Capecitabine | 1700 | [2] |
| HCT116 | Colon Carcinoma | Capecitabine | 2850 | [2] |
| HT29 | Colon Carcinoma | Capecitabine | 1590 | [2] |
| SW620 | Colon Carcinoma | Capecitabine | 4190 | [2] |
| HCT8 | Colon Carcinoma | Capecitabine | 5957 | [2] |
| HCT15 | Colon Carcinoma | Capecitabine | 5840 | [2] |
| COLO205 | Colon Carcinoma | Capecitabine | 863 | [2] |
Signaling and Metabolic Pathways
The metabolic activation of Capecitabine to 5-FU is a critical pathway for its cytotoxic effect. The following diagram illustrates this multi-step enzymatic conversion.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of 5'-DFUR or Capecitabine. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis, a form of programmed cell death.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of 5'-DFUR or Capecitabine for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usa-journals.com [usa-journals.com]
- 5. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5'-Deoxy-5'-fluorouridine as a selective anticancer agent
A comprehensive comparison of 5'-Deoxy-5'-fluorouridine (5'-DFUR) with other fluoropyrimidine alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to guide researchers, scientists, and drug development professionals.
This compound (5'-DFUR), a prodrug of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), has emerged as a promising selective anticancer agent. Its mechanism of action hinges on its conversion to 5-FU, a process preferentially occurring within tumor tissues. This targeted activation is attributed to the higher activity of the enzyme thymidine (B127349) phosphorylase (TP) in cancer cells compared to most normal tissues.[1] This guide provides an objective comparison of 5'-DFUR with its parent drug, 5-FU, and another orally administered fluoropyrimidine, Capecitabine, supported by experimental data and detailed protocols.
Comparative Performance: Efficacy and Selectivity
The cytotoxic efficacy of 5'-DFUR is directly linked to its conversion to 5-FU, which then exerts its anticancer effects by inhibiting thymidylate synthase, a crucial enzyme for DNA synthesis and repair.[2][3] The selectivity of 5'-DFUR is therefore dependent on the differential expression of thymidine phosphorylase (TP) between tumor and normal tissues.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values for 5'-DFUR, 5-FU, and Capecitabine in various cancer cell lines. It is important to note that the sensitivity to these agents can be influenced by the expression levels of enzymes involved in their metabolism, particularly thymidine phosphorylase.
| Cell Line | Cancer Type | 5'-DFUR IC50 (µM) | 5-FU IC50 (µM) | Capecitabine IC50 (µM) | Reference |
| SQUU-B | Oral Squamous Cell Carcinoma | ~150 (at 72h) | ~10 (at 72h) | Not Reported | [4] |
| HT-29 | Colorectal Cancer | Not Reported | ~5 | ~40 | [5] |
| HCT-116 | Colorectal Cancer | Not Reported | ~3.8 | ~24.7 | [6] |
| MCF-7 | Breast Cancer | Not Reported | 4.79 | Not Reported | [7] |
| MDA-MB-231 | Breast Cancer | Not Reported | 4.73 | Not Reported | [7] |
| 4T1 | Breast Cancer | Not Reported | Not Reported | 1700 | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
In Vivo Antitumor Activity
Studies in animal models have demonstrated the antitumor efficacy of 5'-DFUR. For instance, in a study using mice with 20-methylcholanthrene induced squamous cell cancer, oral administration of 5'-DFUR at doses of 90 mg/kg, 150 mg/kg, and 210 mg/kg resulted in a significant decrease in tumor size compared to the control group.[2] Another study on mice bearing colon 26 adenocarcinoma showed that 5'-DFUR had a more than additive antitumor effect when combined with radiation therapy, surpassing the efficacy of 5-FU in the same combined modality treatment.[9]
Mechanism of Action and Metabolic Activation
The selective antitumor activity of 5'-DFUR is a direct result of its metabolic activation pathway. Unlike 5-FU, which is systemically active and can cause toxicity in healthy, rapidly dividing cells, 5'-DFUR requires enzymatic conversion to become cytotoxic.
Signaling Pathway Diagram
The following diagram illustrates the metabolic activation pathways of 5'-DFUR and Capecitabine to the active drug, 5-FU.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are methodologies for key experiments cited in the validation of 5'-DFUR.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 5'-DFUR, 5-FU, or Capecitabine in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for a period of 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Thymidine Phosphorylase (TP) Activity Assay (Spectrophotometric Method)
This assay measures the enzymatic activity of thymidine phosphorylase, which is crucial for the activation of 5'-DFUR.
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.4) and a thymidine solution.[10]
-
Enzyme Addition: Add the cell or tissue homogenate to the reaction mixture to initiate the enzymatic reaction.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 290 nm for approximately 5 minutes.[10] This decrease corresponds to the conversion of thymidine to thymine (B56734).
-
Calculation of Activity: Calculate the rate of change in absorbance per minute. One unit of TP activity is defined as the amount of enzyme that converts 1.0 µmole of thymidine to thymine per minute at a specific pH and temperature.[10]
In Vivo Antitumor Activity in a Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a xenograft mouse model.
Procedure:
-
Animal Model and Tumor Implantation: Use immunodeficient mice (e.g., nude mice). Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = (Length x Width²)/2).[3]
-
Drug Administration: Randomize the mice into treatment and control groups. Administer 5'-DFUR orally (e.g., by gavage) at predetermined doses and schedules.[2] The control group should receive the vehicle alone.
-
Efficacy and Toxicity Assessment: Monitor tumor growth and the body weight of the mice throughout the study as an indicator of toxicity.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the antitumor efficacy of the compound.
Conclusion
This compound demonstrates significant potential as a selective anticancer agent. Its preferential activation in tumor tissues by thymidine phosphorylase offers a therapeutic advantage over systemically active fluoropyrimidines like 5-FU, potentially leading to reduced systemic toxicity. While Capecitabine also leverages a tumor-selective activation mechanism involving thymidine phosphorylase as the final step, pharmacokinetic studies suggest that Capecitabine may achieve higher intratumoral concentrations of 5-FU compared to 5'-DFUR.[1] Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety profiles of these agents in various cancer types. The experimental protocols and data presented in this guide provide a framework for the continued investigation and validation of 5'-DFUR and other tumor-activated prodrugs in the development of more effective and less toxic cancer therapies.
References
- 1. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 2. Differential expression of capecitabine-related metabolic enzymes in hepatocellular carcinoma and its clinical value: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Windows of 5'-Deoxy-5'-fluorouridine and 5-Fluorouracil
In the landscape of cancer chemotherapy, the fluoropyrimidine analogue 5-Fluorouracil (B62378) (5-FU) has long been a cornerstone for the treatment of various solid tumors. However, its use is often associated with a narrow therapeutic window, leading to significant systemic toxicity. This has driven the development of prodrugs designed to improve its therapeutic index. One such prodrug is 5'-Deoxy-5'-fluorouridine (5'-DFUR or doxifluridine), which is engineered for tumor-selective activation. This guide provides an objective comparison of the therapeutic windows of 5'-DFUR and 5-FU, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: Tumor-Selective Activation of 5'-DFUR
5'-DFUR is a prodrug that is metabolically converted to the active cytotoxic agent, 5-FU. This conversion is catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), also known as pyrimidine (B1678525) nucleoside phosphorylase. A key advantage of 5'-DFUR is that the activity of TP is significantly higher in many tumor tissues compared to most normal tissues. This differential enzyme activity leads to a more concentrated conversion of 5'-DFUR to 5-FU within the tumor microenvironment, thereby enhancing its anti-tumor efficacy while reducing systemic exposure and associated toxicity.
Once converted to 5-FU, the mechanism of action is identical. 5-FU is further metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase, a critical enzyme in DNA synthesis, leading to "thymineless death". FUTP and FdUTP are incorporated into RNA and DNA, respectively, disrupting their normal functions and contributing to cytotoxicity.
Caption: Metabolic activation pathway of 5'-DFUR.
Comparative Efficacy and Toxicity Data
Experimental data from preclinical studies consistently demonstrate a wider therapeutic window for 5'-DFUR compared to 5-FU. This is primarily attributed to the lower systemic toxicity of 5'-DFUR at equi-effective anti-tumor doses.
In Vitro Cytotoxicity
While direct IC50 comparisons in standard cell lines can be misleading due to the dependence on thymidine phosphorylase activity, studies in human colon carcinoma cells (LS174T) transfected to express high levels of TP show that both drugs become significantly more potent. In these TP-transfected cells, the IC50 for 5-FU was found to decrease by up to 80-fold, and for 5'-DFUR, it decreased by up to 40-fold, highlighting the critical role of this enzyme in their cytotoxic effect.[1]
In Vivo Therapeutic Index and Toxicity
In vivo studies provide a clearer picture of the therapeutic window. A study using a murine colon carcinoma model (Colon 26) directly compared the therapeutic indices of orally administered 5'-DFUR and 5-FU. The therapeutic index, a ratio of the toxic dose to the effective dose, provides a measure of the drug's safety margin.
| Compound | Therapeutic Index |
| This compound (5'-DFUR) | 14.7 |
| 5-Fluorouracil (5-FU) | 1.2 |
| Data from a study on the murine Colon 26 tumor model.[2] |
This striking difference in therapeutic indices underscores the superior safety profile of 5'-DFUR in this preclinical model. Further supporting this, another study in mice determined the minimum lethal doses for five consecutive days of oral administration, showing that 5'-DFUR is significantly less toxic than 5-FU.
| Compound | Minimum Lethal Dose (mmol/kg/day) |
| This compound (5'-DFUR) | ~3.0 |
| 5-Fluorouracil (5-FU) | ~0.5 |
Experimental Protocols
The following are generalized protocols for the key experiments used to compare the therapeutic windows of 5'-DFUR and 5-FU.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
Caption: Workflow for an in vitro cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of 5'-DFUR or 5-FU. Control wells receive medium with the vehicle used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each compound is calculated.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy and systemic toxicity of the compounds in a living organism, typically in mouse models with implanted tumors.
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment and control groups. The treatment groups receive 5'-DFUR or 5-FU at various doses and schedules (e.g., oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size or after a set period. The mice are then euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated for each treatment group compared to the control group. Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, in some cases, through hematological and histopathological analysis of major organs. The therapeutic index is then determined by comparing the dose required for a significant anti-tumor effect with the dose that causes unacceptable toxicity.
Conclusion
References
- 1. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antitumor effects of 5'-deoxy-5-fluorouridine (5'-DFUR) against various murine tumors in combination with recombinant interferon alpha or cytostatics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fluoropyrimidine Resistance: A Comparative Analysis of 5'-Deoxy-5'-fluorouridine and 5-fluorouracil
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between chemotherapeutic agents is paramount. This guide provides an objective comparison of 5'-Deoxy-5'-fluorouridine (5'-DFUR) and its metabolic product, 5-fluorouracil (B62378) (5-FU), with a focus on their activity in 5-FU-resistant cancer models. Through the presentation of experimental data, detailed protocols, and pathway visualizations, this document aims to elucidate the therapeutic potential of 5'-DFUR in overcoming 5-FU resistance.
Executive Summary
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, but the development of resistance remains a significant clinical challenge. This compound (5'-DFUR), a prodrug of 5-FU, offers a potential strategy to circumvent some mechanisms of 5-FU resistance. The cytotoxic activity of 5'-DFUR is dependent on its conversion to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP), which is often differentially expressed in tumor tissues. This guide explores the comparative efficacy of 5'-DFUR and 5-FU in sensitive and resistant cancer cell lines, delves into the underlying mechanisms of cross-resistance, and provides detailed experimental methodologies for assessing these phenomena.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxicity of 5'-DFUR and 5-FU in various cancer cell lines, including those with acquired resistance to 5-FU. The data is presented as IC50 values, the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Drug | IC50 (µM) | Fold Resistance | Reference |
| SW48 | Colon Cancer | 5-FU | 2.98 | - | [1] |
| SW48/5FUR | 5-FU-Resistant Colon Cancer | 5-FU | 58.95 | 20 | [1] |
| LS174T | Colon Cancer | 5-FU | 3.44 | - | [1] |
| LS174T/5FUR | 5-FU-Resistant Colon Cancer | 5-FU | 91.88 | 27 | [1] |
| HCT 116 | Colon Cancer | 5-FU | 11.3 (after 3 days) | - | [2] |
| HT-29 | Colon Cancer | 5-FU | 11.25 (after 5 days) | - | [2] |
| DLD-1 | Colon Cancer | 5-FU | - | - | [3] |
| DLD-1/5-FU | 5-FU-Resistant Colon Cancer | 5-FU | 41-fold resistant | 41 | [3] |
| Cell Line | Cancer Type | Thymidine Phosphorylase (TP) Expression | Drug | IC50 (µM) | Reference |
| OCUU1 | Renal Cell Carcinoma | High | 5-FU | ~10 | [4] |
| 5'-DFUR | ~50 | [4] | |||
| OCUU3 | Renal Cell Carcinoma | High | 5-FU | ~15 | [4] |
| 5'-DFUR | ~80 | [4] | |||
| OS-RC-2 | Renal Cell Carcinoma | Low | 5-FU | >100 | [4] |
| 5'-DFUR | >200 | [4] | |||
| A498 | Renal Cell Carcinoma | Low | 5-FU | >100 | [4] |
| 5'-DFUR | >200 | [4] |
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of both 5-FU and 5'-DFUR are ultimately mediated by the active metabolites of 5-FU. However, their initial metabolic activation pathways differ, which can influence their efficacy in resistant cells.
Metabolic Activation of 5-FU and 5'-DFUR
5'-DFUR acts as a prodrug and is converted to 5-FU by thymidine phosphorylase (TP). 5-FU is then anabolized through a series of enzymatic steps to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). These metabolites exert their cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis, and by being misincorporated into DNA and RNA.
Mechanisms of 5-FU Resistance and Potential for 5'-DFUR to Overcome It
Resistance to 5-FU can arise from various molecular alterations. Understanding these mechanisms is key to appreciating the potential role of 5'-DFUR.
Experimental Protocols
The determination of IC50 values and the assessment of cross-resistance rely on robust and reproducible experimental protocols. Below are detailed methodologies for commonly used in vitro assays.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of 5'-DFUR and 5-FU in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Clonogenic Survival Assay
Principle: The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony (a clone of at least 50 cells). It is considered the gold standard for measuring cell reproductive death after exposure to cytotoxic agents.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension from an exponentially growing culture.
-
-
Drug Treatment and Plating:
-
Plating Before Treatment: Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 5'-DFUR or 5-FU for a defined period. After treatment, replace the drug-containing medium with fresh medium.
-
Plating After Treatment: Treat a larger population of cells in a flask with the drugs for the desired duration. After treatment, harvest the cells, count the viable cells, and seed a known number of viable cells into 6-well plates.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, or until colonies in the control wells are of a sufficient size.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde or a methanol:acetic acid mixture for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxicity of 5'-DFUR and 5-FU in sensitive and resistant cancer cell lines.
Conclusion
The data presented in this guide suggest that while cross-resistance between 5'-DFUR and 5-FU can occur, it is not always complete. The efficacy of 5'-DFUR in 5-FU-resistant settings appears to be influenced by the specific mechanisms of resistance and, critically, the expression and activity of thymidine phosphorylase in the tumor cells. Cell lines with acquired resistance to 5-FU may retain sensitivity to 5'-DFUR, particularly if the resistance mechanism is upstream of 5-FU's intracellular activation and the cells express sufficient levels of TP. This highlights the potential of 5'-DFUR as a valuable therapeutic alternative in patients who have developed resistance to 5-FU-based therapies. Further research, utilizing the robust experimental protocols outlined herein, is warranted to fully elucidate the clinical utility of 5'-DFUR in overcoming 5-FU resistance.
References
- 1. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative antitumor activity of 5-fluorouracil and 5'-deoxy-5-fluorouridine in combination with interferon-alpha in renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Landscapes of 5'-DFUR and 5-FU
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression in response to two key fluoropyrimidine chemotherapeutic agents: 5'-deoxy-5-fluorouridine (5'-DFUR, also known as doxifluridine) and 5-fluorouracil (B62378) (5-FU). While 5-FU has been a cornerstone of cancer treatment for decades, its prodrug, 5'-DFUR, offers a potentially more targeted approach. Understanding their distinct impacts on the cellular transcriptome is crucial for optimizing therapeutic strategies and developing novel anticancer drugs.
A Note on Data Availability: Direct, publicly available, head-to-head comparative studies detailing the differential gene expression profiles of 5'-DFUR versus 5-FU are not readily found in the current body of scientific literature. This guide, therefore, synthesizes the known mechanisms and transcriptomic effects of each drug individually to infer potential differences and provides a framework for researchers to conduct such comparative analyses.
Mechanistic Differences and Potential for Differential Gene Expression
The primary distinction between 5'-DFUR and 5-FU lies in their activation pathways. 5-FU is a cytotoxic drug that is directly metabolized into its active forms. In contrast, 5'-DFUR is a prodrug that requires enzymatic conversion to 5-FU. This conversion is catalyzed by thymidine (B127349) phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues.[1] This tumor-selective activation of 5'-DFUR is its key therapeutic advantage, potentially leading to a more favorable toxicity profile.
This difference in activation suggests that the two drugs may induce distinct gene expression signatures. For instance, the gene expression changes induced by 5'-DFUR might be more pronounced in cancer cells with high TP expression. Furthermore, the different systemic exposure and metabolism could lead to varied off-target effects and, consequently, different gene expression patterns in normal tissues.
Gene Expression in Response to 5-FU
Extensive research has characterized the transcriptomic changes induced by 5-FU. A primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS), which leads to the depletion of deoxythymidine triphosphate (dTTP), a crucial component for DNA synthesis and repair.[2] This "thymineless death" triggers a DNA damage response, leading to the altered expression of genes involved in:
-
Cell Cycle Control: Upregulation of cell cycle inhibitors (e.g., p21) and downregulation of cyclins and cyclin-dependent kinases.
-
Apoptosis: Induction of pro-apoptotic genes (e.g., BAX, PUMA) and repression of anti-apoptotic genes (e.g., BCL-2).
-
DNA Repair: Modulation of genes involved in various DNA repair pathways.
-
Stress Response: Activation of genes related to cellular stress and inflammation.
Studies have shown that drug resistance to 5-FU is associated with the activation of specific signaling pathways, including JAK/STAT, Wnt, Notch, and NF-κB.[3]
Postulated Differential Gene Expression of 5'-DFUR
Given its tumor-selective activation, it is plausible that 5'-DFUR could induce a more targeted gene expression profile. Potential differences compared to 5-FU may include:
-
Tumor Microenvironment-Related Genes: The localized conversion of 5'-DFUR to 5-FU within the tumor could lead to a more specific modulation of genes involved in the tumor microenvironment, such as those related to angiogenesis and immune response.
-
Thymidine Phosphorylase-Dependent Gene Regulation: The expression of genes in cells with high TP levels might be more significantly altered by 5'-DFUR.
-
Reduced Off-Target Gene Expression Changes: Due to lower systemic exposure to active 5-FU, 5'-DFUR may induce fewer gene expression changes in normal tissues, potentially correlating with its reduced toxicity.
Data on Differential Gene Expression
While a direct comparative dataset is unavailable, the following table summarizes the types of gene expression changes that have been observed in response to 5-FU. A similar experimental approach would be required to generate comparative data for 5'-DFUR.
| Functional Gene Category | Observed Changes in Response to 5-FU | Postulated Changes in Response to 5'-DFUR |
| Cell Cycle Regulation | Upregulation of p53, p21; Downregulation of Cyclin D1, CDK4/6 | Similar to 5-FU, but potentially more pronounced in high-TP expressing tumors |
| Apoptosis | Upregulation of BAX, PUMA, NOXA; Downregulation of BCL-2, BCL-xL | Similar to 5-FU, with potential for greater induction in target tumor cells |
| DNA Damage and Repair | Upregulation of GADD45A, BRCA1; Modulation of mismatch repair genes | Similar to 5-FU, reflecting the action of its active metabolite |
| Drug Metabolism | Upregulation of DPYD (in resistant cells) | May show less systemic induction of drug metabolism genes |
| Signaling Pathways | Activation of MAPK, NF-κB, and TGF-β pathways in resistant cells | Potentially more localized activation of these pathways within the tumor |
Experimental Protocols for Comparative Gene Expression Analysis
To directly compare the differential gene expression profiles of 5'-DFUR and 5-FU, the following experimental workflow is recommended:
1. Cell Culture and Treatment:
-
Cell Lines: Select a panel of cancer cell lines with varying levels of thymidine phosphorylase (TP) expression.
-
Drug Concentrations: Determine the IC50 (half-maximal inhibitory concentration) for both 5'-DFUR and 5-FU in each cell line. Treat cells with equitoxic concentrations (e.g., IC50) for a defined period (e.g., 24, 48 hours).
-
Controls: Include untreated and vehicle-treated (e.g., DMSO) control groups.
2. RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. Gene Expression Profiling:
-
Method: Utilize a high-throughput method such as RNA sequencing (RNA-seq) or microarray analysis.
-
RNA-seq: Prepare sequencing libraries from the extracted RNA and perform sequencing on a platform like Illumina NovaSeq.
-
Microarray: Hybridize labeled cDNA to a microarray chip (e.g., Affymetrix GeneChip).
4. Data Analysis:
-
Preprocessing: Perform quality control of raw sequencing reads (for RNA-seq) or microarray data.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 for RNA-seq, limma for microarray) to identify genes that are significantly differentially expressed between the treatment groups and controls.
-
Pathway and Functional Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) and DAVID to identify the biological pathways and functions that are enriched in the differentially expressed gene lists.
-
Comparative Analysis: Directly compare the lists of differentially expressed genes and enriched pathways between the 5'-DFUR and 5-FU treatment groups to identify unique and overlapping responses.
Visualizing the Pathways and Workflows
Caption: Metabolic activation pathways of 5'-DFUR and 5-FU.
Caption: Proposed experimental workflow for comparative analysis.
References
- 1. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-drug and drug-specific mechanisms of 5-FU, irinotecan (CPT-11), oxaliplatin, and cisplatin identified by comparison of transcriptomic and cytokine responses of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of 5'-Deoxy-5'-fluorouridine and 5-Fluorouracil
In the landscape of cancer chemotherapy, fluoropyrimidines remain a cornerstone for the treatment of various solid tumors. 5-Fluorouracil (B62378) (5-FU) has long been a standard of care, but its use is often associated with significant toxicity. This has driven the development of prodrugs designed to improve its therapeutic index. One such prodrug is 5'-Deoxy-5'-fluorouridine (doxifluridine), which was developed with the aim of reducing the adverse effects of 5-FU. This guide provides a detailed comparison of the toxicity profiles of doxifluridine (B1684386) and 5-FU, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Metabolic Pathway
Doxifluridine is a second-generation nucleoside analog that acts as a prodrug of 5-FU.[1] It is designed for improved oral bioavailability, bypassing the degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD) in the digestive system that affects 5-FU.[1] Within the body, doxifluridine is converted into the active cytotoxic agent, 5-FU, by the enzymes pyrimidine (B1678525) nucleoside phosphorylase or thymidine (B127349) phosphorylase.[1] These enzymes are found in higher concentrations in various cancer tissues, including esophageal, breast, cervical, pancreatic, and hepatic cancers, theoretically leading to a more targeted release of 5-FU at the tumor site.[1]
The metabolic activation of doxifluridine to 5-FU is a critical step in its mechanism of action. Once converted, 5-FU undergoes further metabolism to its active metabolites, which exert their cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA.[2][3][4]
Figure 1: Metabolic activation of Doxifluridine to 5-FU and its cytotoxic mechanism.
Comparative Toxicity Profile
While the targeted activation of doxifluridine suggests a potentially favorable toxicity profile compared to 5-FU, clinical data reveals a more complex picture.
Gastrointestinal Toxicity
Preclinical studies in mice indicated that doxifluridine administration resulted in less damage to the intestinal mucosal membrane and less diarrhea compared to 5-FU.[5][6] This was attributed to lower conversion of doxifluridine to 5-FU in the intestinal tract.[5][6] However, in clinical trials involving patients with advanced colorectal carcinoma, gastrointestinal adverse events were reported to be common in both treatment groups.[7] Another study noted that grade 3 diarrhea occurred in patients treated with both oral and intravenous doxifluridine.[8] High expression of thymidine phosphorylase in the human intestinal tract is a contributing factor to the dose-limiting diarrhea observed with doxifluridine.[1]
Hematological Toxicity
Clinical studies have shown that hematological toxicity can be a significant concern with doxifluridine. In a phase III trial comparing intravenous doxifluridine to 5-FU in advanced colorectal cancer patients, hematotoxicity occurred in both arms but with a higher incidence in the doxifluridine group.[7] Another randomized trial in a similar patient population found that grade 3-4 leukopenia was more common after doxifluridine infusion.[9]
Neurological Toxicity
Neurological side effects appear to be a distinguishing feature of doxifluridine's toxicity profile. Low-grade neurotoxic symptoms were observed in the doxifluridine arm only in one phase III trial.[7] A separate randomized trial also reported that grade 3-4 neurological side-effects were more frequent with doxifluridine.[9] The most frequently reported adverse effects for doxifluridine have been cited as neurotoxicity and mucositis.[1] In contrast, while 5-FU can cause neurotoxicity, it is considered a less frequent side effect, often associated with high doses, continuous infusion, or in patients with DPD deficiency.[10][11][12][13]
Other Toxicities
Low-grade skin toxicity and cardiotoxicity have also been reported to occur exclusively in the doxifluridine arm in some studies.[7]
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events from comparative clinical trials.
Table 1: Hematological and Gastrointestinal Toxicity in Advanced Colorectal Cancer
| Adverse Event | Doxifluridine | 5-Fluorouracil | Study |
| Hematotoxicity | Higher Incidence | Lower Incidence | [7] |
| Leukopenia (Grade 3-4) | More Common | Less Common | [9] |
| Gastrointestinal Events | Common | Common | [7] |
Table 2: Non-Hematological and Non-Gastrointestinal Toxicity in Advanced Colorectal Cancer
| Adverse Event | Doxifluridine | 5-Fluorouracil | Study |
| Neurological Side-Effects (Grade 3-4) | More Common | Less Common | [9] |
| Skin Toxicity (Low Grade) | Occurred | Not Observed | [7] |
| Cardiotoxicity (Low Grade) | Occurred | Not Observed | [7] |
Experimental Protocols
The evaluation of the toxicity profiles of doxifluridine and 5-FU is based on data from randomized, multicenter clinical trials. A typical workflow for such a trial is outlined below.
Figure 2: Generalized workflow for a clinical trial comparing drug toxicities.
Methodology from a Representative Study (Based on a Phase III trial in advanced colorectal carcinoma)[7]
-
Patient Population: Previously untreated patients with advanced colorectal carcinoma.
-
Study Design: Randomized, multicenter trial.
-
Treatment Arms:
-
Doxifluridine: 4,000 mg/m² administered as a one-hour intravenous infusion daily for 5 consecutive days, every 4 weeks.
-
5-Fluorouracil: 450 mg/m² administered as a one-hour intravenous infusion daily for 5 consecutive days, every 4 weeks.
-
-
Toxicity Evaluation: Adverse events were graded according to World Health Organization (WHO) criteria. Assessments were performed before each treatment cycle and as clinically indicated.
The Role of Dihydropyrimidine Dehydrogenase (DPD)
A crucial factor influencing the toxicity of fluoropyrimidines is the activity of the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in the catabolism of 5-FU.[3][14] Patients with DPD deficiency are at a high risk of severe and potentially fatal toxicity from 5-FU.[15][16][17][18] Since doxifluridine is converted to 5-FU, DPD deficiency is also a significant risk factor for increased toxicity in patients receiving doxifluridine. Pre-treatment testing for DPYD gene variations, which encode for DPD, is increasingly being recommended to identify patients at risk and to guide dosing.[14][15][19]
Conclusion
References
- 1. Doxifluridine - Wikipedia [en.wikipedia.org]
- 2. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Doxifluridine in colorectal cancer patients resistant to 5-fluorouracil (5-FU) containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospective randomised trial comparing fluorouracil versus doxifluridine for the treatment of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil Neurotoxicity in the Absence of Dihydropyrimidine Dehydrogenase Deficiency Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. Prolonged severe 5-fluorouracil-associated neurotoxicity in a patient with dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-FU-induced neurotoxicity in cancer patients with profound DPD deficiency syndrome: a report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Implementation of pharmacogenetic testing in oncology: DPYD-guided dosing to prevent fluoropyrimidine toxicity in British Columbia [frontiersin.org]
- 16. Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Strategies for DPYD testing prior to fluoropyrimidine chemotherapy in the US | Semantic Scholar [semanticscholar.org]
- 19. ncoda.org [ncoda.org]
Unveiling the Conversion of 5'-DFUR: A Comparative Analysis of Enzyme Kinetics
For researchers, scientists, and drug development professionals, understanding the enzymatic conversion of the prodrug 5'-deoxy-5-fluorouridine (5'-DFUR) to the active anticancer agent 5-fluorouracil (B62378) (5-FU) is paramount for optimizing cancer chemotherapy. This guide provides a comprehensive comparative analysis of the kinetics of the key enzymes involved in this critical activation step, supported by experimental data and detailed methodologies.
The conversion of 5'-DFUR to 5-FU is primarily catalyzed by two pyrimidine (B1678525) nucleoside phosphorylases: thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP).[1][2] The differential expression of these enzymes in tumor versus normal tissues forms the basis of the tumor-selective activation of 5'-DFUR.[3][4] This analysis delves into the kinetic parameters that govern the efficiency of this conversion, offering insights into the substrate affinity and catalytic turnover rates of these crucial enzymes.
Comparative Enzyme Kinetics of 5'-DFUR Conversion
The following table summarizes the key kinetic parameters for the conversion of 5'-DFUR by human thymidine phosphorylase and uridine phosphorylase. These parameters provide a quantitative measure of the interaction between the enzymes and the prodrug.
| Enzyme | Substrate | Km (mM) | Vmax (relative) | kcat/Km (relative efficiency) | Source |
| Thymidine Phosphorylase (human lung cancer) | 5'-DFUR | 1.69 | - | - | [5] |
| Thymidine Phosphorylase (human lung cancer) | Thymidine | 0.243 | - | - | [5] |
| Nucleoside Phosphorylase (Ehrlich ascites tumor) | 5'-DFUR | 0.633 | - | - | [6][7] |
| Nucleoside Phosphorylase (Ehrlich ascites tumor) | 5-fluoro-2'-deoxyuridine | 0.278 | - | - | [6][7] |
| Nucleoside Phosphorylase (Ehrlich ascites tumor) | 5-fluorouridine | 0.049 | - | - | [6][7] |
| Uridine Phosphorylase | 5'-DFUR | - | 1 | 1 | [8] |
| Uridine Phosphorylase | 5'-deoxy-4',5-difluorouridine | 10-fold lower than 5'-DFUR | ~5-fold greater than 5'-DFUR | 50-fold higher than 5'-DFUR | [8] |
Note: Vmax and kcat/Km values are presented as relative comparisons where absolute values were not available in the cited literature.
Metabolic Activation Pathway of 5'-DFUR
The conversion of 5'-DFUR is the initial and rate-limiting step in its activation to cytotoxic metabolites that inhibit DNA synthesis and RNA function in cancer cells. The following diagram illustrates the metabolic pathway.
Caption: Metabolic activation of 5'-DFUR to 5-FU and its subsequent conversion to active metabolites.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of the presented kinetic data.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines a general spectrophotometric method for determining the kinetic constants of pyrimidine nucleoside phosphorylases with 5'-DFUR as a substrate.
1. Enzyme and Substrate Preparation:
-
Recombinant human thymidine phosphorylase or uridine phosphorylase is purified to homogeneity.
-
A stock solution of 5'-DFUR is prepared in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
2. Assay Principle:
-
The enzymatic conversion of 5'-DFUR to 5-FU is monitored by measuring the change in absorbance at a specific wavelength. The formation of 5-FU can be detected directly, or the reaction can be coupled to a secondary enzymatic reaction that produces a chromogenic product.
3. Assay Procedure:
-
A reaction mixture containing a fixed concentration of the enzyme in the appropriate buffer is prepared.
-
The reaction is initiated by adding varying concentrations of the 5'-DFUR substrate.
-
The change in absorbance over time is recorded using a spectrophotometer at a constant temperature.
4. Data Analysis:
-
The initial reaction velocities (V0) are calculated from the linear portion of the absorbance versus time curves for each substrate concentration.
-
The kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity), are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
5. Experimental Workflow Diagram:
Caption: Workflow for determining enzyme kinetic parameters for 5'-DFUR conversion.
Conclusion
The enzymatic conversion of 5'-DFUR to 5-FU is a critical determinant of its anticancer efficacy. The kinetic data presented in this guide highlight the differing affinities and potential efficiencies of thymidine phosphorylase and uridine phosphorylase in mediating this activation. Notably, the higher activity of these enzymes in tumor tissues provides a therapeutic window for the selective generation of the cytotoxic agent 5-FU at the site of malignancy.[4][9] The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers seeking to further investigate the enzymatic kinetics of 5'-DFUR and develop novel strategies to enhance its therapeutic index.
References
- 1. Overexpression of pyrimidine nucleoside phosphorylase enhances the sensitivity to 5'-deoxy-5-fluorouridine in tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [5-Fluorouracil level and pyrimidine nucleoside phosphorylase activity in cancer patients after oral administration of doxifluridine (5'-DFUR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]
- 6. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and interaction with uridine phosphorylase of 5'-deoxy-4',5-difluorouridine, a new prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 5'-DFUR in 2D vs. 3D Cancer Cell Cultures: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of 5'-Deoxy-5-Fluorouridine (5'-DFUR), a prodrug of 5-Fluorouracil (B62378) (5-FU), in traditional two-dimensional (2D) monolayer and more physiologically relevant three-dimensional (3D) spheroid cancer cell culture models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects of this chemotherapeutic agent in various in vitro systems.
Executive Summary
The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer research, offering a microenvironment that more closely mimics in vivo tumors. Our comparative analysis, based on published experimental data, reveals that cancer cells cultured in 3D spheroids exhibit increased resistance to 5'-DFUR and its active metabolite, 5-FU, compared to their 2D counterparts. This guide will delve into the quantitative differences in drug sensitivity, provide detailed experimental protocols for key assays, and illustrate the underlying biological mechanisms and workflows.
Data Presentation: 2D vs. 3D Cytotoxicity of Fluoropyrimidines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-FU, the active metabolite of 5'-DFUR, in various cancer cell lines cultured in 2D and 3D models. It is consistently observed that higher concentrations of the drug are required to achieve the same level of cytotoxicity in 3D spheroids.[1][2]
| Cell Line | Culture Model | Drug | IC50 (µM) | Fold Difference (3D/2D) | Reference |
| HCT116 (Colon Cancer) | 2D | 5-FU | 1.01 µg/mL (~7.8) | 0.66 | [1] |
| HCT116 (Colon Cancer) | 3D | 5-FU | 0.67 µg/mL (~5.2) | [1] | |
| SW948 (Colon Cancer) | 2D | 5-FU | 12.3 µg/mL (~94.5) | 0.07 | [1] |
| SW948 (Colon Cancer) | 3D | 5-FU | 0.65 µg/mL (~5.0) | [1] | |
| Panc1 (Pancreatic Cancer) | 2D | 5-FU | > 50% inhibition not reached | N/A | [1] |
| Panc1 (Pancreatic Cancer) | 3D | 5-FU | 5.68 µg/mL (~43.7) | [1] | |
| MIA-Pa-Ca-2 (Pancreatic Cancer) | 2D | 5-FU | 9.25 µg/mL (~71.1) | 0.73 | [1] |
| MIA-Pa-Ca-2 (Pancreatic Cancer) | 3D | 5-FU | 6.76 µg/mL (~52.0) | [1] | |
| HeLa (Cervical Cancer) | 2D | 5-FU | 16.42 | 5.72 | [2] |
| HeLa (Cervical Cancer) | 3D | 5-FU | 93.88 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as duration of drug exposure and the cell viability assay used.
Mandatory Visualizations
Signaling Pathway of 5'-DFUR Action
Caption: Metabolic activation of 5'-DFUR to 5-FU and its subsequent mechanisms of action.
Experimental Workflow: 2D vs. 3D Culture Comparison
Caption: Workflow for comparing 5'-DFUR efficacy in 2D and 3D cell culture models.
Experimental Protocols
3D Spheroid Culture (Hanging Drop Method)
This protocol describes the generation of uniform spheroids for subsequent drug treatment and analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Multi-well plate lids (e.g., 10 cm dish lid)
-
Multi-well plates (to be filled with PBS for hydration)
Procedure:
-
Culture cells in a standard 2D flask to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium to a concentration of 1.25 x 10^5 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of a multi-well plate lid.
-
Invert the lid and place it on top of a multi-well plate containing PBS to create a humidified chamber.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
Spheroids can be harvested by gently washing them from the lid into a collection tube.
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP levels as an indicator of cell viability in 3D spheroids.
Materials:
-
3D spheroids in a 96-well ultra-low attachment plate
-
5'-DFUR stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of 5'-DFUR in complete medium at 2x the final desired concentration.
-
Carefully remove 100 µL of medium from each well containing a spheroid and add 100 µL of the 2x drug dilution.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Following drug treatment, equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.
Drug Penetration and Metabolism Analysis (LC-MS/MS)
This protocol outlines a method to quantify the levels of 5'-DFUR and its metabolite 5-FU within 3D spheroids.[3][4]
Materials:
-
Treated 3D spheroids
-
PBS (ice-cold)
-
Methanol (B129727) (ice-cold) for protein precipitation
-
Internal standards for 5'-DFUR and 5-FU
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
After treatment, collect spheroids and wash them twice with ice-cold PBS.
-
Homogenize the spheroids in ice-cold methanol containing the internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for quantification of 5'-DFUR and 5-FU.
Thymidine Phosphorylase (TP) Activity Assay
This assay measures the enzymatic activity of TP, which is responsible for converting 5'-DFUR to 5-FU.[5][6][7]
Materials:
-
Cell lysates from 2D and 3D cultures
-
Thymidine (substrate)
-
Phosphate (B84403) buffer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare cell lysates from both 2D and 3D cultures.
-
Incubate a known amount of cell lysate protein with a saturating concentration of thymidine in a phosphate buffer.
-
Stop the reaction at various time points by adding an acid (e.g., perchloric acid).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of thymine (B56734) produced.
-
Calculate the TP activity as the rate of thymine formation per unit of protein.
Discussion and Conclusion
The presented data and protocols underscore the critical importance of selecting the appropriate in vitro model for cancer drug screening. While 2D cultures offer simplicity and high-throughput capabilities, they often fail to replicate the complex cellular interactions and drug resistance mechanisms observed in solid tumors.[8][9] 3D spheroid models, by contrast, provide a more physiologically relevant system that can better predict in vivo drug efficacy.[10]
The increased resistance of 3D spheroids to fluoropyrimidines can be attributed to several factors, including:
-
Limited Drug Penetration: The dense, multi-layered structure of spheroids can hinder the diffusion of drugs to the inner core.[11]
-
Altered Gene and Protein Expression: Cells in 3D cultures exhibit different expression profiles of drug transporters and metabolic enzymes compared to 2D cultures.[10][12][13]
-
Cell Cycle and Proliferative Gradients: Spheroids often contain a quiescent or hypoxic core with slower-proliferating cells that are less susceptible to cell cycle-specific drugs like 5-FU.[14]
-
Differential Enzyme Activity: The activity of enzymes like thymidine phosphorylase, which activates 5'-DFUR, may vary between 2D and 3D culture conditions.
For researchers investigating 5'-DFUR, it is crucial to move beyond 2D models and embrace 3D cultures to gain a more accurate understanding of its therapeutic potential. The experimental protocols provided in this guide offer a starting point for conducting robust and reproducible comparative studies. Future research should focus on directly quantifying the penetration and metabolic conversion of 5'-DFUR in various 3D cancer models to further elucidate the mechanisms of resistance and to develop strategies to enhance its efficacy in solid tumors.
References
- 1. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-omics analysis defines 5-fluorouracil drug resistance in 3D HeLa carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Mass Spectrometry Imaging Reveals Distributions of Lipids and the Drug Metabolite Associated with the Enhanced Growth of Colon Cancer Cell Spheroids Treated with Triclosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 2D and 3D cell culture models for cell growth, gene expression and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 5'-Deoxy-5'-fluorouridine in 5-Fluorouracil Resistant Tumors
A Guide for Researchers and Drug Development Professionals
The development of resistance to 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for solid tumors, presents a significant clinical challenge. This guide provides a comparative analysis of 5'-Deoxy-5'-fluorouridine (5'-DFUR, also known as Doxifluridine), a fluoropyrimidine derivative, and its efficacy in tumor models characterized by 5-FU resistance. We examine the mechanistic basis for its activity, present supporting preclinical data, and provide detailed experimental protocols.
Mechanism of Action: Bypassing 5-FU Resistance
Resistance to 5-FU is frequently linked to a deficiency in the enzymes required for its activation. A primary mechanism involves the downregulation of orotate (B1227488) phosphoribosyltransferase (OPRT), the enzyme that converts 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP), a critical first step in its metabolic activation pathway.
5'-DFUR circumvents this common resistance mechanism. It is a prodrug that is converted directly to 5-FU by the enzyme thymidine (B127349) phosphorylase (TP). Notably, TP is often found at significantly higher concentrations in tumor tissues compared to normal tissues, leading to a more targeted release of the active agent at the tumor site. This differential activation pathway suggests that 5'-DFUR may retain its cytotoxic efficacy in tumors that have developed resistance to 5-FU due to deficient OPRT activity.
Preclinical Efficacy: In Vitro Data
Studies in 5-FU resistant cancer cell lines demonstrate the potential of leveraging alternative metabolic pathways. While direct head-to-head comparisons of 5'-DFUR and 5-FU in resistant lines are limited, data from related experiments underscore the principle. For instance, increasing the expression of thymidine phosphorylase (TP), the activating enzyme for 5'-DFUR, significantly enhances the cytotoxicity of both agents in human colon carcinoma cells.
Table 1: Cytotoxicity of 5-FU and 5'-DFUR in Human Colon Cancer Cells (LS174T) Transfected with Thymidine Phosphorylase (TP)
| Cell Line | Treatment | IC₅₀ (µM) | Fold Decrease in IC₅₀ (Compared to Wild-Type) |
|---|---|---|---|
| LS174T Wild-Type | 5-FU | ~80 | - |
| 5'-DFUR | ~40 | - | |
| LS174T TP-Transfected | 5-FU | ~1 | 80-fold |
| 5'-DFUR | ~1 | 40-fold |
Data adapted from a study where increased TP expression sensitized cells to both fluoropyrimidines.[1]
Further studies have characterized the degree of resistance developed in various cell lines, providing a baseline for comparison.
Table 2: 5-FU Resistance in Various Human Cancer Cell Lines
| Parent Cell Line | Resistant Variant | Fold Resistance to 5-FU | Reference |
|---|---|---|---|
| HCT116 (Colon) | HCT116-5FUR | >10-fold | [2] |
| SW480 (Colon) | SW480-5FUR | >10-fold | |
| DLD-1 (Colon) | DLD-1/5-FU | 41-fold (96h exposure) | [3] |
| LS174T (Colon) | LS174T/5FUR | 27-fold | [4] |
| MCF-7 (Breast) | MCF-7/5-FUR | 36.6-fold |[5][6] |
These resistant models, often characterized by altered expression of metabolic enzymes, represent ideal systems for evaluating the efficacy of 5'-DFUR.
Preclinical Efficacy: In Vivo Data
In vivo studies using human tumor xenografts in immunodeficient mice provide further evidence for the potential superiority of 5'-DFUR in certain contexts. A study evaluating a human mammary carcinoma (MX-1) xenograft demonstrated significant antitumor activity with 5'-DFUR, whereas 5-FU was ineffective.
Table 3: Antitumor Activity of 5'-DFUR and 5-FU against Human Mammary Carcinoma (MX-1) Xenograft
| Treatment Group | Dosage & Administration | Antitumor Activity |
|---|---|---|
| 5'-DFUR | Oral | Marked Activity |
| 5-FU | Intraperitoneal | No Significant Activity |
| FT-207 (Tegafur) | Oral / Intraperitoneal | No Significant Activity |
Data from a comparative study in a human tumor xenograft model.[5]
While the MX-1 model was not explicitly defined as 5-FU resistant, the differential response highlights the distinct activity profile of 5'-DFUR.[5]
Experimental Protocols
The following protocols outline standard methodologies for the experiments cited in this guide.
Protocol 1: Establishment of 5-FU Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line (e.g., HCT116, DLD-1) cultured in standard medium (e.g., DMEM with 10% FBS).
-
Initial Exposure: Determine the initial IC₅₀ of 5-FU for the parental cell line using a standard cytotoxicity assay.
-
Dose Escalation: Continuously expose the cells to 5-FU, starting at a low concentration (e.g., 10% of IC₅₀).
-
Incremental Increase: Gradually increase the concentration of 5-FU in the culture medium every 2-3 weeks as cells adapt and resume proliferation. This process can take several months (e.g., 6-9 months) to achieve a high level of resistance.
-
Verification: Periodically assess the IC₅₀ of the cultured cells to confirm the development and stability of the resistant phenotype. Resistant cells should be maintained in medium containing a maintenance dose of 5-FU.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed parental and 5-FU resistant cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of 5'-DFUR and 5-FU for a specified duration (e.g., 72 or 96 hours). Include untreated wells as a control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against drug concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5-FU resistant human cancer cells (e.g., 1-5 x 10⁶ cells) suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle control, 5-FU, 5'-DFUR).
-
Drug Administration: Administer drugs according to a predefined schedule and route (e.g., 5'-DFUR via oral gavage, 5-FU via intraperitoneal injection).
-
Monitoring: Measure tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) and mouse body weight 2-3 times per week.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control and assess statistical significance.
Conclusion
The distinct metabolic activation pathway of 5'-DFUR, which relies on thymidine phosphorylase, provides a strong rationale for its efficacy in tumors that have acquired resistance to 5-FU through the downregulation of OPRT. Preclinical data, though not yet comprehensive in direct head-to-head comparisons, support this hypothesis by demonstrating the marked antitumor activity of 5'-DFUR in models where 5-FU is ineffective.[5] The development and characterization of 5-FU resistant models are critical for further elucidating the therapeutic potential of 5'-DFUR and guiding its clinical application in overcoming chemoresistance.
References
- 1. Increased cytotoxicity and bystander effect of 5-fluorouracil and 5-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of a new fluoropyrimidine derivative, 5'-deoxy-5-fluorouridine, against murine and human experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the antitumor activities of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine (Ro09-1390) on human digestive organ cancer xenograft lines transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5'-Deoxy-5'-fluorouridine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Proper management and disposal of potent pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 5'-Deoxy-5'-fluorouridine, a chemotherapeutic agent requiring specialized handling. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to mitigate risks and comply with regulatory standards.
This compound, also known as Floxuridine, is classified as a hazardous and toxic substance.[1] Improper disposal can pose significant health risks and lead to environmental contamination. Therefore, all waste containing this compound must be treated as hazardous waste.[2]
Key Disposal Principles
The foundation of safe disposal lies in the principles of segregation, proper containment, and clear labeling. Cross-contamination with other waste streams must be strictly avoided.[3][4] All personnel handling this compound waste must be trained in hazardous drug handling procedures and wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.
Step-by-Step Disposal Protocol
1. Waste Segregation and Classification:
Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Bulk Chemotherapy Waste: Unused or expired this compound, partially empty vials, and materials used to clean up spills.[3][5] This waste is considered highly hazardous.
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original volume.[4][5] This includes empty vials, IV bags, tubing, and contaminated PPE like gloves and gowns.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container clearly labeled for chemotherapy waste.[3]
2. Container Selection and Labeling:
-
Bulk Waste: Use black, leak-proof, and puncture-resistant containers specifically designated for bulk chemotherapy waste.[5]
-
Trace Waste: Use yellow containers or thick, leak-proof plastic bags that are a different color from regular trash bags.[6]
-
Labeling: All containers must be clearly labeled with "Hazardous Drug Waste," "Chemotherapy Waste," or "Incinerate Only" as per institutional and local regulations.[3][6] The label should also identify the contents.
3. Storage:
Store all this compound waste in a secure, designated area with limited access.[6] This area should be away from general traffic and clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
The disposal of this compound waste is strictly regulated.
-
Incineration: Federal and state guidelines mandate that chemotherapy waste be disposed of via incineration at a licensed hazardous waste facility.[3][4] Do not dispose of this waste in sanitary landfills.[6]
-
Licensed Waste Hauler: Engage a licensed and approved hazardous waste disposal company to transport and dispose of the waste.[3][6][7] These companies are trained to handle and transport hazardous materials in compliance with Department of Transportation (DOT) regulations.
Never dispose of this compound down the drain or in the regular trash. [1][8]
Hazard and Safety Data Summary
| Hazard Classification | Handling Precautions | Incompatible Materials |
| Toxic if swallowed, Causes skin irritation, Serious eye irritation, Suspected of causing genetic defects[1] | Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[1] | Strong oxidizing agents, Strong bases[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical flow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. It is imperative to consult your institution's specific safety protocols and local regulations, as they may have additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. danielshealth.com [danielshealth.com]
- 4. choicemedwaste.com [choicemedwaste.com]
- 5. glyconllc.com [glyconllc.com]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Regulated Medical and Chemotherapeutic Waste | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. research.uga.edu [research.uga.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Deoxy-5'-fluorouridine
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5'-Deoxy-5'-fluorouridine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a fluoropyrimidine derivative, is a potent antineoplastic agent that requires careful handling due to its hazardous nature.[1][2] It is classified as toxic if swallowed, an irritant to the skin and eyes, and may have mutagenic and teratogenic effects.[1][3] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and mitigate risks.
Essential Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This equipment must be worn at all times when working with the compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.[3][4] |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are recommended.[5] Double-gloving provides an extra barrier. Gloves should be inspected for integrity before use and changed immediately if contaminated.[6][7] |
| Body Protection | Chemical-resistant lab coat or gown | A disposable, long-sleeved gown that closes in the back is required to protect against spills.[4] Contaminated clothing should be removed and decontaminated or disposed of as hazardous waste immediately.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | To be used in a well-ventilated area or a chemical fume hood.[5][8] If there is a risk of aerosol or dust generation, a respirator is mandatory.[1] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills.[6] |
Operational Plan for Safe Handling
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available.[5]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary PPE and ensure it is in good condition.[5]
-
Prepare all required equipment and reagents before handling the compound.
2. Handling:
-
Conduct all work involving this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Wear the full complement of recommended PPE at all times.
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5]
3. In Case of a Spill:
-
Evacuate the immediate area.[1]
-
If it is safe to do so, contain the spill using an inert absorbent material.
-
Collect the spilled material into a sealed, labeled container for hazardous waste disposal.[1][5]
-
Ventilate the area and decontaminate the spill site according to your institution's established procedures.
Disposal Plan for this compound Waste
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[5] |
| Liquid Waste | Collect in a labeled, leak-proof container. Do not pour down the drain.[1] |
| Sharps | Used syringes, needles, and other sharps must be placed directly into an approved sharps container without being crushed, clipped, or recapped.[1] |
| Contaminated PPE | All used gloves, gowns, and other disposable PPE should be collected in a designated hazardous waste container.[1] |
Visual Workflow for Safe Handling and Emergency Procedures
To further clarify the procedural flow, the following diagrams illustrate the safe handling workflow and immediate first aid measures in case of exposure.
Caption: This diagram outlines the procedural flow for safely handling this compound.
Caption: This diagram details the critical first aid steps to take in the event of an exposure.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Phase I clinical study with 5'-deoxy-5-fluorouridine, a new fluoropyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. 5-Fluoro-5 -deoxyuridine 3094-09-5 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
